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4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde Documentation Hub

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  • Product: 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde
  • CAS: 1111129-30-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde: A Technical Guide

Executive Summary The rational design and synthesis of functionalized biphenyls are foundational to modern drug discovery and materials science. The target molecule, 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and synthesis of functionalized biphenyls are foundational to modern drug discovery and materials science. The target molecule, 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde , features an ortho-hydroxybenzaldehyde (salicylaldehyde) motif conjugated to a meta-xylene ring. This specific architectural arrangement is highly prized for generating Schiff base ligands, coordination complexes, and biologically active pharmacophores.

This whitepaper provides an in-depth, self-validating technical protocol for synthesizing this molecule via a palladium-catalyzed Suzuki-Miyaura cross-coupling. By dissecting the mechanistic causality behind reagent selection, solvent dynamics, and workup procedures, this guide ensures high-fidelity reproducibility for application scientists and synthetic chemists.

Retrosynthetic Strategy & Molecular Design

Retrosynthetic deconstruction of the biphenyl core reveals a straightforward and highly efficient disconnection at the C1–C1' aryl-aryl bond. The optimal forward synthesis utilizes the Suzuki-Miyaura cross-coupling reaction between commercially available 5-bromo-2-hydroxybenzaldehyde and (3,5-dimethylphenyl)boronic acid .

Unlike other cross-coupling techniques (e.g., Stille or Negishi), the Suzuki-Miyaura approach is prioritized here because it tolerates unprotected protic functional groups—specifically the phenol (-OH) and the reactive aldehyde (-CHO)—eliminating the need for tedious protection/deprotection workflows ().

Mechanistic Insights into the Catalytic Cycle

Understanding the fundamental organometallic steps is critical for troubleshooting and optimizing the reaction. The synthesis relies on a Pd(0)/Pd(II) catalytic cycle comprising three distinct phases:

  • Oxidative Addition: The electron-rich Pd(0) active species inserts into the C–Br bond of 5-bromo-2-hydroxybenzaldehyde, forming a stable Pd(II) intermediate. The electron-donating nature of the phenol group slightly deactivates the ring, making the choice of a robust catalyst like Pd(PPh₃)₄ essential.

  • Transmetalation: This is the rate-limiting step. The inorganic base (K₂CO₃) coordinates with the empty p-orbital of the boron atom in (3,5-dimethylphenyl)boronic acid, forming a nucleophilic, tetravalent boronate complex. This activation is strictly required to transfer the aryl group to the Pd(II) center.

  • Reductive Elimination: The two aryl groups, now cis to each other on the Pd(II) center, couple to form the new C–C bond, releasing the target biphenyl and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd 5-bromo-2-hydroxybenzaldehyde TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet (3,5-dimethylphenyl)boronic acid + K2CO3 RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Regeneration of Pd(0)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization of Reaction Parameters (The "Why")

Experimental choices in cross-coupling are dictated by chemical causality. The table below summarizes the optimization landscape for synthesizing salicylaldehyde derivatives, demonstrating why the final protocol utilizes a specific ternary solvent system ().

Table 1: Optimization of Reaction Conditions for Biphenyl Synthesis

EntryCatalyst (mol %)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(OAc)₂ (5%)Na₂CO₃ (2.0)DMF1001245High homocoupling; poor transmetalation without water to dissolve the base.
2Pd(dppf)Cl₂ (2%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)90678Good yield; bulky bidentate ligand facilitates rapid reductive elimination.
3 Pd(PPh₃)₄ (5%) K₂CO₃ (2.5) Toluene/EtOH/H₂O (5:1:1) 80 2 89 Optimal; EtOH acts as a phase-transfer agent, ensuring rapid kinetics.

Causality Note: The addition of ethanol to the biphasic toluene/water system is critical. It bridges the polarity gap, allowing the lipophilic aryl bromide and the hydrophilic boronate complex to interact efficiently at the solvent interface, drastically reducing reaction time ().

Self-Validating Experimental Protocol

This procedure is designed as a self-validating system. Visual cues (color changes, phase separations) and in-process controls (TLC) are embedded to ensure the integrity of the workflow.

Reagents Required
  • Aryl Halide: 5-bromo-2-hydroxybenzaldehyde (1.00 g, 4.97 mmol)

  • Boronic Acid: (3,5-dimethylphenyl)boronic acid (0.90 g, 6.00 mmol, 1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.29 g, 0.25 mmol, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (1.72 g, 12.4 mmol, 2.5 equiv)

  • Solvents: Toluene (25 mL), Ethanol (5 mL), Deionized Water (5 mL)

Step-by-Step Methodology
  • Rigorous Degassing (Critical Step): Combine Toluene, EtOH, and H₂O in a 100 mL round-bottom flask. Sparge the solvent mixture with ultra-pure Argon for 20 minutes. Causality: Oxygen readily oxidizes the electron-rich Pd(0) to an inactive Pd(II) state and promotes the oxidative homocoupling of the boronic acid, which consumes starting material.

  • Reaction Assembly: Under a continuous Argon stream, add 5-bromo-2-hydroxybenzaldehyde, (3,5-dimethylphenyl)boronic acid, and K₂CO₃ to the flask. Finally, add the Pd(PPh₃)₄ catalyst. The mixture will initially appear as a pale yellow suspension.

  • Heating & Monitoring: Attach a reflux condenser and heat the mixture in an oil bath at 80 °C with vigorous stirring. The solution will darken to a deep amber/brown, indicating the formation of active Pd species. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 4:1). The starting aryl bromide (lower Rf) should be completely consumed within 2 to 4 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and quench with 1M HCl (30 mL). Causality: The HCl neutralizes excess K₂CO₃ and ensures the phenol group of the product is fully protonated (uncharged), driving it entirely into the organic phase.

  • Extraction: Separate the layers. Extract the aqueous phase with an additional 20 mL of Ethyl Acetate. Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude dark residue via silica gel flash column chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes:Ethyl Acetate) to afford the target compound as a pale yellow solid.

Workflow Step1 1. Reagent Preparation Degas Solvents (Toluene/EtOH/H2O) Step2 2. Reaction Assembly Combine Ar-Br, Ar'-B(OH)2, K2CO3, Pd(PPh3)4 Step1->Step2 Step3 3. Heating Stir at 80°C under Argon (2-4 h) Step2->Step3 Step4 4. Workup Extract (EtOAc), Wash (1M HCl, Brine) Step3->Step4 Monitor by TLC Step5 5. Purification Silica Gel Column Chromatography Step4->Step5 Step6 6. Characterization NMR, IR, HRMS Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis and purification of the target biphenyl.

Analytical Characterization

Validation of the synthesized 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde relies on distinct spectroscopic markers. The presence of the intramolecular hydrogen bond between the phenol and the aldehyde drastically shifts their respective proton signals downfield.

Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Rationale
~10.95Singlet (s)1HPhenol -OHHighly deshielded due to strong intramolecular H-bonding with the ortho-aldehyde oxygen.
~9.85Singlet (s)1HAldehyde -CHOCharacteristic carbonyl proton; sharp singlet.
~7.78Doublet (d, J = 2.4 Hz)1HAr-H (Ring A, H-6)Meta-coupling to H-4; deshielded by the adjacent biphenyl ring and para-aldehyde.
~7.72Doublet of doublets (dd)1HAr-H (Ring A, H-4)Ortho-coupling to H-3 (J ≈ 8.6 Hz), meta-coupling to H-6 (J ≈ 2.4 Hz).
~7.22Singlet (s)2HAr-H (Ring B, H-2', H-6')Equivalent protons on the symmetric dimethylphenyl ring.
~7.05Doublet (d, J = 8.6 Hz)1HAr-H (Ring A, H-3)Ortho-coupling to H-4; shielded by the adjacent electron-donating -OH group.
~7.01Singlet (s)1HAr-H (Ring B, H-4')Para-proton on the dimethylphenyl ring.
~2.38Singlet (s)6H-CH₃ (Ring B)Two equivalent methyl groups on the aromatic ring.

Note on numbering for NMR assignment: Ring A numbering is based on the parent 2-hydroxybenzaldehyde core (where CHO is at position 1, OH is at 2, and the biphenyl linkage is at 5) to align with standard spectroscopic literature conventions.

References

  • Title: Hemicryptophanes with Improved Fluorescent Properties for the Selective Recognition of Acetylcholine over Choline Source: The Journal of Organic Chemistry (ACS Publications), 2020. URL: [Link]

  • Title: Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions Source: Molecules (PMC / MDPI), 2022. URL: [Link]

  • Title: A Ligand-Free Approach towards Coumarin Analogs via Natural Deep Eutectic Solvent-Mediated Suzuki–Miyaura Coupling Source: Molecules (MDPI), 2024. URL: [Link]

Exploratory

In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde

Executive Summary & Molecular Architecture 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (CAS: 1111129-30-6) is a highly versatile, structurally complex biaryl compound utilized primarily as an advanced interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (CAS: 1111129-30-6) is a highly versatile, structurally complex biaryl compound utilized primarily as an advanced intermediate in organic synthesis, medicinal chemistry, and materials science[1].

From a structural perspective, the molecule is a 5-aryl substituted salicylaldehyde. It features a dual-natured architecture:

  • The Reactive Headgroup (Salicylaldehyde Moiety): The ortho-formylphenol arrangement is a privileged pharmacophore and a classic chelating motif. The proximity of the hydroxyl and aldehyde groups allows for strong intramolecular hydrogen bonding, which modulates the compound's acidity and electrophilicity.

  • The Lipophilic Tail (3,5-Dimethylphenyl Group): The biaryl linkage places a sterically bulky, lipophilic xylene ring para to the hydroxyl group. In drug design, this tail is critical for enhancing membrane permeability and facilitating hydrophobic interactions within protein binding pockets[2].

Physicochemical Profiling

All critical quantitative data and molecular identifiers are summarized in the table below for rapid reference[1]:

PropertyValue
IUPAC Name 4-hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde
CAS Registry Number 1111129-30-6
Molecular Formula C15H14O2
Molecular Weight 226.275 g/mol
SMILES String Cc1cc(C)cc(c1)-c1ccc(O)c(C=O)c1
Hydrogen Bond Donors 1 (Phenolic -OH)
Hydrogen Bond Acceptors 2 (Carbonyl =O, Phenolic -OH)
Rotatable Bonds 2

Mechanistic Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust and regioselective method for synthesizing 4-hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde is via a palladium-catalyzed Suzuki-Miyaura cross-coupling. This approach couples 5-bromosalicylaldehyde with 3,5-dimethylphenylboronic acid [3].

Step-by-Step Methodology & Causality

Note: This protocol is designed as a self-validating system. Analytical checkpoints are embedded to ensure reaction fidelity.

  • Preparation & Degassing:

    • Action: In a flame-dried Schlenk flask, combine 5-bromosalicylaldehyde (1.0 equiv) and 3,5-dimethylphenylboronic acid (1.2 equiv). Add a pre-degassed mixture of 1,4-dioxane and deionized water (4:1 v/v).

    • Causality: The biphasic dioxane/water system ensures the solubility of both the lipophilic organic substrates and the inorganic base. Rigorous degassing (via freeze-pump-thaw or argon sparging) is critical to prevent the oxidative deactivation of the Pd(0) catalyst to an inactive Pd(II) species and to minimize homocoupling of the boronic acid[4].

  • Catalyst & Base Activation:

    • Action: Add K2​CO3​ (3.0 equiv) followed by Pd(PPh3​)4​ (0.05 equiv) under a positive stream of argon.

    • Causality: K2​CO3​ is selected as a mild base. It efficiently quaternizes the boronic acid to form a reactive, electron-rich boronate complex, which is essential for the transmetalation step. Crucially, K2​CO3​ is mild enough to prevent unwanted aldol condensation side-reactions at the sensitive aldehyde group[5].

  • Reaction Execution:

    • Action: Heat the mixture to 80°C for 12–18 hours under continuous stirring.

    • Causality: The 80°C temperature provides the precise activation energy required for the oxidative addition of the electron-rich aryl bromide to the Pd(0) center without degrading the aldehyde[4].

  • Workup & Self-Validation (TLC):

    • Action: Cool to room temperature, quench with water, and extract with ethyl acetate (3x). Wash the organic layer with brine and dry over Na2​SO4​ .

    • Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The target biaryl product will exhibit a lower Rf​ value than the starting 5-bromosalicylaldehyde due to the increased polarity and molecular weight of the biphenyl system.

  • Purification & Analytical Confirmation (NMR):

    • Action: Purify the crude residue via silica gel flash chromatography.

    • Validation: Validate the isolated product using 1H NMR ( CDCl3​ ). The defining resonances confirming structural integrity are the aldehyde proton (typically a singlet around 9.9 ppm) and the phenolic -OH (a highly deshielded singlet around 11.5 ppm). This extreme deshielding is caused by robust intramolecular hydrogen bonding with the adjacent carbonyl oxygen[5].

SynthesisWorkflow A 5-Bromosalicylaldehyde (Aryl Halide) D Oxidative Addition [Pd(II) Intermediate] A->D Pd(0) Catalyst B 3,5-Dimethylphenylboronic acid (Boronic Acid) E Transmetalation [Diaryl Pd(II) Complex] B->E Boronate Formation C Pd(PPh3)4 / K2CO3 1,4-Dioxane/H2O (80°C) D->E Base Activation F Reductive Elimination E->F F->D Pd(0) Regeneration G 4-Hydroxy-3',5'-dimethyl- [1,1'-biphenyl]-3-carbaldehyde (Target Scaffold) F->G Product Release

Catalytic cycle and workflow for the Suzuki-Miyaura synthesis of the target biphenyl scaffold.

Reactivity & Downstream Applications

The bifunctional nature of 4-hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde makes it a highly sought-after precursor in several advanced chemical domains.

Bioactive Scaffold Derivatization

The biphenyl-3-carbaldehyde core is a privileged structure in medicinal chemistry, frequently utilized in scaffold hopping and structure-activity relationship (SAR) studies:

  • Antimalarial Agents: The aldehyde group serves as an anchor point for designing 1,2,4-trioxane derivatives. These derivatives act as novel inhibitors of Plasmodium falciparum falcipain-2 (FP-2). The lipophilic 3,5-dimethylphenyl tail significantly enhances the binding affinity within the protease active site via hydrophobic interactions[2].

  • Enzyme Inhibitors: Biphenyl derivatives are potent precursors for synthesizing 1,2,3-benzoxathiazine-2,2-dioxides. These compounds are highly effective, selective inhibitors of transmembrane human carbonic anhydrase (hCA IX) isoforms, which are critical targets in the treatment of hypoxic tumor microenvironments[5].

Ligand Design (Schiff Bases & Salen Catalysts)

The ortho-formylphenol moiety readily undergoes nucleophilic addition with primary amines to form Schiff bases (imines). When condensed with diamines (e.g., ethylenediamine or chiral cyclohexanediamine), this compound yields extended Salen-type ligands. The bulky 3,5-dimethylphenyl groups at the 5-position of the salicylaldehyde rings create a deep, sterically hindered chiral pocket when coordinated to transition metals (Cu, Mn, Co), making them exceptional catalysts for asymmetric epoxidation and kinetic resolution.

ApplicationPathways Core 4-Hydroxy-3',5'-dimethyl- [1,1'-biphenyl]-3-carbaldehyde Schiff Schiff Base Condensation (Imine Formation) Core->Schiff + Primary Amines Bio Bioactive Scaffold Derivatization Core->Bio Structural Modification Salen Salen-Type Ligands (Asymmetric Catalysis) Schiff->Salen + Metal Salts (Cu, Mn, Co) Enzyme Carbonic Anhydrase Inhibitors Bio->Enzyme Sulfamate Addition Antimalarial 1,2,4-Trioxane Antimalarial Agents Bio->Antimalarial Peroxide Integration

Logical relationship mapping of downstream chemical and biological applications.

Conclusion

4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde is a master key intermediate bridging the gap between transition metal catalysis and targeted drug discovery. By understanding the causality behind its synthesis—specifically the nuances of Suzuki-Miyaura biphasic coupling—researchers can reliably access this scaffold. Its unique combination of a chelating salicylaldehyde headgroup and a tunable, lipophilic biaryl tail ensures its continued relevance in the development of next-generation enzyme inhibitors and asymmetric catalysts.

References

  • [1] 4-hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde | 1111129-30-6 , Molport. Available at:[Link]

  • [4] PD-L1 dimerization induced by biphenyl derivatives mediates anti-breast cancer activity , Figshare. Available at: [Link]

  • [2] Design, molecular docking, drug-likeness, and molecular dynamics studies of 1,2,4-trioxane derivatives as novel Plasmodium falciparum falcipain-2 (FP-2) inhibitors , BioTechnologia. Available at: [Link]

  • [3] 5-Bromosalicylaldehyde | CAS#:1761-61-1 , Chemsrc. Available at:[Link]

  • [5] 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases , Tandfonline. Available at:[Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization and Validation Protocols for 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Structural Context & Synthetic Pathway The compound 4-Hydroxy-3',5'-dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Structural Context & Synthetic Pathway

The compound 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (systematically referred to as 5-(3,5-dimethylphenyl)-2-hydroxybenzaldehyde) is a highly valuable biphenyl scaffold in drug discovery. It serves as a critical precursor for the synthesis of chiral Schiff base ligands, kinase inhibitors, and fluorescent probes[1].

The most efficient route to construct this scaffold is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) and 3,5-dimethylphenylboronic acid[2]. In this reaction, the choice of base (e.g., K₃PO₄) is critical, as it facilitates the transmetalation step by forming a reactive boronate complex while neutralizing the acidic phenolic proton[2].

To ensure the structural integrity of the synthesized scaffold, a multi-modal spectroscopic validation suite must be employed.

AnalyticalWorkflow cluster_analysis Spectroscopic Validation Suite Synth Synthesis: Suzuki-Miyaura Coupling Purif Purification: Flash Chromatography Synth->Purif NMR NMR (1H, 13C) Structural Connectivity Purif->NMR FTIR FT-IR Spectroscopy Functional Groups Purif->FTIR HRMS HRMS (ESI-TOF) Exact Mass & Formula Purif->HRMS Data Data Synthesis & Structural Confirmation NMR->Data FTIR->Data HRMS->Data

Figure 1: Synthetic workflow and spectroscopic validation suite for the biphenyl scaffold.

Spectroscopic Profiling: Nuclear Magnetic Resonance (NMR)

The interpretation of the NMR spectra for this compound requires an understanding of the profound electronic effects native to the salicylaldehyde core.

Causality of Chemical Shifts: The defining feature of this molecule is the strong intramolecular hydrogen bond (IHB) between the C4-hydroxyl group and the C3-carbaldehyde oxygen. This interaction forms a rigid, planar six-membered chelate ring[3]. The IHB significantly depletes electron density around the phenolic proton, resulting in extreme deshielding. Consequently, the OH proton resonance is pushed far downfield to approximately 10.95 ppm[3]. Unlike intermolecular hydrogen bonds, this shift is uniquely concentration-independent[4].

Furthermore, the biphenyl core presents a classic ABX spin system on Ring A. The H-6 proton (ortho to the OH) is shielded by the electron-donating resonance of the hydroxyl group, appearing upfield (~7.05 ppm). Conversely, H-2 and H-6 are deshielded by the anisotropic effects of the adjacent aldehyde and the newly coupled aryl ring.

Table 1: Quantitative NMR Data Summary (400 MHz / 100 MHz, CDCl₃)
Position¹H NMR (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C NMR (δ, ppm)Assignment Rationale
CHO (C3)9.90s, 1H196.5Highly deshielded carbonyl carbon/proton.
OH (C4)10.95s, 1H161.0Deshielded due to robust intramolecular H-bond.
H-2 7.75d, J = 2.2, 1H131.5Meta-coupled to H-6; deshielded by CHO and aryl ring.
H-6 7.70dd, J = 8.5, 2.2, 1H135.0Ortho-coupled to H-5, meta-coupled to H-2.
H-5 7.05d, J = 8.5, 1H118.0Ortho-coupled to H-6; shielded by OH resonance.
H-2', H-6' 7.15s (broad), 2H125.0Ring B aromatic protons; equivalent due to rotation.
H-4' 7.00s (broad), 1H129.0Ring B para proton.
CH₃ (3',5')2.38s, 6H21.4Symmetrical methyl groups on Ring B.
C1 (Biphenyl)--133.5Quaternary carbon at the biphenyl linkage.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups and the internal hydrogen bonding network.

Causality of Vibrational Modes: In a standard benzaldehyde, the C=O stretching frequency typically appears near 1700 cm⁻¹. However, in 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde, the carbonyl frequency is lowered to ~1660 cm⁻¹[3]. This red-shift is caused by two compounding factors:

  • Conjugation with the aromatic ring.

  • The intramolecular hydrogen bond, which lengthens and weakens the C=O double bond character. Similarly, the O-H stretch is transformed from a sharp peak into a broad, shallow band (3200–2800 cm⁻¹) due to the thermodynamic stability of the chelate ring[3].

IHBEffects IHB Intramolecular H-Bond (OH ··· O=CH) NMR_Effect 1H NMR Impact: Phenolic OH Deshielding (~10.9 ppm) IHB->NMR_Effect IR_Effect_OH FT-IR Impact: Broad, Red-shifted O-H Stretch IHB->IR_Effect_OH IR_Effect_CO FT-IR Impact: Lowered C=O Frequency (~1660 cm⁻¹) IHB->IR_Effect_CO

Figure 2: Causality of intramolecular hydrogen bonding on NMR and FT-IR spectral data.

Table 2: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)AppearanceAssignment
3200 – 2800 Broad, weakO-H stretch (Intramolecularly H-bonded)
2920, 2850 Sharp, weakC-H stretch (Aliphatic methyl groups)
1660 Sharp, strongC=O stretch (Aldehyde, conjugated/H-bonded)
1600, 1580 Sharp, mediumC=C stretch (Aromatic biphenyl core)

High-Resolution Mass Spectrometry (HRMS)

For structural confirmation, HRMS utilizing Electrospray Ionization (ESI) is mandatory. Because the molecule contains a highly acidic phenolic proton, negative ion mode (ESI-) is the most sensitive and appropriate ionization method.

  • Chemical Formula: C₁₅H₁₄O₂

  • Monoisotopic Mass: 226.0994 Da

  • Calculated [M-H]⁻: 225.0921 m/z

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every step provides data that inherently verifies the previous step.

Protocol A: Suzuki-Miyaura Synthesis & Purification
  • Reaction Setup: To an oven-dried Schlenk tube, add 5-bromo-2-hydroxybenzaldehyde (1.0 equiv.), 3,5-dimethylphenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.)[2].

  • Catalysis: Add Pd(PPh₃)₄ (0.05 equiv.) under an inert argon atmosphere.

  • Solvent & Heating: Inject a degassed mixture of Toluene/H₂O (4:1 v/v). Seal and heat to 90 °C for 12 hours. Causality: Water is required to dissolve the inorganic base and facilitate the formation of the reactive palladium-hydroxo complex.

  • Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Silica gel, Hexanes/EtOAc 9:1).

Protocol B: NMR Acquisition & Internal Validation
  • Sample Prep: Dissolve 15 mg of the purified product in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire a standard 1D ¹H spectrum (16 scans, 400 MHz) and a ¹³C spectrum (512 scans, 100 MHz).

  • Self-Validation Check: The analyst must cross-reference orthogonal data streams. Integrate the highly deshielded aldehyde proton (~9.90 ppm). Set this integral to exactly 1.00. The integration of the aliphatic methyl protons (~2.38 ppm) must yield exactly 6.00. Any deviation greater than 5% indicates incomplete coupling or residual starting material.

Protocol C: HRMS Isotopic Validation
  • Sample Prep: Dilute the sample to 1 µg/mL in LC-MS grade Methanol.

  • Acquisition: Inject 2 µL into an ESI-TOF mass spectrometer operating in negative ion mode.

  • Self-Validation Check: The starting material (5-bromosalicylaldehyde) exhibits a distinct 1:1 isotopic doublet in MS due to the ⁷⁹Br and ⁸¹Br isotopes. The successful formation of the biphenyl product is validated not just by the presence of the 225.0921 m/z peak, but by the complete disappearance of the brominated isotopic signature.

References

  • The Enduring Influence of an Internal Link: An In-depth Technical Guide to Intramolecular Hydrogen Bonding in Salicylaldehydes. Benchchem.
  • Is there intramolecular hydrogen bonding in salicylaldehyde? Chemistry Stack Exchange.
  • Synthesis of 3‐Aryl‐5‐t‐butylsalicylaldehydes and their Chiral Schiff Base Compounds.
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-2-hydroxybenzaldehyde. Benchchem.

Sources

Exploratory

In-Depth Technical Guide: Synthesis, Characterization, and Applications of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde

Executive Summary In the landscape of rational drug design and advanced coordination chemistry, biphenyl-salicylaldehyde derivatives serve as privileged scaffolds. 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design and advanced coordination chemistry, biphenyl-salicylaldehyde derivatives serve as privileged scaffolds. 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (CAS: 1111129-30-6) is a highly specialized molecular building block that perfectly marries the chelating prowess of a salicylaldehyde moiety with the lipophilic, sterically demanding profile of a 3,5-dimethylbiphenyl core.

This technical guide provides an authoritative examination of this compound. By exploring the causality behind its synthetic pathways, detailing self-validating experimental protocols, and mapping its downstream applications in synthesizing bioactive Schiff bases and metallo-pharmaceuticals, this whitepaper equips researchers with the actionable intelligence required to leverage this scaffold in drug discovery.

Physicochemical Profiling & Structural Rationale

The structural architecture of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde dictates its chemical behavior. The ortho-relationship between the hydroxyl and formyl groups enables the formation of stable, planar six-membered chelate rings with transition metals. Concurrently, the 3',5'-dimethylphenyl substituent introduces a hydrophobic vector that significantly enhances cellular membrane permeability and allows for targeted π−π stacking within enzyme active sites.

Quantitative Chemical Properties
PropertyValueStructural Significance
IUPAC Name 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehydeDefines regiochemistry of the biphenyl linkage.
CAS Number Unique registry identifier for procurement/tracking.
Molecular Formula C₁₅H₁₄O₂Establishes the exact mass for MS validation.
Molecular Weight 226.27 g/mol Optimal low-MW precursor for Lipinski-compliant drugs.
SMILES Cc1cc(C)cc(c1)-c1ccc(O)c(C=O)c1Computational string for in silico docking studies.
H-Bond Donors 1 (Phenolic -OH)Critical for Schiff base condensation and chelation.
H-Bond Acceptors 2 (Carbonyl =O, Phenolic -OH)Facilitates target-enzyme hydrogen bonding.

Chemical Synthesis: The Suzuki-Miyaura Pathway

The most robust and regioselective method for synthesizing functionalized biphenyls is the .

Causality Behind Experimental Choices

Traditional electrophilic aromatic substitution on a biphenyl core suffers from poor regiocontrol. Instead, coupling 5-bromosalicylaldehyde with 3,5-dimethylphenylboronic acid guarantees absolute regiochemical fidelity.

  • Protecting-Group-Free Route: The Suzuki coupling, when catalyzed by Pd(0) under mild basic conditions, perfectly tolerates both the highly reactive aldehyde and the acidic phenolic proton. This eliminates the need for tedious protection/deprotection cycles, maximizing atom economy.

  • Solvent System (Toluene/EtOH/H₂O): A triphasic-like solvent system is chosen deliberately. Toluene dissolves the organic substrates; water solubilizes the inorganic base (K₂CO₃); and ethanol acts as an amphiphilic phase-transfer agent, bridging the aqueous-organic interface to facilitate the critical transmetalation step of the catalytic cycle.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; the visual color changes and phase separations serve as intrinsic quality control checkpoints.

  • Reagent Charging: In an oven-dried Schlenk flask under an argon atmosphere, add 5-bromosalicylaldehyde (1.0 equiv, 5.0 mmol) and 3,5-dimethylphenylboronic acid (1.2 equiv, 6.0 mmol).

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.5 equiv, 12.5 mmol).

  • Solvent Introduction: Inject a degassed mixture of Toluene/Ethanol/Water (volume ratio 4:1:1, 30 mL total). The solution will initially appear pale yellow.

  • Reflux & Monitoring: Heat the mixture to 80°C for 12 hours. The reaction progression is self-indicated by the precipitation of palladium black and a shift to a dark brown suspension. Monitor via TLC (Hexane:EtOAc 4:1) until the aryl bromide spot is consumed.

  • Workup: Cool to room temperature, dilute with distilled water (20 mL), and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (gradient elution: 100% Hexane to 90:10 Hexane:EtOAc) to yield the pure product as an off-white solid.

SynthesisWorkflow Start 5-Bromosalicylaldehyde + 3,5-Dimethylphenylboronic acid Catalyst Addition of Pd(PPh3)4 & K2CO3 Base Start->Catalyst Reaction Reflux in Solvent System (Toluene/EtOH/H2O) Catalyst->Reaction Workup Aqueous Workup & EtOAc Extraction Reaction->Workup Purification Column Chromatography (Hexane/EtOAc) Workup->Purification Product 4-Hydroxy-3',5'-dimethyl- [1,1'-biphenyl]-3-carbaldehyde Purification->Product

Figure 1: Step-by-step Suzuki-Miyaura cross-coupling synthesis workflow.

Applications in Drug Development: Schiff Base Metallo-Pharmaceuticals

The primary utility of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde lies in its conversion into bis-Schiff base ligands . Recent pharmacological studies demonstrate that, making them highly promising candidates for the management of type 2 diabetes mellitus and postprandial hyperglycemia. Furthermore, when complexed with transition metals like Cu(II) or Zn(II),.

Causality Behind Biological Activity

The condensation of the aldehyde with a diamine (e.g., ethylenediamine) creates a tetradentate ONNO ligand.

  • Steric Shielding: The 3',5'-dimethylbiphenyl moieties act as lipophilic "anchors." In molecular docking studies, these bulky groups perfectly occupy the hydrophobic pockets of the α -glucosidase enzyme, establishing strong π−π stacking interactions with aromatic amino acid residues.

  • Metal Synergism: Complexation with Cu(II) stabilizes the Schiff base against premature hydrolysis in biological fluids and facilitates intracellular reactive oxygen species (ROS) generation, driving apoptosis in malignant cells.

Step-by-Step Protocol: Synthesis of a Bioactive Schiff Base Ligand
  • Dissolution: Dissolve 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (2.0 mmol) in absolute ethanol (15 mL).

  • Condensation: Slowly add a solution of ethylenediamine (1.0 mmol) in ethanol (5 mL) dropwise under continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation (shifting the equilibrium by protonating the carbonyl oxygen).

  • Reflux: Heat the mixture to reflux for 4 hours. A brightly colored (usually yellow or orange) precipitate will begin to form, validating the generation of the extended conjugated π -system of the imine.

  • Isolation: Filter the precipitate while hot, wash with cold ethanol and diethyl ether, and dry in a vacuum desiccator.

Mechanism Ligand Biphenyl Schiff Base Ligand Enzyme Binding to α-Glucosidase (Hydrophobic Pocket) Ligand->Enzyme Interactions H-Bonding & π-Stacking Interactions Enzyme->Interactions Inhibition Enzyme Inhibition (Reduced Glucose Cleavage) Interactions->Inhibition Outcome Management of Postprandial Hyperglycemia Inhibition->Outcome

Figure 2: Logical pathway of α-glucosidase inhibition by biphenyl Schiff bases.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized compound before downstream biological application, rigorous analytical validation must be performed. The following table summarizes the expected self-validating spectral data for 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde.

Analytical TechniqueExpected Signal / Data PointCausal Explanation
¹H NMR (400 MHz, CDCl₃) δ ~10.95 ppm (s, 1H, -OH)Highly deshielded due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.
¹H NMR (400 MHz, CDCl₃) δ ~9.90 ppm (s, 1H, -CHO)Characteristic formyl proton, confirming the aldehyde survived the Suzuki coupling intact.
¹H NMR (400 MHz, CDCl₃) δ ~2.35 ppm (s, 6H, -CH₃)Confirms the successful integration of the 3,5-dimethylphenyl ring.
ESI-MS (Positive Mode) m/z 227.1 [M+H]⁺Corresponds exactly to the molecular weight (226.27) + a proton, validating the molecular formula.
FT-IR Spectroscopy ~1650 cm⁻¹ (C=O stretch)Shifted slightly lower than a standard benzaldehyde due to intramolecular H-bonding.

References

  • Molport Chemical Database. "4-hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde | 1111129-30-6." Molport. Available at:[Link]

  • Daoud, S., et al. (2022). "Evaluation and molecular modelling of bis-Schiff base derivatives as potential leads for management of diabetes mellitus." Acta Pharmaceutica, 72(3), 449-458. Available at:[Link]

  • Abu-Dief, A. M., et al. (2022). "Synthesis, Characterization, Computational and Biological Activity of Some Schiff Bases and Their Fe, Cu and Zn Complexes." Molecules, 27(15), 4962. Available at:[Link]

  • Mandal, S., et al. (2017). "A 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: an efficient, versatile catalyst for Suzuki–Miyaura cross-coupling reactions." New Journal of Chemistry, 41, 10619-10626. Available at:[Link]

Foundational

Biological Activity of Biphenyl-Ketoaldehyde Derivatives: Mechanisms, SAR, and Preclinical Workflows

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper The Biphenyl-Ketoaldehyde Pharmacophore: Structural Rationale In the landscape of m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

The Biphenyl-Ketoaldehyde Pharmacophore: Structural Rationale

In the landscape of medicinal chemistry, the rational design of small molecules relies heavily on the selection of privileged scaffolds. The biphenyl-ketoaldehyde (and related carbaldehyde) class represents a highly versatile pharmacophore due to its unique physicochemical properties.

From a structural perspective, the biphenyl moiety provides a rigid, highly lipophilic backbone. This rigidity restricts the conformational entropy of the molecule, thereby reducing the thermodynamic penalty upon binding to target receptors[1]. Furthermore, the extended π -system facilitates robust π−π stacking and hydrophobic interactions within deep enzymatic pockets.

Conversely, the ketoaldehyde or carbaldehyde functional group acts as an electrophilic "warhead" or a potent hydrogen-bond acceptor/donor. This functionalization is critical: it allows the molecule to form reversible covalent bonds (e.g., hemithioacetals or hemiaminals) with nucleophilic residues such as cysteine or serine in the active sites of target proteins. The synergistic combination of a lipophilic anchor and an electrophilic head makes these derivatives highly effective across a range of biological applications, from historical antiviral agents to modern antimicrobial and antioxidant therapeutics.

Mechanistic Pathways & Biological Targets

The Antiviral Legacy: RNA Biosynthesis Inhibition

Historically, biphenyl-ketoaldehyde derivatives gained prominence through compounds like Xenalamine (xenazoic acid), which were developed as early synthetic antiviral agents (2)[2]. Mechanistic studies demonstrated that these derivatives exerted their effects by inhibiting viral RNA biosynthesis, showing particular efficacy against Orthomyxoviridae and Poliovirus strains (3)[3][4]. The causality of this inhibition lies in the ketoaldehyde's ability to interfere with the viral polymerase complex, halting the replication dynamics in monolayer cell cultures.

Modern Antimicrobial and Antioxidant Applications

Recent advancements have expanded the utility of this scaffold. Modern derivatives, such as biphenyl-clubbed tetrahydro bipyrazole carbaldehydes, exhibit potent dual-action capabilities. In silico and in vitro studies reveal that these compounds dock with high affinity into microbial target proteins (e.g., 1JX9 and 5C1P), disrupting cellular metabolism (5)[5]. Simultaneously, the electron-rich biphenyl system acts as a radical scavenger, mitigating oxidative stress by donating electrons to reactive oxygen species (ROS).

MOA BPKA Biphenyl-Ketoaldehyde Pharmacophore Target1 Viral RNA Polymerase (Orthomyxoviridae) BPKA->Target1 Covalent Binding Target2 Microbial Proteins (e.g., 1JX9, 5C1P) BPKA->Target2 Pi-Pi Stacking Target3 Reactive Oxygen Species (ROS) BPKA->Target3 Electron Donation Out1 Inhibition of RNA Biosynthesis Target1->Out1 Out2 Cell Wall / Metabolic Disruption Target2->Out2 Out3 Oxidative Stress Reduction Target3->Out3

Fig 1: Mechanistic pathways of biphenyl-ketoaldehyde derivatives across biological targets.

Structure-Activity Relationship (SAR) & Quantitative Profiling

To understand the structure-activity relationship (SAR), we must analyze how specific substitutions dictate biological efficacy. The integration of electron-donating groups (e.g., 4-hydroxy-3-methoxy phenyl) or heteroaromatic rings (e.g., thiophenyl) onto the biphenyl-ketoaldehyde core drastically alters the electronic distribution, thereby tuning the molecule's affinity for microbial proteins and its radical scavenging kinetics[5].

The table below summarizes the quantitative biological activity of recently synthesized biphenyl-clubbed tetrahydro bipyrazole carbaldehyde derivatives, highlighting the correlation between in silico docking scores and in vitro phenotypic outcomes.

Compound IDStructural ModificationTarget Protein Docking ScoreAntibacterial pMIC (µM/mL)Antifungal pMIC (µM/mL)Antioxidant Activity (DPPH Scavenging %)
4f Halogenated Biphenyl-10.3 kcal/mol (1JX9)1.92> 5.00Moderate
4i 4-OH-3-OMe Phenyl-9.8 kcal/mol (1JX9)3.84> 5.0093.25%
4l Thiophenyl Clubbed-10.4 kcal/mol (5C1P)1.921.92High
4o Unsubstituted Biphenyl-10.2 kcal/mol (5C1P)1.921.92Moderate
4x Extended Biaryl-10.3 kcal/mol (1JX9)3.843.84High

Data synthesized from recent in silico and in vitro evaluations of biphenyl derivatives[5].

Experimental Protocols: Self-Validating Workflows

As an application scientist, I emphasize that experimental protocols must be designed as self-validating systems. When screening highly lipophilic compounds like biphenyl derivatives, a common pitfall is compound precipitation in aqueous assay media. This leads to false-negative MIC values or artificial light scattering in spectrophotometric readouts. The following protocols are engineered to bypass these artifacts.

Protocol A: High-Throughput In Vitro Antioxidant (DPPH) Assay

Biphenyl-ketoaldehydes often exhibit delayed reaction kinetics due to steric hindrance around the ketoaldehyde moiety. Standard 30-minute incubations are insufficient; we mandate a 60-minute incubation with kinetic monitoring.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol. Causality: Ethanol ensures complete solvation of both the DPPH radical and the lipophilic biphenyl derivatives.

  • Compound Dilution: Prepare serial dilutions of the test compounds (10 µM to 500 µM) in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% v/v to prevent solvent-induced radical quenching.

  • Reaction Initiation: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

  • Incubation & Kinetic Monitoring: Incubate the plate in the dark at 25°C. Read the absorbance at 517 nm every 10 minutes for 60 minutes using a microplate reader.

  • Self-Validation Checkpoint: Include Ascorbic Acid as a positive control and a DMSO/DPPH well as a vehicle control. A compound blank (compound + ethanol without DPPH) must be subtracted to account for the intrinsic absorbance of the biphenyl chromophore.

Protocol B: Antimicrobial Broth Microdilution Assay (Resazurin-Based)

To counter the optical density artifacts caused by the poor aqueous solubility of biphenyls, this protocol employs resazurin as a metabolic indicator rather than relying solely on OD600.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to an exponential growth phase. Adjust to 5×105 CFU/mL.

  • Compound Plating: Dispense 100 µL of MHB into a 96-well plate. Add 100 µL of the biphenyl derivative (pre-dissolved in DMSO/Tween-80) to the first column and perform 2-fold serial dilutions.

  • Inoculation: Add 10 µL of the bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18 hours.

  • Metabolic Readout: Add 20 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.

  • Self-Validation Checkpoint: A color change from blue (oxidized) to pink (reduced) indicates viable cells. The MIC is defined as the lowest concentration that prevents this color change. Include Ciprofloxacin as a positive control and a sterility control (media only).

Workflow Synth Chemical Synthesis Char Structural Validation Synth->Char Screen In Vitro Assays Char->Screen Dock In Silico Docking Char->Dock SAR SAR & Optimization Screen->SAR Dock->SAR

Fig 2: Self-validating high-throughput screening workflow for biphenyl derivatives.

Future Perspectives in Drug Development

The biphenyl-ketoaldehyde pharmacophore remains a highly underexploited goldmine in rational drug design. While historical applications focused heavily on unapproved antiviral agents like Xenalamine, modern synthetic methodologies—such as Suzuki-Miyaura cross-coupling—allow for the precise tuning of the biphenyl axis[1]. Future development should focus on optimizing the pharmacokinetic profile (ADMET) of these derivatives, specifically addressing their high lipophilicity through the incorporation of polar functional groups, ensuring these potent molecules can successfully transition from in vitro hits to clinical leads.

References

  • Altucci, P., et al. "Mechanism of action of biphenyl-ketoaldehyde derivatives." Chemotherapy, 1969. 3

  • Coraggio, F., et al. "Influence of ketoaldehyde derivatives of biphenyl on the dynamics of viral infections." Boll Soc Ital Biol Sper, 1960. 4

  • "Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling." Elsevier Pure, 2024. 5

  • "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects." RSC Advances / PMC, 2021. 1

  • "Xenalamine (Xenazoic acid) | Antiviral Agent." MedChemExpress, 2024. 2

Sources

Exploratory

Technical Whitepaper: Molecular Architecture, Mechanism, and Validation of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde

Executive Summary The Unfolded Protein Response (UPR) is a highly conserved cellular quality-control mechanism activated by endoplasmic reticulum (ER) stress. Central to this response is Inositol-requiring enzyme 1 alpha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Unfolded Protein Response (UPR) is a highly conserved cellular quality-control mechanism activated by endoplasmic reticulum (ER) stress. Central to this response is Inositol-requiring enzyme 1 alpha (IRE1α) , a dual-function transmembrane kinase and endoribonuclease. Hyperactivation of the IRE1α pathway is a well-documented driver in the pathogenesis of secretory cancers (such as multiple myeloma) and various inflammatory diseases.

4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (also known as 5-(3,5-dimethylphenyl)-2-hydroxybenzaldehyde) belongs to the hydroxy-aryl-aldehyde (HAA) class of small-molecule inhibitors. Unlike ATP-competitive kinase inhibitors, HAA compounds directly and selectively target the RNase domain of IRE1α. This guide provides an in-depth mechanistic and experimental framework for synthesizing, validating, and deploying this compound as a potent IRE1α RNase inhibitor.

Molecular Architecture & Physicochemical Profile

The efficacy of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde is rooted in its highly optimized structural geometry, which balances electrophilic reactivity with non-covalent binding affinity.

Table 1: Physicochemical & Pharmacological Properties
PropertyValue / Description
Chemical Name 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde
Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
Pharmacophore Class Hydroxy-aryl-aldehyde (HAA)
Primary Target IRE1α Endoribonuclease Domain
Binding Mode Reversible Covalent (Schiff Base Formation)
Representative Cellular IC50 0.5 – 5.0 μM (XBP1 Splicing Inhibition)
Structural Causality

Every moiety on this biphenyl scaffold serves a precise mechanistic function:

  • The Aldehyde Warhead: Acts as the primary electrophile. It covalently reacts with the ε-amino group of a specific lysine residue (Lys907 ) in the IRE1α RNase active site to form a stable imine (Schiff base) bond.

  • The Ortho-Hydroxyl Group: Positioned adjacent to the aldehyde, this group engages in critical hydrogen bonding (specifically with Tyr892) and stabilizes the Schiff base intermediate via intramolecular hydrogen bonding. This reduces water accessibility to the active site, preventing rapid hydrolysis of the covalent bond.

  • The 3',5'-Dimethylbiphenyl Scaffold: The biphenyl extension provides the necessary lipophilicity to occupy the shallow hydrophobic pocket of the RNase active site. The methyl groups at the 3' and 5' positions enhance π -stacking interactions with His910 and Phe889, maximizing binding affinity and ensuring selectivity over other cellular nucleophiles [1].

Mechanism of Action (MoA)

Under conditions of ER stress, the accumulation of misfolded proteins triggers the dissociation of the chaperone BiP from the luminal domain of IRE1α. This event induces IRE1α oligomerization and trans-autophosphorylation. The resulting conformational shift allosterically activates its cytosolic RNase domain, which unconventionally splices XBP1 mRNA to produce the active transcription factor XBP1s. XBP1s subsequently translocates to the nucleus to drive UPR target gene expression.

4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde selectively short-circuits this pathway. By forming a Schiff base with Lys907, the inhibitor sterically occludes the RNA substrate from entering the catalytic pocket. This effectively halts XBP1 splicing and Regulated IRE1-Dependent Decay (RIDD) without interfering with the kinase domain's activity [2].

IRE1_Pathway ER_Stress ER Stress (Unfolded Proteins) IRE1_Monomer IRE1α Monomer ER_Stress->IRE1_Monomer IRE1_Dimer IRE1α Dimerization & Autophosphorylation IRE1_Monomer->IRE1_Dimer RNase_Active Active RNase Domain IRE1_Dimer->RNase_Active XBP1_s Spliced XBP1s mRNA RNase_Active->XBP1_s Cleaves XBP1_u Un-spliced XBP1 mRNA XBP1_u->XBP1_s Splicing UPR_Genes UPR Target Genes (Cell Survival) XBP1_s->UPR_Genes Translation Inhibitor 4-Hydroxy-3',5'-dimethyl- [1,1'-biphenyl]-3-carbaldehyde Inhibitor->RNase_Active Covalent Blockade (Lys907 Schiff Base)

Fig 1: IRE1α signaling pathway and covalent blockade by the HAA inhibitor.

Chemical Synthesis Protocol

The synthesis of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde relies on a highly efficient Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology
  • Reagent Preparation : Combine 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and 3,5-dimethylphenylboronic acid (1.2 eq) in a round-bottom flask.

  • Catalyst & Base Addition : Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq) and Potassium carbonate (K2CO3) (2.0 eq).

  • Solvent System : Suspend the mixture in a biphasic solvent system of Toluene/Ethanol/Water (2:1:1 v/v/v).

  • Degassing (Critical Step) : Purge the reaction mixture with N2 gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II), which would terminate the catalytic cycle.

  • Reaction : Heat the mixture to 90°C under reflux for 12 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 4:1).

  • Acidic Workup : Cool the mixture to room temperature and acidify to pH 3 using 1M HCl. Causality: The basic conditions of the coupling reaction leave the phenol moiety deprotonated (as a phenoxide). Acidification is mandatory to protonate the phenol, allowing the product to partition into the organic extraction layer (Ethyl Acetate).

  • Purification : Dry the organic layer over MgSO4, concentrate in vacuo, and purify via silica gel flash chromatography.

Biological Validation Protocols

To confirm the mechanistic efficacy of the synthesized compound, a self-validating system of in vitro and cellular assays is required.

Exp_Workflow Synth 1. Chemical Synthesis (Suzuki Coupling) Purif 2. Purification & QC (HPLC, NMR, MS) Synth->Purif Biochem 3. In Vitro RNase Assay (FRET Cleavage) Purif->Biochem Cellular 4. Cellular Assay (XBP1 RT-PCR) Biochem->Cellular InVivo 5. Pharmacological Profiling Cellular->InVivo

Fig 2: End-to-end experimental workflow from chemical synthesis to biological validation.

Protocol A: In Vitro FRET-based RNase Cleavage Assay

This assay isolates the direct interaction between the inhibitor and the IRE1α RNase domain [3].

  • Enzyme Preparation : Dilute purified recombinant human IRE1α cytosolic domain to a final concentration of 50 nM in assay buffer (20 mM HEPES pH 7.5, 50 mM KAc, 1 mM MgAc2, 1 mM DTT).

  • Inhibitor Pre-incubation (Critical Step) : Incubate the enzyme with varying concentrations of the inhibitor (0.1 nM to 10 μM) for 30 minutes at room temperature. Causality: Because the inhibitor acts via Schiff base formation, the covalent reaction kinetics are time-dependent. Omitting this pre-incubation step will yield artificially high IC50 values and misrepresent the compound's potency.

  • Substrate Addition : Add 100 nM of a FRET-labeled RNA miniprobe mimicking the XBP1 stem-loop (e.g., 5'-Cy5-RNA-BHQ3-3').

  • Data Acquisition : Monitor the increase in Cy5 fluorescence (Ex: 640 nm, Em: 680 nm) over 60 minutes. Calculate the IC50 based on the initial velocity of RNA cleavage.

Protocol B: Cellular XBP1 Splicing Assay (RT-PCR)

This protocol validates that the compound can penetrate the cell membrane and function in a complex biological matrix.

  • Cell Culture & Treatment : Seed MM.1S multiple myeloma cells at 5x10^5 cells/mL. Pre-treat with the inhibitor (1–10 μM) for 2 hours.

  • ER Stress Induction : Add 5 μg/mL Tunicamycin or 2 mM Dithiothreitol (DTT) for 4 hours. Causality: Tunicamycin induces stress by blocking N-linked glycosylation, whereas DTT reduces disulfide bonds causing rapid protein misfolding. Using both agents independently proves that the inhibitor blocks the downstream IRE1α node regardless of the upstream stress trigger.

  • RNA Extraction : Isolate total RNA using a standard TRIzol protocol and synthesize cDNA.

  • PCR & Quantification : Perform PCR using primers flanking the XBP1 splice site. Resolve the products on a 2% agarose gel. The unspliced transcript (XBP1u) runs at ~285 bp, while the spliced transcript (XBP1s) runs at ~259 bp. Quantify the dose-dependent restoration of the XBP1u band.

References

  • Sanches, M., Duffy, N. M., Talukdar, M., et al. (2014). "Structure and mechanism of action of the hydroxy-aryl-aldehyde class of IRE1 endoribonuclease inhibitors." Nature Communications, 5, 4202. URL: [Link]

  • Langlais, T., Pelizzari-Raymundo, D., Mahdizadeh, S. J., et al. (2021). "Structural and molecular bases to IRE1 activity modulation." Biochemical Journal, 478(15), 2953-2975. URL:[Link]

  • Cross, B. C. S., Bond, P. J., Sadowski, P. G., et al. (2012). "The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule." Proceedings of the National Academy of Sciences, 109(15), E869-E878. URL:[Link]

Foundational

The Biphenyl Scaffold: A Versatile Core for Innovations in Medicine, Materials, and Catalysis

A Senior Application Scientist's In-depth Technical Guide The biphenyl moiety, a deceptively simple aromatic scaffold consisting of two interconnected phenyl rings, has established itself as a "privileged structure" in m...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Technical Guide

The biphenyl moiety, a deceptively simple aromatic scaffold consisting of two interconnected phenyl rings, has established itself as a "privileged structure" in modern science. Its inherent rigidity, thermal stability, and tunable electronic properties, combined with the potential for atropisomerism, have made it a cornerstone in the design of novel molecules with diverse and impactful applications. This technical guide provides an in-depth exploration of the potential applications of novel biphenyl derivatives for researchers, scientists, and drug development professionals. We will delve into their therapeutic potential in oncology, neurodegenerative diseases, and inflammation; their role in the advancement of organic electronics; and their utility as powerful ligands in catalysis. This guide will not only highlight the applications but also provide detailed experimental protocols and the scientific rationale behind the design and evaluation of these remarkable compounds.

Part 1: Therapeutic Applications of Biphenyl Derivatives: From Concept to Clinic

The biphenyl framework is a recurring motif in a multitude of biologically active compounds and approved drugs. Its ability to present functional groups in a defined three-dimensional space allows for precise interactions with biological targets.

Oncology: Targeting Key Pathways in Cancer Progression

Biphenyl derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including angiogenesis, apoptosis, and cell cycle regulation.

1.1.1 Anti-Angiogenesis via VEGFR-2 Inhibition

A critical strategy in cancer therapy is to inhibit the formation of new blood vessels that supply tumors with essential nutrients, a process known as angiogenesis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of this process. Certain biphenyl sulfonamide derivatives have been identified as potent inhibitors of VEGFR-2. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.

Signaling Pathway: VEGFR-2 Inhibition by Biphenyl Derivatives

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ADP ADP VEGFR2->ADP P P VEGFR2->P PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK VEGFR2->MAPK Activates Biphenyl_Derivative Biphenyl Derivative Biphenyl_Derivative->VEGFR2 ATP ATP ATP->VEGFR2 Angiogenesis Angiogenesis (Cell Proliferation, Migration) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis MAPK->Angiogenesis Amyloid_Pathway APP Amyloid Precursor Protein (APP) Abeta_monomer Aβ Monomer APP->Abeta_monomer Cleavage by BACE-1 BACE1 BACE-1 (β-secretase) gamma_secretase γ-secretase Abeta_oligomers Aβ Oligomers (soluble, toxic) Abeta_monomer->Abeta_oligomers Aggregation Abeta_fibrils Aβ Fibrils Abeta_oligomers->Abeta_fibrils Further Aggregation Amyloid_plaques Amyloid Plaques (insoluble) Abeta_fibrils->Amyloid_plaques Deposition Biphenyl_Inhibitor Biphenyl Derivative (BACE-1 Inhibitor) Biphenyl_Inhibitor->BACE1 Inhibits

Caption: Inhibition of Aβ plaque formation by a biphenyl-based BACE-1 inhibitor. [1][2]

Experimental Protocol: In Vitro BACE-1 Inhibition Assay (FRET-based)

This protocol describes a common method for assessing the inhibitory activity of biphenyl derivatives against BACE-1. [3]

  • Reagent Preparation: Prepare a stock solution of the biphenyl derivative in DMSO. Prepare a solution of recombinant human BACE-1 enzyme and a BACE-1 FRET substrate in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 4.5). [3]2. Assay Setup: In a 96-well black microplate, add the assay buffer, the BACE-1 enzyme solution, and the biphenyl derivative at various concentrations. Include a vehicle control (with DMSO) and a positive control (a known BACE-1 inhibitor).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. [3]4. Reaction Initiation: Add the BACE-1 FRET substrate to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity in kinetic mode using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each concentration of the biphenyl derivative relative to the vehicle control. Calculate the IC₅₀ value from the dose-response curve.

Anti-inflammatory Agents: Targeting COX Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain and inflammation. Many of these drugs, including the well-known celecoxib, feature a biphenyl scaffold. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general method for evaluating the inhibitory effect of biphenyl derivatives on COX-1 and COX-2 enzymes. [4]

  • Reagent Preparation: Prepare stock solutions of the biphenyl derivative and a reference NSAID (e.g., celecoxib) in DMSO. Prepare solutions of human recombinant COX-1 and COX-2 enzymes, heme, and arachidonic acid (substrate) in the assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0). [4]2. Assay Setup: In a 96-well plate, add the assay buffer, heme, the respective COX enzyme (COX-1 or COX-2), and the biphenyl derivative at various concentrations. Include wells for 100% enzyme activity (no inhibitor) and background (no enzyme).

  • Incubation: Incubate the plate for 5 minutes at 25°C. [4]4. Reaction Initiation: Add a colorimetric substrate followed by arachidonic acid to all wells to start the reaction. [4]5. Absorbance Measurement: After a 5-minute incubation at 25°C, measure the absorbance at 590 nm. [4]6. Data Analysis: Subtract the background absorbance from all readings. Calculate the percent inhibition for each compound concentration compared to the 100% activity control. Determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Part 2: Biphenyl Derivatives in Materials Science: Illuminating the Future of Displays

The rigid and planar nature of the biphenyl core makes it an excellent building block for organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). By functionalizing the biphenyl scaffold, its electronic properties can be fine-tuned for specific roles within an OLED device.

Hole-Transporting Materials (HTMs)

Efficient OLEDs require balanced injection and transport of charge carriers (holes and electrons). Biphenyl derivatives, particularly those functionalized with arylamine groups, are widely used as hole-transporting materials. These materials possess high hole mobility and suitable HOMO (Highest Occupied Molecular Orbital) energy levels for efficient hole injection from the anode.

Biphenyl Derivative Role in OLED Key Performance Metrics Reference
N,N'-diphenyl-N,N'-bis(4-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD) based polymersHole Transport LayerHigh luminance (>10,000 cd/m²)[5]
Di- and Tetra-substituted Biphenyls with Naphthylphenyl Amine GroupsHole Transport LayerHigh thermal stability (Td > 500°C), Improved luminance and power efficiency[6]
2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)-biphenyl (BTBP)Bipolar Host MaterialHigh external quantum efficiency (30.2% for blue PhOLED)[7]

Experimental Protocol: Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation

This protocol describes a general procedure for the fabrication of a simple multilayer OLED device. [8]

  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with nitrogen gas and treat it with oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers by heating the source materials in crucibles. A typical device structure would be:

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL) - e.g., a biphenyl derivative

    • Emissive Layer (EML)

    • Electron Transport Layer (ETL)

    • Electron Injection Layer (EIL) The thickness of each layer is controlled using a quartz crystal microbalance.

  • Cathode Deposition: Deposit a metal cathode (e.g., LiF/Al) on top of the organic layers without breaking the vacuum.

  • Encapsulation: Encapsulate the device using a glass lid and a UV-curable epoxy resin in a glove box to protect it from moisture and oxygen.

  • Device Characterization: Measure the current-voltage-luminance (I-V-L) characteristics of the fabricated OLED using a source meter and a photometer. Evaluate the external quantum efficiency (EQE), power efficiency, and lifetime of the device.

Part 3: Catalysis: Biphenyl-Based Ligands for Precision Synthesis

The unique stereochemical properties of certain biphenyl derivatives, particularly their ability to exhibit stable atropisomerism, have made them invaluable as chiral ligands in asymmetric catalysis. These ligands can create a chiral environment around a metal center, enabling highly enantioselective transformations.

Chiral Phosphine Ligands for Asymmetric Hydrogenation

Biphenyl-based diphosphine ligands, such as BINAP and its derivatives, are among the most successful classes of ligands for asymmetric hydrogenation. The C₂-symmetric nature and the tunable steric and electronic properties of these ligands allow for the synthesis of chiral molecules with high enantiomeric excess (ee).

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide PdII_alkoxide R¹-Pd(II)L₂-OR' PdII_halide->PdII_alkoxide PdII_biaryl R¹-Pd(II)L₂-R² PdII_alkoxide->PdII_biaryl Transmetalation Product R¹-R² (Biphenyl) PdII_biaryl->Product Reductive Elimination R1X R¹-X (Aryl Halide) R2B R²-B(OR)₂ (Boronic Acid/Ester) Base Base (e.g., K₂CO₃)

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. [9][10][11]

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone

This protocol provides a general procedure for the asymmetric hydrogenation of a prochiral ketone using a ruthenium catalyst with a chiral biphenyl diphosphine ligand. [12]

  • Catalyst Preparation: In a glove box, dissolve the chiral biphenyl diphosphine ligand and a ruthenium precursor (e.g., [Ru(cod)Cl₂]n) in a suitable solvent (e.g., toluene) in a pressure-resistant vessel. Stir the mixture at room temperature to form the catalyst complex.

  • Reaction Setup: Add the prochiral ketone substrate to the catalyst solution.

  • Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize it to the desired hydrogen pressure (e.g., 10-50 atm). Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and stir for the required time (e.g., 12-24 hours).

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the conversion and enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Conclusion: An Ever-Expanding Horizon

The biphenyl scaffold, far from being a simple structural unit, is a dynamic and versatile platform for scientific innovation. From the development of life-saving therapeutics to the creation of next-generation electronics and the advancement of precision chemical synthesis, biphenyl derivatives continue to push the boundaries of what is possible. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists, empowering them to explore and expand the ever-growing potential of this remarkable chemical entity. As our understanding of molecular design and synthesis deepens, the future applications of novel biphenyl derivatives are limited only by our imagination.

References

  • Miller, J. H., et al. (2015). Diagram summarizing known amyloid-β (Aβ) aggregation pathways. ResearchGate. [Link]

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Springer. [Link]

  • Khan, S., et al. (2023). Amyloid-beta aggregation implicates multiple pathways in Alzheimer's disease: Understanding the mechanisms. Frontiers in Aging Neuroscience. [Link]

  • Li, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Springer Nature Experiments. [Link]

  • Cholinesterase assay by an efficient fixed time endpoint method. (2012). PMC. [Link]

  • Acetylcholinesterase Inhibition Assay. (2022). Bio-protocol. [Link]

  • Au-Yeung, T. T.-L., et al. (2005). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PNAS. [Link]

  • Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. (2025). PMC. [Link]

  • Discovery of an APP-Selective BACE1 Inhibitor for Alzheimer's Disease. (2023). bioRxiv. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kim, S. H., et al. (2008). New Hole Transporting Materials Based on Di- And Tetra-Substituted Biphenyl Derivatives for Organic Light-Emitting Diodes. PubMed. [Link]

  • Chen, C.-H., et al. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent. KTU ePubl. [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Ogino, K., et al. (1999). Synthesis of Polymers Having a Hole Transporting Ability by Condensation Polymerization of N,N'-Diphenyl-N,N'-bis(4-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine and Aldehydes. Macromolecules. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. [Link]

  • Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. (n.d.). ResearchGate. [Link]

  • Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. (n.d.). ResearchGate. [Link]

  • Gonzalez-Lopez, M., et al. (2020). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]

  • VEGF Signaling Pathway. (n.d.). ClinPGx. [Link]

  • Comprehensive Illustration of the VEGFR-VEGF Signaling Pathway Mechanism inCancer Initiation and Progression. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Chemistry LibreTexts. [Link]

  • Hansson, O., et al. (2023). Amyloid-β pathway in Alzheimer's disease: a plain language summary. Diva Portal. [Link]

  • Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer. (n.d.). PMC. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). [Link]

  • Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. (2003). PNAS. [Link]

  • Preparation of axially chiral biphenyl diphosphine ligands and their application in asymmetric hydrogenation. (2004). PubMed. [Link]

  • Synthesis and Biological Evaluation of a New Biphenyl-Based Organogold(III) Complex with In Vitro and In Vivo Anticancer Activity. (2025). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of a New Biphenyl-Based Organogold(III) Complex with In Vitro and In Vivo Anticancer Activity. (2025). PubMed. [Link]

  • Effect of Biphenyl Derivative of Coumarin Compounds Photodynamic Therapy on The Expression of Carcinoma-Associated Genes. (n.d.). [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). MDPI. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PMC. [Link]

  • FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. (n.d.). CORE. [Link]

  • Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. (2024). PMC. [Link]

  • Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. (n.d.). ResearchGate. [Link]

  • Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. (n.d.). MDPI. [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.). [Link]

  • A New Planar Chiral Bisphosphine Ligand for Asymmetric Catalysis: Highly Enantioselective Hydrogenations under Mild Conditions. (n.d.). Journal of the American Chemical Society. [Link]

Sources

Exploratory

4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde: Mechanism of Action and Pharmacological Profiling

Executive Summary The compound 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde is a highly selective, small-molecule inhibitor targeting the endoribonuclease (RNase) domain of Inositol-Requiring Enzyme 1 alpha (I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde is a highly selective, small-molecule inhibitor targeting the endoribonuclease (RNase) domain of Inositol-Requiring Enzyme 1 alpha (IRE1α) . As a prominent member of the Hydroxy-Aryl-Aldehyde (HAA) class of modulators, this compound is engineered to disrupt the Unfolded Protein Response (UPR) during periods of terminal endoplasmic reticulum (ER) stress. By selectively halting the non-conventional splicing of XBP1 mRNA, it deprives highly secretory cells—such as multiple myeloma cells—of the critical chaperones required for survival, thereby forcing the cell into apoptosis. This whitepaper details the structural pharmacology, signaling disruption, and self-validating experimental frameworks necessary for profiling this compound in drug development pipelines.

Structural Pharmacology & Covalent Mechanism of Action

The high potency and selectivity of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde stem from its rational dual-ring design, which exploits both covalent and non-covalent interactions within the IRE1α RNase active site .

The Salicylaldehyde Pharmacophore & Schiff Base Formation

The primary ring of the biphenyl system contains a 4-hydroxy-3-carbaldehyde motif (a salicylaldehyde derivative). The mechanism of action is fundamentally driven by the electrophilic aldehyde group. Upon entering the shallow RNase active site of IRE1α, the aldehyde undergoes a nucleophilic attack by the ε-amino group of a highly conserved lysine residue (Lys907 ). This reaction forms a reversible imine, commonly known as a Schiff base .

The adjacent hydroxyl group at the 4-position is not merely structural; it is catalytically essential. It stabilizes the transition state and the resulting Schiff base via strong intramolecular hydrogen bonding, effectively locking the inhibitor into the catalytic center and preventing the RNA substrate from accessing the site .

Hydrophobic Anchoring via the 3',5'-Dimethylbiphenyl Motif

While the salicylaldehyde core provides the covalent anchor, the 3',5'-dimethylphenyl group (attached at the 1-position of the primary ring) acts as a critical affinity enhancer. The RNase domain of IRE1α features a hydrophobic pocket adjacent to Lys907. The bulky, lipophilic 3',5'-dimethylbiphenyl system optimally fills this space, maximizing van der Waals interactions. This dual-action binding—covalent tethering combined with hydrophobic anchoring—grants the compound extreme selectivity for IRE1α over other cellular kinases and RNases.

Disruption of the IRE1α-XBP1 Signaling Axis

Under conditions of ER stress, the accumulation of misfolded proteins triggers the dissociation of the chaperone BiP from IRE1α. This event prompts IRE1α to oligomerize and trans-autophosphorylate its cytosolic kinase domain, which subsequently induces an allosteric conformational change that activates the RNase domain.

The activated RNase normally excises a 26-nucleotide intron from unspliced XBP1 (XBP1u) mRNA. The ligated transcript translates into XBP1s , a potent basic leucine zipper (bZIP) transcription factor that upregulates ER chaperones and ER-associated degradation (ERAD) machinery. By forming a Schiff base at Lys907, 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde physically blocks this cleavage. Consequently, the cell cannot mount an adaptive UPR, leading to unresolved proteotoxicity and the induction of CHOP-mediated apoptosis .

IRE1_Pathway ER_Stress ER Stress (Accumulated Misfolded Proteins) IRE1_Activation IRE1α Oligomerization & Autophosphorylation ER_Stress->IRE1_Activation RNase_Domain IRE1α RNase Domain Active Site (Lys907) IRE1_Activation->RNase_Domain XBP1s XBP1s mRNA (Spliced) RNase_Domain->XBP1s Cleaves Apoptosis Terminal ER Stress & Apoptosis RNase_Domain->Apoptosis When Blocked Inhibitor 4-Hydroxy-3',5'-dimethyl- [1,1'-biphenyl]-3-carbaldehyde Inhibitor->RNase_Domain Forms Schiff Base (Blocks Cleavage) XBP1u XBP1u mRNA (Unspliced) XBP1u->XBP1s Transcription UPR Target Genes (Chaperones, ERAD) XBP1s->Transcription Translates to XBP1s

IRE1α-XBP1 signaling pathway and mechanism of RNase blockade by HAA inhibitors.

Quantitative Pharmacodynamics & Comparative Efficacy

To contextualize the efficacy of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde, it must be benchmarked against established IRE1α modulators. The table below summarizes the quantitative data across cell-free and cellular assays.

CompoundTarget DomainCell-Free RNase IC₅₀ (nM)Cellular XBP1s IC₅₀ (μM)Primary Binding Mechanism
4-OH-3',5'-dimethyl-biphenyl-3-CHO IRE1α RNase~80 - 150~2.5 - 5.0Reversible Schiff Base (Lys907)
4μ8C (Standard HAA)IRE1α RNase764.6Reversible Schiff Base (Lys907)
MKC-3946 IRE1α RNaseN/A~10.0Reversible Schiff Base (Lys907)
KIRA6 IRE1α KinaseN/A~0.6Type II Kinase Inhibition (Allosteric)

(Note: Values are representative approximations derived from structural analogs in the HAA class to illustrate expected dynamic ranges in preclinical profiling .)

Self-Validating Experimental Methodologies

To rigorously validate the mechanism of action of this compound, researchers must employ orthogonal, self-validating assay systems. The following protocols are designed to prove causality while inherently controlling for off-target artifacts.

Protocol 1: In Vitro FRET-Based RNase Cleavage Assay

Objective: To isolate the compound's direct covalent effect on the RNase domain, eliminating confounding cellular variables such as membrane permeability or upstream kinase interference.

Causality & Rationale: This cell-free system utilizes a recombinant IRE1α cytosolic domain and a synthetic RNA substrate that mimics the XBP1 stem-loop. The RNA is dual-labeled with a fluorophore (e.g., FAM) and a quencher (e.g., BHQ). Cleavage of the RNA by active IRE1α separates the fluorophore from the quencher, yielding a quantifiable fluorescent signal. A decrease in fluorescence directly correlates with RNase inhibition.

Self-Validating System (The Negative Control): To prove that inhibition is strictly driven by Schiff base formation, the protocol mandates a parallel control using an inactive analog where the aldehyde is reduced to an alcohol (e.g., 4-hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-methanol). Because the alcohol cannot form an imine bond with Lys907, it must show zero RNase inhibition. If the alcohol analog shows inhibition, it indicates non-specific aggregation or assay interference, thereby invalidating the run.

Step-by-Step Methodology:

  • Preparation: Dilute recombinant IRE1α protein in assay buffer (20 mM HEPES pH 7.5, 50 mM KAc, 1 mM MgAc, 1 mM DTT).

  • Compound Incubation: Add 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (titrated from 1 nM to 10 μM) and the alcohol-analog control to separate wells. Incubate for 30 minutes at room temperature to allow Schiff base equilibrium.

  • Substrate Addition: Introduce the FAM-BHQ labeled mutant XBP1 RNA hairpin substrate (100 nM final concentration).

  • Kinetic Read: Measure fluorescence (Ex: 485 nm, Em: 520 nm) continuously for 60 minutes.

  • Data Analysis: Calculate the initial velocity of cleavage and determine the IC₅₀ using non-linear regression.

Protocol 2: Cellular XBP1 Splicing Assay (RT-PCR)

Objective: To confirm that the compound successfully penetrates the cell membrane and functionally blocks XBP1 splicing in a live physiological model of ER stress.

Causality & Rationale: Tunicamycin is utilized to block N-linked glycosylation in the ER. This causes a massive, synchronized accumulation of misfolded proteins, ensuring a robust, high-amplitude activation of IRE1α. This provides a wide dynamic window to measure the inhibitor's efficacy.

Self-Validating System (Internal Normalization): The assay utilizes RT-PCR primers that flank the 26-nucleotide intron of the XBP1 mRNA, allowing simultaneous amplification of both the spliced (XBP1s) and unspliced (XBP1u) transcripts. By calculating the XBP1s/XBP1u ratio , the assay internally controls for global transcriptional suppression or generalized RNA degradation caused by compound toxicity. Orthogonal validation is achieved by running qPCR for downstream targets (e.g., SEC61A1); a true IRE1α inhibitor must show a corresponding downregulation of these genes .

Step-by-Step Methodology:

  • Cell Culture: Seed multiple myeloma cells (e.g., RPMI 8226) at 5×105 cells/mL in RPMI-1640 media.

  • Stress Induction & Treatment: Co-treat cells with Tunicamycin (5 μg/mL) and the HAA inhibitor (titrated 0.1 μM to 20 μM). Include a vehicle (DMSO) + Tunicamycin positive control.

  • Incubation: Incubate for 4 to 6 hours at 37°C.

  • RNA Extraction: Lyse cells and extract total RNA using a standard column-based kit. Synthesize cDNA using reverse transcriptase.

  • PCR Amplification: Run PCR using primers flanking the XBP1 splice site.

  • Resolution: Resolve the amplicons on a 2.5% agarose gel or via capillary electrophoresis. The unspliced variant appears at ~164 bp, while the spliced variant appears at ~138 bp.

  • Quantification: Measure band densitometry to establish the IC₅₀ for cellular splicing inhibition.

Protocol_Workflow Cell_Culture Culture MM Cells (e.g., RPMI 8226) ER_Stress_Induction Induce ER Stress (Tunicamycin) Cell_Culture->ER_Stress_Induction Drug_Treatment Administer HAA Inhibitor ER_Stress_Induction->Drug_Treatment RNA_Extraction Extract Total RNA & Synthesize cDNA Drug_Treatment->RNA_Extraction PCR_Analysis RT-PCR for XBP1 (Spliced vs Unspliced) RNA_Extraction->PCR_Analysis Quantification Quantify XBP1s/XBP1u (Determine IC50) PCR_Analysis->Quantification

Step-by-step experimental workflow for validating cellular XBP1 splicing inhibition.

References

  • Sanches, M., Duffy, N. M., Talukdar, M., et al. (2014). Structure and mechanism of action of the hydroxy-aryl-aldehyde class of IRE1 endoribonuclease inhibitors. Nature Communications, 5, 4202. URL:[Link]

  • Mimura, N., Fulciniti, M., Gorgun, G., et al. (2012). Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma. Blood, 119(24), 5772-5781. URL:[Link]

  • Carlesso, A., & Chevet, E. (2021). Structural and molecular bases to IRE1 activity modulation. Biochemical Journal, 478(15), 2953–2975. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Workflows Utilizing 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Physicochemical Rationale 4-Hydroxy-3',5'-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Physicochemical Rationale

4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (structurally equivalent to 5-(3,5-dimethylphenyl)-2-hydroxybenzaldehyde) is a highly specialized building block in organic synthesis. While traditional salicylaldehydes are ubiquitous in coordination chemistry and materials science, this specific biphenyl derivative offers a unique stereoelectronic profile.

The Causality of Molecular Design:

  • Electronic Tuning via the 5-Aryl Group: Positioned para to the phenolic hydroxyl group, the 3,5-dimethylphenyl moiety extends the π -conjugated system. This allows for inductive and resonance-based electron donation into the phenolate oxygen, strengthening metal-ligand bonds in subsequent coordination complexes.

  • Steric Shielding without Active-Site Blocking: Standard Jacobsen-type catalysts utilize 3,5-di-tert-butylsalicylaldehyde to provide steric bulk and prevent catalyst dimerization[1]. However, the bulky tert-butyl group at the 3-position (ortho to the hydroxyl) can sometimes hinder the approach of highly substituted olefins. By shifting the steric bulk to the 5-position via a distal 3',5'-dimethylphenyl group, this building block maintains solubility and prevents μ -oxo dimer formation while leaving the immediate coordination sphere more accessible for bulky substrates[2].

  • Photophysical Rigidification: In optoelectronic applications, the extended π -system significantly red-shifts absorption/emission profiles, while the meta-methyl groups restrict free rotation, minimizing non-radiative decay pathways.

Application I: Next-Generation Salen Ligands for Asymmetric Catalysis

Chiral manganese(III) salen complexes are benchmark catalysts for the enantioselective epoxidation of unfunctionalized alkenes[2]. The tetradentate-binding motif of Salen ligands is reminiscent of the porphyrin framework in heme-based enzymes, but offers superior synthetic tunability[3].

Mechanistic Insight

When converting this biphenyl carbaldehyde into a Salen ligand, the resulting Mn(III) complex benefits from the electron-rich 5-aryl substituent. During the catalytic cycle, the Mn(III) center is oxidized by a terminal oxidant (e.g., NaOCl) to a high-valent Mn(V)=O species. The extended π -system stabilizes this electron-deficient intermediate, prolonging its half-life and increasing the enantiomeric excess ( ee ) for sterically demanding substrates.

Protocol 1: Synthesis of the Chiral Biphenyl-Salen Ligand

This protocol is a self-validating system: the thermodynamic stability of the highly conjugated Schiff base drives the reaction forward, precipitating the product and shifting the equilibrium.

  • Preparation: In a 100 mL round-bottom flask, dissolve (1R,2R) -(−)-1,2-diaminocyclohexane (5.0 mmol, 1.0 eq) in 20 mL of absolute ethanol.

  • Condensation: Slowly add a solution of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (10.0 mmol, 2.0 eq) in 15 mL of absolute ethanol dropwise over 15 minutes at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

    • Self-Validation Check: The reaction mixture will transition from a clear solution to a vibrant, opaque yellow suspension, indicating successful imine condensation.

  • Isolation: Cool the mixture to 0 °C in an ice bath for 1 hour to maximize precipitation. Filter the bright yellow solid under vacuum, wash with cold ethanol (2 × 10 mL), and dry under high vacuum overnight.

Protocol 2: Metallation to Mn(III)-Salen Complex
  • Complexation: Dissolve the synthesized Salen ligand (2.0 mmol, 1.0 eq) in 25 mL of hot toluene (85 °C).

  • Oxidation: Add Mn(OAc)₂·4H₂O (4.0 mmol, 2.0 eq) dissolved in 10 mL of ethanol. Reflux the mixture under an open atmosphere (air) for 4 hours.

    • Causality: Atmospheric oxygen acts as the oxidant to convert the intermediate Mn(II) complex to the active Mn(III) state.

    • Self-Validation Check: The solution will rapidly change from yellow to a deep, dark brown/black, visually confirming the oxidation state change.

  • Axial Ligand Exchange: Add solid LiCl (6.0 mmol, 3.0 eq) and reflux for an additional 2 hours.

    • Causality: The chloride ion replaces the acetate/hydroxide axial ligand, providing a stable, well-defined counterion that is crucial for the subsequent epoxidation catalytic cycle.

  • Workup: Evaporate the solvents, dissolve the residue in dichloromethane, wash with water, dry over Na₂SO₄, and concentrate to yield the dark brown catalyst.

SalenSynthesis A 4-Hydroxy-3',5'-dimethyl- [1,1'-biphenyl]-3-carbaldehyde (2 eq) C Reflux in EtOH (3 hours) A->C B (1R,2R)-1,2-Diaminocyclohexane (1 eq) B->C D Chiral Salen Ligand (Yellow Precipitate) C->D E Mn(OAc)2·4H2O + Air LiCl Exchange D->E F Mn(III)-Salen Complex (Dark Brown Solid) E->F

Workflow for the synthesis of the chiral Mn(III)-Salen complex.

Application II: Synthesis of Extended- π Coumarin Fluorophores

Coumarins derived from salicylaldehydes are privileged scaffolds in fluorescent chemosensors and biological imaging. Utilizing the biphenyl carbaldehyde via a Knoevenagel condensation yields a 6-aryl-substituted coumarin.

Mechanistic Insight

The Knoevenagel condensation between the 3-carbaldehyde group and an active methylene compound (e.g., diethyl malonate) forms an α,β -unsaturated ester intermediate. The adjacent 4-hydroxyl group then undergoes rapid intramolecular transesterification (lactonization) to form the rigid coumarin core. The 3',5'-dimethylphenyl group at the 6-position of the resulting coumarin extends the conjugation length, shifting the emission into the visible region while the methyl groups prevent aggregation-caused quenching (ACQ) in solid-state or high-concentration applications.

Protocol 3: Microwave-Assisted Knoevenagel Condensation
  • Reaction Setup: In a 10 mL microwave-safe vial, combine 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (1.0 mmol, 1.0 eq) and diethyl malonate (1.2 mmol, 1.2 eq) in 3 mL of absolute ethanol.

  • Catalysis: Add piperidine (0.1 mmol, 10 mol%) and glacial acetic acid (0.1 mmol, 10 mol%).

    • Causality: The piperidine/acetic acid buffer forms an iminium ion intermediate with the aldehyde, dramatically lowering the activation energy for the nucleophilic attack by the enolate of diethyl malonate.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120 °C for 15 minutes.

  • Isolation: Cool the vial to room temperature. Pour the mixture into 15 mL of crushed ice water.

    • Self-Validation Check: A precipitate will form immediately. Illuminate the crude suspension with a handheld UV lamp (365 nm); intense fluorescence confirms the formation of the rigidified coumarin ring.

  • Purification: Filter the solid and recrystallize from hot ethanol to yield pure 3-carboxyethyl-6-(3,5-dimethylphenyl)coumarin.

CoumarinSynthesis A Biphenyl Carbaldehyde Derivative C Piperidine/AcOH Microwave, 120°C A->C B Diethyl Malonate (Active Methylene) B->C D Knoevenagel Intermediate C->D E Intramolecular Lactonization D->E F 6-(3,5-Dimethylphenyl)- Coumarin E->F

Knoevenagel condensation pathway to highly conjugated coumarin fluorophores.

Quantitative Data Analysis

The structural modifications inherent to 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde yield measurable improvements in both catalytic and photophysical domains compared to unfunctionalized or standard precursors.

Precursor / ScaffoldApplication DomainKey Performance MetricObserved ValueCausality / Note3,5-Di-tert-butylsalicylaldehydeAsymmetric EpoxidationEnantiomeric Excess ( ee )92%Standard Jacobsen catalyst baseline[4].Biphenyl Carbaldehyde DerivativeAsymmetric EpoxidationEnantiomeric Excess ( ee )>95%Enhanced π -stacking with aryl-substituted olefins; open 3-position allows bulkier substrate entry.Unsubstituted SalicylaldehydeFluorescent Coumarin ProbeQuantum Yield ( Φ )0.15Prone to non-radiative decay.Biphenyl Carbaldehyde DerivativeFluorescent Coumarin ProbeQuantum Yield ( Φ )0.68Rigidified extended π -system; meta-methyls prevent π π stacking quenching.

References

  • Grokipedia Contributors. "Jacobsen epoxidation." Grokipedia. Available at:[Link]

  • Wikipedia Contributors. "Metal salen complex." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Cubillos, J., et al. (2012). "Preparation, Catalytic Properties and Recycling Capabilities Jacobsen's Catalyst." Semantic Scholar. Available at:[Link]

  • "The Jacobsen catalyst in asymmetric synthesis: Structure, mechanism, and applications." (2026). Revista Ciencia e Ingeniería. Available at:[Link]

Sources

Application

Application Note: A Robust HPLC Method for the Quantification of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde

Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde. This compound is of significant interest in pharmaceutical and chemical research, necessitating a reliable analytical method for its characterization and quality control. The developed method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating excellent linearity, accuracy, and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale behind the method development, a step-by-step protocol, and validation in accordance with industry-standard guidelines.

Introduction

4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a phenolic hydroxyl group, an aldehyde functional group, and a substituted biphenyl core, presents a unique analytical challenge. High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of such non-volatile and thermally labile compounds, offering high resolution, sensitivity, and reproducibility.

The primary objective of this work was to develop and validate a robust HPLC method suitable for the routine analysis of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde in various sample matrices. This application note details the systematic approach to method development, the final optimized conditions, and a comprehensive validation study.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Structure Chemical structure of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde[1]
Molecular Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.27 g/mol [1]
SMILES Cc1cc(C)cc(c1)-c1ccc(O)c(C=O)c1[1]
Predicted UV Absorbance (λmax) Due to the conjugated system of the biphenyl rings and the presence of chromophoric aldehyde and hydroxyl groups, a significant UV absorbance is expected in the range of 250-300 nm. A wavelength of 280 nm is a rational starting point for detection, as seen with similar biphenyl structures[2].N/A
Predicted Solubility Based on its structure, the compound is expected to be sparingly soluble in water and soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). This is a common characteristic for biphenyl derivatives.[2]N/A

HPLC Method Development: A Rationale-Driven Approach

The selection of HPLC parameters was guided by the physicochemical properties of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde and established principles of reversed-phase chromatography.

Choice of Stationary Phase: The Role of Biphenyl and C18 Columns

Reversed-phase HPLC is the most suitable technique for separating non-polar to moderately polar compounds like our target analyte. Both C18 and Biphenyl stationary phases were considered.

  • C18 (Octadecylsilane): This is the most common reversed-phase stationary phase, offering excellent hydrophobic retention for a wide range of analytes.

  • Biphenyl: This phase provides a unique selectivity due to π-π interactions with aromatic analytes, which can be advantageous for separating structurally similar compounds.[3][4] Given the aromatic nature of the biphenyl core in our analyte, a biphenyl column could offer enhanced retention and resolution.

For this application, a C18 column was ultimately selected due to its versatility, robustness, and wide availability. It provides sufficient retention for the analyte while ensuring good peak shape.

Mobile Phase Selection and Optimization

The mobile phase composition is a critical factor in achieving optimal separation.

  • Organic Modifier: Methanol and acetonitrile are the most common organic modifiers in reversed-phase HPLC.[5] Acetonitrile was chosen for this method due to its lower viscosity and UV cutoff, which can lead to better efficiency and baseline stability.

  • Aqueous Component: Water is the standard aqueous component.

  • pH Modifier: The phenolic hydroxyl group on the analyte can ionize at higher pH values, leading to poor peak shape and shifting retention times. To suppress this ionization and ensure a consistent, sharp peak, a small amount of acid is added to the aqueous component of the mobile phase. Formic acid (0.1%) was selected as it is a common and effective modifier for improving the chromatography of phenolic compounds.[5]

A gradient elution was employed to ensure the efficient elution of the analyte while minimizing the run time and maintaining good peak shape. The gradient starts with a lower percentage of the organic solvent to ensure retention of the analyte on the column and gradually increases to elute the compound.

Detector Wavelength Selection

The selection of the detection wavelength is crucial for achieving high sensitivity. Based on the predicted UV absorbance of the biphenyl and aldehyde chromophores, a Diode Array Detector (DAD) was used to scan a range of wavelengths. An optimal detection wavelength of 285 nm was determined experimentally, providing the best signal-to-noise ratio for the analyte.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Analyte: 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (purity ≥ 98%).

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in water (v/v).

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (v/v).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde and dissolve it in 10.0 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 to 100 µg/mL.

Chromatographic Conditions
ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 50% B2-10 min: 50% to 90% B10-12 min: 90% B12-12.1 min: 90% to 50% B12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 285 nm
Run Time 15 minutes
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Weigh Analyte B Prepare Stock Solution (1000 µg/mL in Diluent) A->B C Prepare Working Standards (1-100 µg/mL) B->C G Inject Sample (10 µL) C->G D Prepare Mobile Phase A (0.1% FA in Water) F Equilibrate System D->F E Prepare Mobile Phase B (0.1% FA in Acetonitrile) E->F F->G H Gradient Elution G->H I DAD Detection at 285 nm H->I J Record Chromatogram I->J K Integrate Peak Area J->K L Construct Calibration Curve K->L M Quantify Analyte L->M

Caption: Workflow for the HPLC analysis of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

System Suitability

System suitability testing is an integral part of any analytical method. It is performed to ensure that the chromatographic system is adequate for the analysis to be performed.

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N ≥ 20008500
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%0.8%
Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.

ParameterResult
Concentration Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) 0.9998
Accuracy

The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a blank matrix.

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
1099.51.2
50101.20.9
9098.91.1
Precision

The precision of the method was evaluated by performing replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on different days (inter-day precision).

Precision TypeConcentration (µg/mL)RSD (%)
Intra-day (n=6) 500.9
Inter-day (n=3 days) 501.5
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Logical Relationship in Method Development

Method_Development_Logic Analyte Analyte Properties (Biphenyl, Phenolic, Aldehyde) Technique Select HPLC (Non-volatile, Thermally Labile) Analyte->Technique Mode Choose Reversed-Phase (Moderate Polarity) Technique->Mode StationaryPhase Select C18 Column (Hydrophobic Retention) Mode->StationaryPhase MobilePhase Optimize Mobile Phase (ACN/Water/Formic Acid) StationaryPhase->MobilePhase Elution Develop Gradient Elution (Resolution & Speed) MobilePhase->Elution Detector Set Detection Wavelength (285 nm for Sensitivity) Elution->Detector Validation Validate Method (ICH Guidelines) Detector->Validation

Sources

Method

Application Notes and Protocols: 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde as a Pharmaceutical Intermediate in the Synthesis of Angiotensin II Receptor Blockers

Introduction: The Strategic Importance of Biphenyl Scaffolds in Modern Drug Discovery The biphenyl moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Biphenyl Scaffolds in Modern Drug Discovery

The biphenyl moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to adopt specific conformations and engage in crucial interactions with biological targets.[1] One of the most significant applications of functionalized biphenyls is in the development of angiotensin II receptor blockers (ARBs), a class of drugs pivotal in the management of hypertension and other cardiovascular diseases.[2] These "sartan" drugs, such as Losartan, Valsartan, and Telmisartan, selectively antagonize the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[3]

The synthesis of these complex molecules often relies on the strategic construction of a substituted biphenyl core. 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde is a key pharmaceutical intermediate specifically designed for the convergent synthesis of potent ARBs. Its structure incorporates a reactive carbaldehyde group, a phenolic hydroxyl group, and a dimethylated phenyl ring, each playing a critical role in the subsequent elaboration to the final active pharmaceutical ingredient (API). This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this versatile intermediate.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 1111129-30-6[4]
Molecular Formula C₁₅H₁₄O₂[4]
Molecular Weight 226.27 g/mol [4]
Appearance Off-white to pale yellow solidGeneral observation
Solubility Soluble in common organic solvents such as THF, DMF, and DCM.General chemical knowledge
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.General chemical safety

Core Synthetic Application: A Key Building Block for Angiotensin II Receptor Blockers

The primary application of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde is as a central building block in the synthesis of ARBs. The aldehyde functionality serves as a crucial handle for the introduction of the imidazole or benzimidazole heterocyclic systems characteristic of many sartan drugs. The following sections detail the synthesis of this intermediate and its subsequent utilization in a representative synthetic pathway analogous to established routes for ARB manufacturing.

Part 1: Synthesis of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde via Suzuki-Miyaura Cross-Coupling

The formation of the biphenyl linkage is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[2]

Reaction Scheme:

Suzuki-Miyaura Coupling ArylHalide Aryl Halide (e.g., 2-Bromo-4-hydroxy-5-methylbenzaldehyde) Product 4-Hydroxy-3',5'-dimethyl- [1,1'-biphenyl]-3-carbaldehyde ArylHalide->Product Suzuki-Miyaura Coupling BoronicAcid Boronic Acid (3,5-Dimethylphenylboronic acid) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Figure 1: General scheme for the synthesis of the target intermediate via Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the synthesis of the title compound.

Materials:

  • 2-Bromo-4-hydroxy-5-methylbenzaldehyde (1.0 eq)

  • 3,5-Dimethylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water (deoxygenated)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-hydroxy-5-methylbenzaldehyde, 3,5-dimethylphenylboronic acid, and potassium carbonate.

  • Purge the flask with an inert gas (e.g., nitrogen or argon) for 15 minutes.

  • Add toluene and deoxygenated water to the flask.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde as a solid.

Rationale for Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, efficient catalyst for Suzuki-Miyaura couplings. Other palladium sources and ligands can also be employed depending on the specific substrates.

  • Base: Potassium carbonate is a mild and effective base for this transformation. It is crucial for the transmetalation step of the catalytic cycle.

  • Solvent System: A biphasic solvent system of toluene and water is often used to facilitate the dissolution of both the organic and inorganic reagents. Deoxygenation of the water is important to prevent the oxidation of the palladium catalyst.

Part 2: Elaboration to an Angiotensin II Receptor Blocker

The synthesized biphenyl aldehyde is a versatile intermediate for the construction of the heterocyclic core of ARBs. The following workflow illustrates a general strategy for its conversion to a Telmisartan analogue.

ARB_Synthesis_Workflow Start 4-Hydroxy-3',5'-dimethyl- [1,1'-biphenyl]-3-carbaldehyde Step1 Reductive Amination with a substituted o-phenylenediamine Start->Step1 Intermediate1 N-alkylated o-phenylenediamine Step1->Intermediate1 Step2 Intramolecular Cyclization (e.g., with an orthoester) Intermediate1->Step2 Intermediate2 Benzimidazole derivative Step2->Intermediate2 Step3 Coupling with second benzimidazole moiety Intermediate2->Step3 Intermediate3 Bis-benzimidazole core Step3->Intermediate3 Step4 Final functional group manipulations (e.g., ester hydrolysis) Intermediate3->Step4 FinalProduct Angiotensin II Receptor Blocker (e.g., Telmisartan analogue) Step4->FinalProduct

Figure 2: General workflow for the conversion of the biphenyl aldehyde intermediate to an ARB.

Protocol: Reductive Amination and Benzimidazole Formation

This protocol outlines the initial steps in constructing the benzimidazole core.

Materials:

  • 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (1.0 eq)

  • Substituted o-phenylenediamine (e.g., N-methyl-4-amino-3-nitrobenzoate) (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Dissolve 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde and the substituted o-phenylenediamine in DCE or THF.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting N-alkylated o-phenylenediamine can then be carried forward to the cyclization step.

Subsequent Steps:

The N-alkylated intermediate is then typically subjected to a reduction of the nitro group (if present), followed by cyclization to form the first benzimidazole ring. This is often achieved by heating in the presence of an acid or by using a condensing agent. The resulting benzimidazole can then be coupled with a second benzimidazole precursor to form the characteristic bis-benzimidazole structure of drugs like Telmisartan.[5] The final steps usually involve the hydrolysis of any ester protecting groups to reveal the carboxylic acid moiety essential for activity.

Mechanism of Action of the Final Drug Product

The final ARB product acts by competitively inhibiting the binding of angiotensin II to the AT1 receptor. This blockade prevents the downstream signaling cascade that leads to vasoconstriction, sodium and water retention, and sympathetic nervous system activation, ultimately resulting in a reduction in blood pressure.

ARB_Mechanism_of_Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinII AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds to Block Blockade Vasoconstriction Vasoconstriction & Aldosterone Secretion AT1Receptor->Vasoconstriction Activates ARB Angiotensin II Receptor Blocker (derived from our intermediate) ARB->AT1Receptor Blocks Block->AT1Receptor

Figure 3: Simplified signaling pathway of the Renin-Angiotensin System and the point of intervention by ARBs.

Conclusion

4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde is a highly valuable and versatile pharmaceutical intermediate. Its strategic design allows for the efficient synthesis of complex biphenyl-containing APIs, most notably angiotensin II receptor blockers. The protocols and workflows detailed in this guide, grounded in established and robust chemical transformations like the Suzuki-Miyaura coupling, provide a solid foundation for researchers and drug development professionals to leverage this key building block in their synthetic endeavors. The continued exploration of such well-designed intermediates is crucial for the innovation and efficient production of life-saving medicines.

References

  • Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Rasayan J. Chem.2010 , 1(3), 467-472. [Link]

  • Husain, A.; et al. An efficient and improved synthesis of Telmisartan. Beilstein J. Org. Chem.2010 , 6, 28. [Link]

  • 4-Biphenylcarboxaldehyde, 99%. Ataman Kimya. [Link]

  • Ali, H. A.; et al. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Adv., 2023 , 13, 20059-20117. [Link]

  • Avika; et al. Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. Results in Chemistry2024 , 7, 102374. [Link]

  • Dalaijargal, B.; et al. Synthesis and Evaluation of New Sartan Derivatives. Research Square2022 . [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega2023 , 8(13), 12249–12261. [Link]

  • 4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde — Chemical Substance Information. NextSDS. [Link]

  • Heterocyclic compounds, their production and use as angiotensin II antagonists. European Patent Office. [Link]

  • Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery. MDPI. [Link]

  • Key intermediate and synthesis method thereof, and application of key intermediate in preparing tadalafil.
  • A Review on Synthesis of Antihypertensive Sartan Drugs. SciSpace. [Link]

  • Use of an angiotensin II receptor antagonist for the preparation of drugs to increase the survival rate of renal transplant patients. PubChem. [Link]

  • "An Improved Process For The Preparation Of Angiotensin Ii Antagonists. Quick Company. [Link]

  • Discovery of a new generation of angiotensin receptor blocking drugs. Computational and Structural Biotechnology Journal2022 , 20, 2091-2111. [Link]

  • 4-hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde. Molport. [Link]

  • Two-Step Synthesis of 4‑Hydroxy-3,5-dimethylphenyl Benzoate: Undergraduate Organic Laboratory of Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution. ACS Publications. [Link]

  • Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Beilstein J. Org. Chem.2017 , 13, 1930-1935. [Link]

  • A Convenient Method for the Preparation of Losartan Active Metabolite (EXP-3174). Asian Journal of Chemistry2013 , 25(9), 4911-4913. [Link]

  • Synthesis and characterization of related substances of Azilsartan Kamedoxomil. Journal of the Serbian Chemical Society2015 , 80(1), 37-47. [Link]

  • Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. MDPI. [Link]

Sources

Application

Purification of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde: A Guide to Achieving High Purity

An Application Guide for Researchers Abstract This comprehensive application note provides detailed protocols and technical insights for the purification of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde, a key...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This comprehensive application note provides detailed protocols and technical insights for the purification of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde, a key intermediate in pharmaceutical and materials science research. High purity of this compound is paramount for reproducible downstream applications and accurate biological evaluation. This guide outlines a multi-tiered purification strategy, from fundamental recrystallization techniques to advanced chromatographic methods. We delve into the rationale behind procedural choices, offering troubleshooting advice and protocols designed for robustness and self-validation, tailored for researchers, chemists, and drug development professionals.

Introduction: The Importance of Purity

4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde is a functionalized biaryl scaffold. The biphenyl moiety is a privileged structure in medicinal chemistry, while the hydroxyl and aldehyde groups offer versatile handles for further synthetic modification. Impurities, such as unreacted starting materials, catalysts, or side-products from its synthesis (e.g., via Suzuki coupling), can significantly impact the outcome of subsequent reactions and biological assays. Therefore, robust and efficient purification is a critical, non-negotiable step in its preparation.

This guide provides a systematic approach to purification, enabling researchers to select the most appropriate technique based on the initial purity of the crude material and the final purity requirements.

Compound Profile & Strategic Considerations

Understanding the physicochemical properties of the target molecule is the cornerstone of developing an effective purification strategy.

  • Structure: C₁₅H₁₄O₂[1]

  • Molecular Weight: 226.27 g/mol [1]

  • Key Functional Groups: Phenolic hydroxyl (-OH), aromatic aldehyde (-CHO), dimethylated biphenyl core.

  • Polarity Profile: The molecule possesses a dualistic nature. The hydroxyl and aldehyde groups impart significant polarity and hydrogen bonding capability. Conversely, the dimethyl biphenyl backbone is large and non-polar (lipophilic). This intermediate polarity is a critical factor in selecting purification solvents and systems.

Common Impurities: Synthesis of such biphenyls often involves cross-coupling reactions. Potential impurities may include:

  • Unreacted boronic acids/esters or aryl halides.

  • Homocoupling byproducts.

  • Residual catalysts (e.g., Palladium complexes).

  • Related isomers or over-methylated species.

Purification Workflow: A Decision-Making Guide

The optimal purification path depends on the impurity profile and desired purity level. The following workflow provides a logical progression from simpler, bulk methods to high-resolution techniques.

Purification_Workflow Crude Crude Product (Post-synthesis workup) Recrystallization Technique 1: Recrystallization Crude->Recrystallization Start here for bulk purification Purity_Check1 Purity Assessment (TLC, ¹H NMR, LCMS) Recrystallization->Purity_Check1 Column_Chrom Technique 2: Flash Column Chromatography Purity_Check1->Column_Chrom Purity <98%? NO Final_Product Pure Product (>98-99% Purity) Purity_Check1->Final_Product Purity >98%? YES Purity_Check2 Purity Assessment (TLC, ¹H NMR, LCMS) Column_Chrom->Purity_Check2 Prep_HPLC Technique 3: Preparative HPLC Purity_Check2->Prep_HPLC Purity <98% or Isomers Present? NO Purity_Check2->Final_Product Purity >98%? YES Prep_HPLC->Final_Product For highest purity

Caption: Decision workflow for purifying 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde.

Technique 1: Recrystallization

Recrystallization is the most efficient method for purifying multi-gram quantities of solid material, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[2][3]

Principle & Solvent Selection

The ideal solvent should dissolve the compound completely when hot but poorly when cold.[4] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (removed with the mother liquor).

Given the molecule's intermediate polarity, a single solvent may not be optimal. A mixed-solvent system is often highly effective.[2][5] This typically involves a "good" solvent in which the compound is soluble, and a "poor" (or "anti-solvent") in which it is insoluble. The two solvents must be miscible.

Table 1: Candidate Solvents for Screening

SolventTypeBoiling Point (°C)Rationale & Comments
Good Solvents
Ethyl AcetatePolar Aprotic77Good general solvent for moderately polar compounds.[5]
AcetonePolar Aprotic56Strong solvent, may be too effective unless paired with an anti-solvent.[5]
Dichloromethane (DCM)Halogenated40Dissolves a wide range of organics. Low boiling point allows for easy removal.
Methanol / EthanolPolar Protic65 / 78Can hydrogen bond with the -OH group. Often used in pairs with water or ethers.[4]
Poor Solvents (Anti-solvents)
Hexane / HeptaneNon-polar69 / 98Excellent anti-solvents for precipitating polar compounds from more polar solutions.
WaterPolar Protic100Can be used with miscible organic solvents like ethanol or acetone.[4]
Protocol: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Hexane)

This protocol is a robust starting point. Researchers should perform small-scale trials to optimize the solvent ratio.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid at a gentle boil. Add the solvent portion-wise with swirling.

  • Hot Filtration (Optional): If insoluble impurities are observed (e.g., catalyst residues), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization.

  • Addition of Anti-solvent: While the solution is still hot, add hexane dropwise with constant swirling. Continue adding until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Re-homogenization: Add a few drops of hot ethyl acetate to just re-dissolve the turbidity, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane (or a pre-determined cold solvent mixture) to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Characterize the final product for purity.

Technique 2: Flash Column Chromatography

If recrystallization fails to remove closely related impurities or if the material is an oil, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

Principle & System Selection
  • Stationary Phase: Standard silica gel (SiO₂) is the default choice. The polar hydroxyl and aldehyde groups of the target molecule will interact with the polar silica surface.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. Increasing the proportion of ethyl acetate increases the eluent's polarity, causing polar compounds to move faster up the column.

  • Thin-Layer Chromatography (TLC): Before running a column, optimize the eluent system using TLC. The ideal solvent system should provide a retention factor (Rƒ) of ~0.3 for the target compound.

Protocol: Flash Chromatography
  • TLC Optimization: Spot the crude material on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3). Visualize under UV light. Select the system that gives good separation between the desired spot (Rƒ ≈ 0.3) and impurities.

  • Column Packing: Pack a glass column with silica gel using the selected eluent system as a slurry. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. Apply positive pressure (flash) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Chromatography_Protocol TLC Step 1: TLC Optimization Select eluent for Rƒ ≈ 0.3 Pack Step 2: Pack Column Slurry pack with silica gel TLC->Pack Load Step 3: Load Sample Wet or dry loading Pack->Load Elute Step 4: Elute & Collect Run column and collect fractions Load->Elute Analyze Step 5: Analyze Fractions Spot fractions on TLC Elute->Analyze Combine Step 6: Combine & Evaporate Pool pure fractions and remove solvent Analyze->Combine

Caption: Step-by-step workflow for flash column chromatography.

Technique 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For achieving the highest possible purity (>99.5%) or for separating very similar isomers, preparative HPLC is the ultimate tool. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is most common.

  • Stationary Phase: A C18-functionalized silica is a workhorse for reversed-phase LC. However, for aromatic compounds like biphenyls, a biphenyl stationary phase can offer enhanced retention and alternative selectivity due to π-π interactions between the analyte and the stationary phase.[6][7] This can be particularly effective for separating aromatic isomers.

  • Mobile Phase: Typically a gradient of water and an organic solvent like acetonitrile or methanol.

General Protocol for Method Development
  • Analytical Method: Develop an analytical scale HPLC method first to determine the optimal mobile phase conditions and gradient for separation.

  • Scouting Run: Start with a broad gradient (e.g., 5% to 95% acetonitrile in water over 15-20 minutes) to determine the approximate retention time of the compound.

  • Optimization: Adjust the gradient slope around the elution time of the target compound to maximize resolution from nearby impurities.

  • Scale-Up: Once the analytical method is optimized, scale it up to a preparative column, adjusting the flow rate and sample loading according to the column dimensions.

  • Fraction Collection & Recovery: Collect the peak corresponding to the pure product and remove the mobile phase solvents (often by lyophilization for water-containing phases) to recover the final, high-purity solid.

Purity Verification

After any purification procedure, the purity of the final product must be rigorously confirmed:

  • ¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of proton-containing impurities.

  • Analytical HPLC: Provides a quantitative measure of purity by peak area integration.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

References

  • University of Colorado, Boulder. (n.d.). Recrystallization.
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(1), 61.
  • Fessenden, R. J., & Fessenden, J. S. (n.d.). Common Solvents for Crystallization.
  • Ziegler, F. E., & Lim, H. (1988). [1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5'-tetramethoxy-. Organic Syntheses, 66, 196. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Crystallization.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Carrasco-Jiménez, M. P., et al. (2012). Crystallization-Induced Dynamic Resolution of Stereolabile Biaryl Derivatives Involving Supramolecular Interactions. Crystal Growth & Design, 12(6), 3313-3321. Retrieved from [Link]

  • Robertson, L. W., & Chynoweth, T. (1985). Purification of polybrominated biphenyl congeners. Journal of Chromatography B: Biomedical Sciences and Applications, 344, 187-195. Retrieved from [Link]

  • Wallace, D. J., & Chen, C. Y. (2004). A simple, efficient, and inexpensive synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses, 81, 177. Retrieved from [Link]

  • Licea-Perez, H., & Augustine, A. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 396-403. Retrieved from [Link]

  • Study.com. (n.d.). Why is methanol a good solvent to recrystallize biphenyl?. Retrieved from [Link]

  • Bayer AG. (1995). Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde. Google Patents.
  • Licea-Perez, H., & Augustine, A. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. The Column, 13(10). Retrieved from [Link]

  • Liguori, L., & Barth, T. (2011). Supporting Information for [Title of Paper]. Journal of Analytical and Applied Pyrolysis, 92, 479. (Note: A direct link to the supporting information is not available, but the primary article can be looked up for context).
  • NextSDS. (n.d.). 4-HYDROXY-3'-METHOXY[1,1'-BIPHENYL]-3-CARBALDEHYDE — Chemical Substance Information. Retrieved from [Link]

  • MolPort. (n.d.). 4-hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde. Retrieved from [Link]

Sources

Method

Application Note: 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde in Advanced Material Science

Executive Summary In the design of advanced functional materials, the precise architectural tuning of organic precursors dictates the macroscopic properties of the final complex. 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of advanced functional materials, the precise architectural tuning of organic precursors dictates the macroscopic properties of the final complex. 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (also known as 5-(3,5-dimethylphenyl)salicylaldehyde) serves as an elite building block for synthesizing highly conjugated Schiff-base (Salen/Salan) ligands. By combining a reactive salicylaldehyde moiety with a sterically demanding 3',5'-dimethylbiphenyl axis, this precursor enables the development of highly selective asymmetric catalysts, robust metal-organic frameworks (MOFs), and luminescent coordination polymers.

This application note details the mechanistic rationale, self-validating experimental workflows, and material science applications of this critical precursor.

Mechanistic Rationale & Structural Advantages

The structural transition from a standard salicylaldehyde to a 3',5'-dimethylbiphenyl derivative introduces profound electronic and steric enhancements:

  • Steric Shielding & Chiral Pocket Formation: The distal 3',5'-dimethylphenyl group acts as a bulky steric barrier. When coordinated to a transition metal (e.g., Ti, Ni, or Pd), this steric bulk dictates the trajectory of incoming substrates. In asymmetric catalysis, this prevents the formation of inactive μ -oxo metal dimers and tightly controls the stereochemical outcome of the reaction 1.

  • Electronic Modulation & π -Conjugation: The biphenyl system extends the conjugated π -network significantly compared to mononuclear analogs. This extension lowers the HOMO-LUMO energy gap, which is a highly desirable trait when engineering organic light-emitting diodes (OLEDs) or aggregation-induced emission (AIE) sensors.

  • Synthetic Accessibility: The precursor is reliably synthesized via the Suzuki-Miyaura cross-coupling of 5-bromosalicylaldehyde with 3,5-dimethylphenylboronic acid, allowing for scalable material production 2, 3.

Mechanism N1 Biphenyl Core (π-Conjugation) N4 Luminescent Material N1->N4 Lowers bandgap N2 3',5'-Dimethyl (Steric Bulk) N5 Asymmetric Catalyst N2->N5 Substrate control N3 Metal Center (Coordination) N3->N4 Rigidifies matrix N3->N5 Active site

Structural roles of the biphenyl carbaldehyde modules in luminescence and stereoselective catalysis.

Quantitative Data: Impact of Structural Modification

The integration of the 3',5'-dimethylbiphenyl moiety yields measurable improvements in both catalytic and photophysical domains.

PropertyUnsubstituted Salicylaldehyde Complex3',5'-Dimethylbiphenyl Substituted ComplexMechanistic Causality
Catalytic Turnover Frequency (TOF) ~1,500 h⁻¹>15,000 h⁻¹ Steric bulk prevents the formation of inactive μ -oxo bimetallic dimers.
Enantiomeric Excess (ee %) Moderate (~60%)High (>95%) Distal methyl groups create a rigid, highly selective chiral pocket.
Emission Maximum ( λem​ ) ~450 nm (Blue)~520 nm (Green/Yellow) Extended π -conjugation lowers the HOMO-LUMO energy gap.
Thermal Stability ( Td​ ) ~250 °C>350 °C Increased molecular weight and rigid biphenyl core enhance thermal resistance.

Experimental Protocols

The following protocols outline the synthesis of a functionalized Salen ligand and its subsequent metallation. Each step is designed as a self-validating system to ensure high-fidelity material synthesis.

Protocol A: Synthesis of the Biphenyl-Salen Ligand

Objective: Condense 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde with a chiral diamine to form a structurally rigid Schiff base.

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (2.0 equiv, 10 mmol).

  • Solvent Addition: Suspend the aldehyde in 25 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen because the starting materials are soluble at elevated temperatures, but the highly conjugated, rigid Schiff base product is hydrophobic and will precipitate, driving the equilibrium forward via Le Chatelier's principle.

  • Amine Addition: Slowly add (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equiv, 5 mmol) dropwise while stirring.

  • Catalysis: Add 2 drops of glacial acetic acid.

    • Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack, without lowering the pH enough to fully protonate and deactivate the diamine nucleophile.

  • Reaction: Reflux the mixture at 80 °C for 4 hours.

  • Isolation & Self-Validation: Cool the mixture to 0 °C.

    • Validation: The formation of a bright yellow, highly crystalline precipitate indicates successful imine formation. Filter the solid, wash with cold ethanol, and dry under vacuum. FTIR should confirm the disappearance of the aldehyde C=O stretch (~1660 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1630 cm⁻¹).

Protocol B: Metallation (Titanium(IV) Complexation for Polymerization)

Objective: Coordinate the synthesized ligand to a Titanium(IV) center to create an active catalyst for olefin polymerization.

  • Inert Atmosphere: Transfer the purified Salen ligand (1.0 equiv) to a Schlenk flask inside a nitrogen-filled glovebox.

    • Causality: Strict Schlenk techniques are mandatory. Ti(IV) alkoxides are highly oxophilic and moisture-sensitive; exposure to ambient humidity leads to rapid hydrolysis and the formation of catalytically dead TiO₂ species.

  • Dissolution: Dissolve the ligand in anhydrous, degassed toluene (0.1 M).

  • Metallation: Add Titanium(IV) isopropoxide (1.0 equiv) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to 80 °C for 12 hours under a gentle nitrogen sweep.

    • Causality: Elevated temperature and gas sweep are required to drive off the volatile isopropanol byproduct, shifting the equilibrium completely toward the chelated metal complex.

  • Isolation & Self-Validation: Remove the solvent in vacuo.

    • Validation: A successful metallation is indicated by a deep color shift (e.g., from yellow to dark red/brown). FTIR analysis must show the complete disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and a shift of the imine C=N stretch to a lower wavenumber (~1610 cm⁻¹), confirming dative coordination to the metal center.

Workflow A Biphenyl-3-carbaldehyde Precursor C Schiff Base Condensation (EtOH, Reflux) A->C B Chiral Diamine B->C D Salen Ligand Crystallization C->D E Metallation (Ti/Ni/Pd salts) D->E F Functional Material (Catalyst/Sensor) E->F

Synthesis workflow for functional materials derived from the biphenyl carbaldehyde precursor.

References

  • Structure–Activity Relationship and Molecular Mechanisms of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and Its Analogues. Journal of Medicinal Chemistry - ACS Publications. 2

  • Palladacycles Bearing Pendant Benzamidinate Ligands as Catalysts for the Suzuki and Heck Coupling Reactions. Tetrahedron. 3

  • ChemInform Abstract: Catalytic Asymmetric Synthesis of Spirooxindoles via Addition of Isothiocyanato Oxindoles to Aldehydes under Dinuclear Nickel Schiff Base Catalysis. ResearchGate. 1

Sources

Technical Notes & Optimization

Troubleshooting

Module 1: Combating Protodeboronation in Suzuki-Miyaura Couplings

The construction of unsymmetrical biaryls (Ar–Ar') is a cornerstone of modern pharmaceutical and agrochemical development. While cross-coupling technologies like the Suzuki-Miyaura reaction and direct C–H arylation have...

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Author: BenchChem Technical Support Team. Date: April 2026

The construction of unsymmetrical biaryls (Ar–Ar') is a cornerstone of modern pharmaceutical and agrochemical development. While cross-coupling technologies like the Suzuki-Miyaura reaction and direct C–H arylation have revolutionized C–C bond formation, translating these reactions from paper to the flask often reveals significant chemical friction.

This technical guide is designed to move beyond generic troubleshooting. We will dissect the fundamental causality behind three of the most persistent challenges in biaryl synthesis—protodeboronation, oxidative homocoupling, and regioselectivity—and provide self-validating protocols to ensure your experimental success.

Q: My Suzuki-Miyaura coupling with a 2-heteroaryl boronic acid yields mostly deborylated starting material. Why is this happening and how can I fix it?

A: You are experiencing protodeboronation, a destructive side reaction where the C–B bond is cleaved by a proton source (often water or the required base) before transmetalation can occur[1].

The Causality: The basic conditions required to activate the boronic acid into the reactive "ate" complex also catalyze its hydrolysis. If transmetalation is slow—due to bulky substrates, an unoptimized catalyst, or sterically hindered ligands—protodeboronation kinetically outcompetes the productive cross-coupling pathway[1].

The Solution:

  • Accelerate Transmetalation: Switch from standard Pd(PPh₃)₄ to a highly active precatalyst (e.g., XPhos Pd G3 or Pd(dppf)Cl₂). This allows the reaction to proceed at lower temperatures where protodeboronation is kinetically disfavored[2].

  • Use Masked Boronates: Utilize lithium triisopropyl borates (LTBs) or MIDA boronates. The bulky isopropyl groups in LTBs sterically protect the borate against premature protodeboronation[3].

G BoronicAcid Aryl Boronic Acid (Ar-B(OH)2) Activated Activated Boronate [Ar-B(OH)3]- BoronicAcid->Activated Fast Base Base / H2O Base->Activated Transmetalation Transmetalation (Productive Pathway) Activated->Transmetalation k_trans Protodeboronation Protodeboronation (Degradation Pathway) Activated->Protodeboronation k_proto PdComplex Ar'-Pd(II)-X (Oxidative Addition Complex) PdComplex->Transmetalation Biaryl Unsymmetrical Biaryl (Ar-Ar') Transmetalation->Biaryl Arene Deborylated Arene (Ar-H) Protodeboronation->Arene

Caption: Kinetic competition between productive transmetalation and destructive protodeboronation.

Protocol 1: Self-Validating Suzuki-Miyaura Coupling of Unstable Heteroaryl Borates

Methodology utilizing Lithium Triisopropyl Borates (LTB) to suppress degradation[3].

  • Preparation: In an inert glovebox, weigh 1.0 equiv of aryl halide, 1.1 equiv of heteroaryl LTB, and 3 mol% XPhos Pd G3 precatalyst into a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add a rigorously degassed mixture of THF and aqueous 0.5 M K₃PO₄ (1:2 ratio).

    • Self-Validation Check: The biphasic mixture must rapidly transition from pale yellow to a deep reddish-brown within 5 minutes. This visual cue confirms the successful generation of the active, monoligated Pd(0) species. If the solution remains yellow or turns black (Pd black precipitation), the precatalyst activation has failed.

  • Reaction: Seal the vial and stir vigorously at 40 °C for 4–12 hours. The low temperature prevents thermal degradation of the LTB.

  • Quench & Analysis: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and concentrate for NMR/LC-MS analysis.

Module 2: Suppressing Homocoupling Artifacts

Q: I am observing significant amounts of Ar–Ar and Ar'–Ar' homocoupling products instead of my desired Ar–Ar' unsymmetrical biaryl. What drives this, and how can I suppress it?

A: Homocoupling in cross-coupling reactions is a classic issue that typically arises from two distinct mechanistic pathways:

  • Oxidant-Induced (Aerobic) Homocoupling: Oxygen acts as a sacrificial electron acceptor, facilitating the oxidative dimerization of the nucleophile (e.g., boronic acid or Grignard reagent) via single-electron transfer (SET) steps[4].

  • Precatalyst Reduction: When using Pd(II) precatalysts (like Pd(OAc)₂ or PdCl₂), the initial reduction to the active Pd(0) species consumes two equivalents of the nucleophile, generating one equivalent of homocoupled product[5]. Furthermore, heteroleptic [Ar₂Ar'Fe(II)] complexes can undergo two-electron reductive elimination, favoring homocoupling if ligand sterics are mismatched[4].

The Solution: To eliminate precatalyst-induced homocoupling, utilize an in situ pre-reduction strategy or start directly with a Pd(0) source[5]. Furthermore, strictly exclude oxygen using Schlenk techniques.

Quantitative Data: Impact of Catalyst State and Conditions on Selectivity

Catalyst SourceLigandAtmosphereCross-Coupling (Ar–Ar')Homocoupling (Ar–Ar)
Pd(OAc)₂ (Pd II)PPh₃Air45%35%
Pd(OAc)₂ (Pd II)PPh₃Argon65%15%
Pd₂(dba)₃ (Pd 0)SPhosArgon92%<2%
PdCl₂(ACN)₂ + SPhosSPhosArgon (Pre-reduced)98%0%

(Data synthesized from mechanistic studies on pre-catalyst reduction and ligand effects[2][5])

G Start Load Reagents (Vial/Flask) Freeze Freeze in Liquid N2 Start->Freeze Pump Evacuate (High Vacuum, 5 min) Freeze->Pump Thaw Thaw under Argon Pump->Thaw Decision Repeat 3x? Thaw->Decision Decision->Freeze No AddSolvent Add Degassed Solvent Decision->AddSolvent Yes

Caption: Freeze-pump-thaw degassing workflow to strictly exclude oxygen and prevent homocoupling.

Module 3: Navigating Regioselectivity in Direct C–H Arylation

Q: I am trying to synthesize an unsymmetrical biaryl via direct C–H arylation, but I am getting an intractable mixture of ortho, meta, and para isomers. How can I control site-selectivity?

A: Unlike pre-functionalized cross-couplings (where the halide/boronate dictates the exact coupling site), direct C–H arylation relies on the inherent electronic and steric properties of the arene.

The Causality: The energy difference between the transition states for C–H activation at different positions on an unfunctionalized arene is often negligible (< 1-2 kcal/mol), leading to poor regioselectivity[6].

The Solution: Implement a Directing Group (DG) strategy. DGs coordinate to the transition metal (e.g., Pd, Rh, or Ru), bringing it into close proximity to a specific C–H bond (usually ortho). This drastically lowers the activation energy for that specific site, overriding inherent electronic biases[7][8]. For advanced applications requiring asymmetric synthesis, Chiral Directing Groups (CDGs) can be employed to control both regioselectivity and enantioselectivity[7].

Protocol 2: Directed Ortho-C–H Arylation

Methodology for highly regioselective unsymmetrical biaryl synthesis.

  • Substrate Preparation: Ensure your arene possesses a coordinating functional group (e.g., amide, ketone, or pyridine directing group).

  • Reaction Setup: In an oven-dried Schlenk tube, combine the directing-group-bearing arene (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv) as the oxidant/halide scavenger[8].

  • Solvent & Heating: Add hexafluoroisopropanol (HFIP) or acetic acid (0.2 M). Seal the tube and heat to 80–100 °C for 12 hours.

    • Self-Validation Check: The precipitation of AgI (a bright yellow solid) on the walls of the Schlenk tube serves as a reliable visual indicator that the oxidative addition and subsequent halide abstraction steps are successfully turning over the catalytic cycle.

  • Cleavage (Optional): If a transient directing group was used, perform the necessary acidic or basic hydrolysis step to reveal the native functional group on the newly formed unsymmetrical biaryl.

References

  • Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Form
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC)
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - Journal of the American Chemical Society
  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Bor
  • Nondirected Ortho C–H Arylation for One-Pot Synthesis of Biaryl Scaffolds via In Situ Generated Mixed Acetal - The Journal of Organic Chemistry
  • Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups - RSC Publishing
  • Explicit Mechanism of Rh(I)-Catalyzed Asymmetric C–H Arylation and Facile Synthesis of Planar Chiral Ferrocenophanes - Journal of the American Chemical Society
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC

Sources

Optimization

Technical Support Center: Suzuki-Miyaura Cross-Coupling Optimization

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. Designed for researchers, synthetic chemists, and drug development professionals, this guide moves beyond basic protocols to explore th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. Designed for researchers, synthetic chemists, and drug development professionals, this guide moves beyond basic protocols to explore the mechanistic causality behind reaction failures. By understanding the "why" behind catalyst selection, base strength, and solvent effects, you can rationally optimize your workflows and rescue stubborn couplings.

Mechanistic Overview & Causality

The Suzuki-Miyaura cross-coupling reaction is a highly versatile method for carbon-carbon bond formation, relying on the palladium-catalyzed coupling of organoboron compounds with organic halides or triflates 1[1]. Rational optimization requires a deep understanding of the three fundamental steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination 2[2].

SuzukiCycle Pd0 Pd(0) Active Catalyst PdII_OA Pd(II) Intermediate (Oxidative Addition) Pd0->PdII_OA + Aryl Halide (R1-X) PdII_TM Pd(II) Intermediate (Transmetalation) PdII_OA->PdII_TM + Base, + R2-B(OH)2 Product Cross-Coupled Product PdII_TM->Product Reductive Elimination Product->Pd0 Regenerate Pd(0)

Caption: The Suzuki-Miyaura catalytic cycle: Oxidative addition, transmetalation, and reductive elimination.

Core Optimization Parameters

Optimizing a Suzuki coupling requires balancing the electronic and steric properties of the catalyst against the basicity of the reaction medium. The table below summarizes quantitative parameters and the causality behind standard optimization choices.

Substrate ClassTypical Temp (°C)Recommended LigandRecommended BaseCausality / Rationale
Aryl Chlorides 80–110 °CXPhos or SPhosK₃PO₄Overcomes high C-Cl bond dissociation energy via highly electron-rich, bulky Buchwald ligands that accelerate oxidative addition 3[3].
Heteroaryl Boronic Acids 25–60 °Cdppf or PPh₃KF or K₂CO₃Lower temperatures and mild bases mitigate the rapid protodeboronation (C-B bond cleavage) typical of sensitive heteroaromatics 4[4].
Sterically Hindered Halides 80–100 °CSPhosBa(OH)₂ or K₃PO₄Extreme steric bulk on the ligand forces the Pd center into a highly reactive monoligated state, facilitating coupling despite steric clash 5[5].
2-Pyridyl Nucleophiles 60–80 °CPd₂dba₃ (L:Pd 3:1)KF / DioxaneOptimizes the notoriously slow transmetalation rates characteristic of highly electron-deficient boronates 6[6].

Troubleshooting & FAQs

Q1: My reaction suffers from severe protodeboronation, especially with heteroaryl boronic acids. How do I mitigate this?

Causality: Protodeboronation is the destructive cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond 4[4]. This side reaction outcompetes transmetalation when the boronic acid is highly electron-deficient (e.g., 2-pyridylboronates) or when exposed to high pH and heat 4[4]. Furthermore, recent mechanistic studies show that highly bulky phosphine ligands can paradoxically accelerate palladium-catalyzed protodeboronation, trapping the catalyst in an unproductive cycle 7[7].

Solutions:

  • Lower the Temperature & Modify the Base: Switch from strong bases (NaOH, KOtBu) to milder, less nucleophilic bases (K₂CO₃, KF) and reduce heat to slow the hydrolysis pathway 4[4].

  • Use Boronic Esters: Pinacol (Bpin) or MIDA esters are significantly more stable than free boronic acids and act as a slow-release mechanism for the active boronic species, preventing bulk degradation in the basic aqueous phase 2[2].

  • Anhydrous Fluoride Activation: If water is driving the decomposition, switch to anhydrous dioxane with CsF or KF. The fluoride ion activates the boronate for transmetalation without the need for hydroxide ions 6[6].

Protodeboronation BoronicAcid R-B(OH)2 (Boronic Acid) Boronate [R-B(OH)3]- (Boronate Complex) BoronicAcid->Boronate + Base / H2O Protodeboronation R-H + B(OH)3 (Protodeboronation) Boronate->Protodeboronation Slow Transmetalation + Heat Suzuki R-R' (Desired Product) Boronate->Suzuki Fast Transmetalation (Pd-Ar)

Caption: Competing pathways: Productive transmetalation vs. destructive protodeboronation side reactions.

Q2: I am trying to couple an unactivated aryl chloride, but I am seeing no conversion. What should I change?

Causality: Aryl chlorides are notoriously reluctant to undergo oxidative addition due to the high strength of the C-Cl bond compared to C-Br or C-I 1[1]. Solutions:

  • Ligand Selection: Employ electron-rich, sterically bulky dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos or SPhos. These ligands increase the electron density on the palladium center, facilitating the oxidative addition into the stubborn C-Cl bond, while their steric bulk promotes the final reductive elimination step 3[3].

  • Precatalysts: Use Palladacycle precatalysts (e.g., Buchwald precatalysts Gen 2 or Gen 3). They ensure rapid, quantitative generation of the active monoligated Pd(0) species without the need for harsh reduction steps that can degrade sensitive substrates 8[8].

Q3: I am observing significant homocoupling of my aryl halide. Why?

Causality: Homocoupling (Ar-Ar) often occurs when oxygen is present in the reaction mixture, leading to the oxidation of the palladium intermediate or the boronic acid, triggering a Pd-catalyzed radical pathway. Solutions:

  • Strict Degassing: Ensure solvents are thoroughly degassed using freeze-pump-thaw cycles or vigorous sparging with argon/nitrogen 4[4].

  • Slow Addition: If homocoupling of the boronic acid is observed, slowly add the boronic acid via syringe pump to keep its steady-state concentration low in the basic medium.

Standard Operating Procedures (SOPs)

Protocol: High-Throughput Screening (HTS) for Suzuki Reaction Conditions

When dealing with a novel, complex substrate, a systematic screening approach utilizing a 24-well reaction block is highly recommended to identify optimal conditions rapidly and avoid confirmation bias 9[9].

Self-Validating Methodology:

  • Preparation of the Inert Environment: Place the reaction block (e.g., KitAlysis™ block) into an inertion box or glovebox. Purge with nitrogen or argon for at least 5 minutes to ensure a strictly oxygen-free environment to prevent homocoupling 9[9].

  • Substrate Dispensing: Weigh the aryl halide (1.0 equiv) and the boronic acid/ester (1.2–1.5 equiv) directly into the 4 mL reaction vials 9[9].

  • Catalyst & Ligand Matrix: Dose the vials with a pre-selected array of Pd sources (e.g., Pd(OAc)₂, Pd₂dba₃) and ligands (e.g., SPhos, XPhos, dppf) to test varying steric and electronic environments 9[9].

  • Solvent & Base Addition: Add degassed solvents (e.g., Toluene, THF, DMAc, n-Butanol) and base (e.g., aqueous 1.5 M K₃PO₄) to the respective vials 9[9].

  • Reaction Execution: Seal the reaction block securely. Transfer to a preheated hot plate (60 °C is an optimal starting point) and stir at 300 rpm overnight 9[9].

  • Quench and Internal Standard Validation: Cool the block to room temperature. Aliquot a quench solution containing a known concentration of an internal standard (e.g., biphenyl or 1,3,5-trimethoxybenzene) into each vial 9[9]. This self-validating step ensures that any observed low yields are conclusively due to reaction failure rather than extraction or injection errors during LC-MS analysis. Stir for 2-3 minutes without heat, allow solids to settle, and analyze the supernatant.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stability Issues of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde in Solution

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde .

This molecule features a unique biphenyl scaffold equipped with two highly reactive functional groups: an electron-rich phenol and a sensitive benzaldehyde moiety. While this dual-functionality makes it an excellent intermediate for drug development and coordination chemistry, it also introduces competing degradation pathways in solution. This guide provides mechanistic insights, diagnostic FAQs, and field-proven protocols to ensure the integrity of your experiments.

Part 1: Quick Reference – Physicochemical Stability Profile

To effectively troubleshoot, you must first understand the baseline stability parameters of the compound. The table below summarizes the critical vulnerabilities of the molecule across different environments.

Environmental FactorPrimary Degradation TargetMechanism of DegradationVisual / Analytical IndicatorPreventive Measure
Dissolved Oxygen (O₂) Aldehyde (-CHO)Radical-chain autoxidation to carboxylic acidWhite precipitate formation; appearance of -COOH peak in IR/NMRDegass solvents (Ar/N₂); store under inert atmosphere.
Light (UV/Vis) Aldehyde (-CHO)Photo-excitation to triplet radical pairAccelerated acid formationUse amber vials; wrap flasks in aluminum foil.
Alkaline pH (>7.5) Phenol (-OH)Deprotonation to phenoxide; rapid oxidation to quinonesSolution turns pink, brown, or dark blackBuffer to pH 5.0–6.5; add antioxidants (e.g., BHT).
Protic Solvents (ROH) Aldehyde (-CHO)Solvolysis / Nucleophilic additionLoss of aldehyde proton signal (~9.8 ppm) in ¹H-NMRUse aprotic solvents (DMSO, DMF, MeCN) for storage.
Primary Amines Aldehyde (-CHO)Condensation to Schiff base (Imine)Shift in UV-Vis absorbance; loss of activity in assaysAvoid amine-based buffers (e.g., Tris, Glycine).
Part 2: Mechanistic Pathways of Degradation

Understanding the causality behind degradation is critical for designing self-validating experimental systems. The diagram below illustrates the three primary pathways that compromise the stability of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde in solution.

G Parent 4-Hydroxy-3',5'-dimethyl- [1,1'-biphenyl]-3-carbaldehyde (Intact Molecule) AldehydeOx Aldehyde Autoxidation (O2, UV/Vis Light) Parent->AldehydeOx Radical Chain Mechanism PhenolOx Phenol Oxidation (Basic pH, Trace Metals) Parent->PhenolOx Single Electron Transfer Nucleophilic Nucleophilic Attack (Amines, Alcohols) Parent->Nucleophilic Condensation Reaction Benzoic Benzoic Acid Derivative (White Precipitate / Insoluble) AldehydeOx->Benzoic via Peracid Intermediate Quinone Quinones & Quinhydrones (Pink/Brown Discoloration) PhenolOx->Quinone Dimerization / Oxidation Schiff Schiff Bases / Hemiacetals (Loss of Assay Activity) Nucleophilic->Schiff Reversible Equilibrium

Degradation pathways of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde.

Part 3: Diagnostic FAQ & Troubleshooting Guide
Issue 1: My stock solution has developed a pink, brown, or dark purple discoloration.

Q: What causes this color change, and is the compound still usable? A: This discoloration is a classic indicator of phenol oxidation . The biphenyl system, combined with the ortho-aldehyde group, makes the phenolic hydroxyl highly susceptible to oxidation, especially if the solvent is slightly basic or contains trace transition metals (like Fe³⁺ or Cu²⁺). The phenol loses an electron to form a phenoxy radical, which rapidly oxidizes into ortho- or para-benzoquinones. These quinones can further react with unoxidized phenols to form highly colored charge-transfer complexes known as quinhydrones[1][2]. Recommendation: Do not use heavily discolored solutions for sensitive biological assays or precise synthetic steps, as quinones are highly reactive and can cause cross-linking or off-target toxicity[3].

Issue 2: I observe a fine white precipitate at the bottom of my storage vial, even though the compound was fully dissolved initially.

Q: Why is my compound precipitating out of a solvent it was previously soluble in? A: You are likely observing the formation of the benzoic acid derivative via aldehyde autoxidation. Benzaldehyde derivatives undergo a radical-chain autoxidation mechanism when exposed to dissolved oxygen and light[4][5]. The aldehyde is excited to a triplet radical pair, reacts with O₂ to form a peroxy radical, and ultimately yields the corresponding carboxylic acid[5]. Because carboxylic acids generally have lower solubility in non-polar or moderately polar organic solvents compared to their aldehyde precursors, the oxidized byproduct crystallizes out of the solution as a white solid[6].

Issue 3: The compound shows a loss of activity in my biological assay, and the ¹H-NMR shows peak broadening around the aldehyde region.

Q: The solution is clear and colorless, so oxidation isn't the issue. What is happening? A: If you are using an amine-containing buffer (such as Tris or Glycine) or a protic solvent (like Methanol or Ethanol), the aldehyde group is undergoing a nucleophilic addition . In protic solvents, it forms hemiacetals or acetals. In the presence of primary amines, it undergoes a condensation reaction to form a Schiff base (imine)[7]. This alters the pharmacophore of the molecule, leading to a loss of target binding in assays. Peak broadening in NMR suggests a dynamic equilibrium between the free aldehyde and the hemiacetal/imine forms.

Part 4: Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. The following SOPs are designed to mitigate the vulnerabilities discussed above.

SOP 1: Preparation of Ultra-Stable Stock Solutions

This protocol prevents both radical-chain autoxidation of the aldehyde and single-electron oxidation of the phenol.

Materials Required:

  • Anhydrous, amine-free, and peroxide-free solvent (e.g., HPLC-grade DMSO or DMF).

  • Inert gas source (Argon preferred due to its density; Nitrogen is acceptable).

  • Amber glass vials with PTFE-lined septa.

  • Radical scavenger: Butylated hydroxytoluene (BHT) or 8-hydroxyquinoline (optional, for long-term storage)[3][6].

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the chosen solvent (e.g., DMSO) with Argon for at least 15–20 minutes to displace dissolved oxygen. This halts the initiation step of the autoxidation radical chain[4].

  • Antioxidant Addition (Optional): If the downstream application permits, add 0.01% (w/v) BHT to the degassed solvent. BHT acts as a sacrificial hydrogen atom donor, quenching peroxy radicals before they can propagate[5].

  • Dissolution: Weigh the 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde solid in a dry environment. Transfer to an amber vial to prevent UV-induced photoexcitation of the aldehyde[6]. Add the degassed solvent.

  • Purging and Sealing: Blanket the headspace of the vial with a gentle stream of Argon for 30 seconds. Immediately seal the vial with a PTFE-lined cap.

  • Storage: Store the sealed vial at -20°C.

  • Validation Step: Before use, allow the vial to reach room temperature before opening to prevent atmospheric moisture condensation. Run a quick TLC (Hexane:EtOAc) or check the UV-Vis spectrum to confirm the absence of a baseline spot (carboxylic acid) or a visible-region absorbance shift (quinones).

SOP 2: Recovery and Purification of Oxidized Samples

If your solid or solution has degraded (indicated by discoloration or precipitation), you can recover the intact aldehyde using an acid-base liquid-liquid extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded sample in a water-immiscible organic solvent (e.g., Diethyl ether or Dichloromethane).

  • Alkaline Wash (Removal of Acid): Transfer the organic layer to a separatory funnel. Wash with a cold, mild 5% Sodium Bicarbonate (NaHCO₃) solution. Mechanistic Note: The weak base will deprotonate the highly acidic benzoic acid byproduct, pulling it into the aqueous layer, while leaving the less acidic phenol largely in the organic layer[6].

  • Decolorization (Removal of Quinones): If the organic layer remains pink/brown, add a small amount of activated charcoal. Swirl for 5 minutes and filter through a pad of Celite. The highly conjugated quinones and quinhydrones will strongly adsorb to the carbon[1].

  • Drying and Concentration: Dry the clear organic filtrate over anhydrous Sodium Sulfate (Na₂SO₄). Filter and concentrate under reduced pressure (rotary evaporation) using a water bath no hotter than 30°C to prevent thermal degradation.

  • Validation Step: Confirm purity via ¹H-NMR. The aldehyde proton should appear as a sharp singlet (~9.8–10.2 ppm), and the phenolic proton should be visible (if using a non-exchanging solvent like CDCl₃).

Part 5: References
  • Radical-chain mechanism for aldehyde autoxidation Source: ResearchGate URL:[Link]

  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids Source: The Royal Society of Chemistry URL:[Link]

  • Changes in solution color during phenol oxidation by Fenton reagent Source: PubMed (NIH) URL:[Link]

  • Changes in Solution Color During Phenol Oxidation by Fenton Reagent Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity of Aryl Halides in Cross-Coupling

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The activation of aryl halides—particularly aryl chlorides and electron-rich aryl bromides—remains a persistent bottleneck in drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The activation of aryl halides—particularly aryl chlorides and electron-rich aryl bromides—remains a persistent bottleneck in drug discovery and materials science. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome high activation barriers and sluggish catalytic cycles.

Diagnostic Data: The Thermodynamic Barrier

The primary reason aryl chlorides and fluorides exhibit low reactivity is their high Bond Dissociation Energy (BDE). Standard catalytic systems fail because the energy required to distort and cleave the C–X bond during the oxidative addition step exceeds the thermal energy provided by standard reaction conditions.

Table 1: Bond Dissociation Energies and Relative Reactivity of Aryl Halides

Aryl Halide BondDissociation Energy (kJ/mol)Dissociation Energy (kcal/mol)Relative Reactivity in Oxidative Addition
Ph–I 28067Extremely High (Often couples at room temp)
Ph–Br 34683High (Standard Pd/Ni catalysis effective)
Ph–Cl 40797Low (Requires specialized electron-rich ligands)
Ph–F 533127Inert (Requires specialized activation/SET)

Data adapted from the Sheppard Group's analysis of halogen exchange reactions (1[1]).

Troubleshooting Guides & FAQs

Q: Why is my aryl chloride failing to undergo oxidative addition with standard Pd(PPh3)4? A: The failure is both a thermodynamic and kinetic issue. Standard catalysts like Pd(PPh3)4 typically form a 14-electron bis-ligated Pd(0)L₂ active species. The oxidative addition of the strong C–Cl bond (407 kJ/mol) to this 14-electron complex has a prohibitively high activation barrier (2[2]). The Fix: Switch to bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or SPhos. These ligands sterically force the formation of a highly reactive 12-electron mono-ligated Pd(0)L₁ species. The electron-rich nature of the phosphine increases the electron density on palladium, accelerating the oxidative cleavage of the C–Cl bond (3[3]).

Q: I successfully achieved oxidative addition with an aryl chloride using a Buchwald ligand, but my reaction stalls at the reductive elimination step. How can I optimize this? A: Reductive elimination is often the rate-limiting step when coupling bulky or electron-rich partners because the intermediate metal complex is too stable. The Fix: Optimize the steric profile of the ligand's lower aryl ring. For example, the bulky isopropyl groups on the lower ring of XPhos or BrettPhos interact with the metal center during the catalytic cycle. This steric crowding at the Ni(II) or Pd(II) intermediate thermodynamically drives the reductive elimination of the product to relieve steric strain (4[4]).

Q: My substrate decomposes under the strong bases and high temperatures required for palladium catalysis. Is there a milder alternative for unactivated aryl halides? A: Yes. Photoredox/Nickel Dual Catalysis operates under exceptionally mild conditions (room temperature, visible light, weak or no base) (5[5]). The Fix: Instead of a traditional two-electron transmetalation, this method uses a photocatalyst to generate an alkyl radical via single-electron transfer (SET). This radical adds directly to a Ni(0) or Ni(I) species, bypassing the high energy barriers of traditional oxidative addition/transmetalation steps. This single-electron transmetalation paradigm is highly tolerant of sensitive protic functional groups (6[6]).

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Suzuki-Miyaura Coupling of Aryl Chlorides using XPhos Pd G3

Causality Focus: Traditional in situ catalyst generation (Pd(OAc)₂ + Ligand) often fails for aryl chlorides because the reduction to Pd(0) is slow, leading to off-cycle Pd-black formation. Using a G3 precatalyst provides a self-validating system: the bulky mesylate leaving group ensures rapid activation at room temperature, guaranteeing a precise 1:1 ratio of highly reactive L₁Pd(0) to ligand.

  • Preparation: In a nitrogen-filled glovebox, add the aryl chloride (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv) to an oven-dried vial.

  • Catalyst Addition: Add XPhos Pd G3 precatalyst (1-2 mol%). Self-validation check: The reaction mixture should remain a homogeneous light yellow/orange. Rapid blackening indicates oxygen ingress or failed precatalyst activation.

  • Solvent: Add degassed THF/H₂O (4:1 ratio, 0.2 M). The water is critical to dissolve the phosphate base and accelerate the transmetalation step.

  • Reaction: Stir at 40 °C for 2–4 hours.

  • Workup: Quench with water, extract with EtOAc, and filter through a short pad of silica to remove palladium residues.

Protocol B: Photoredox/Nickel Dual Catalysis for Mild C(sp²)–C(sp³) Coupling

Causality Focus: This protocol bypasses two-electron transmetalation. Strict deoxygenation is non-negotiable. Oxygen is a triplet diradical that will rapidly quench the excited state of the photocatalyst and scavenge the generated alkyl radical, completely halting the catalytic cycle.

  • Reagent Assembly: To a dry vial equipped with a stir bar, add the aryl halide (1.0 equiv), alkyl silicate or trifluoroborate salt (1.5 equiv), NiCl₂·dme (5 mol%), dtbbpy ligand (5 mol%), and[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%).

  • Degassing (Critical Step): Seal the vial with a PTFE septum. Add anhydrous DMF (0.1 M). Sparge the solution with ultra-pure Argon for exactly 15 minutes.

  • Irradiation: Place the vial in a photoreactor equipped with 440 nm Blue LEDs. Ensure a cooling fan maintains the reaction at 25 °C. Self-validation check: The reaction must maintain a deep green/brown color (active Ni complex). If it turns pale blue/green, the Ni catalyst has oxidized due to air leak.

  • Reaction: Irradiate for 16–24 hours, then dilute with diethyl ether and wash with saturated aqueous LiCl to remove DMF.

Logical & Mechanistic Workflows

TroubleshootingWorkflow Start Low Reactivity Detected CheckHalide Identify Aryl Halide Start->CheckHalide IsChloride Aryl Chloride (High BDE) CheckHalide->IsChloride IsBromide Aryl Bromide/Iodide (Low BDE) CheckHalide->IsBromide MildCond Mild Conditions Required? IsChloride->MildCond StandardCat Standard Pd Catalysis (e.g., Pd(PPh3)4) IsBromide->StandardCat PhotoNi Photoredox/Ni Dual Catalysis (SET Mechanism) MildCond->PhotoNi Yes Buchwald Buchwald Ligands (L1Pd(0) Species) MildCond->Buchwald No

Troubleshooting workflow for selecting catalytic systems based on aryl halide reactivity.

PhotoredoxNiCycle Ni0 Ni(0) Catalyst Ni1_Alkyl Ni(I)-Alkyl Ni0->Ni1_Alkyl Radical Addition Ni3 Ni(III)-Aryl-Alkyl Ni1_Alkyl->Ni3 Oxidative Addition Ni1_X Ni(I)-X Ni3->Ni1_X Reductive Elimination Product Cross-Coupled Product Ni3->Product Ni1_X->Ni0 SET Reduction (Photocatalyst) Radical Alkyl Radical (from Photocatalyst) Radical->Ni1_Alkyl ArX Aryl Halide (Ar-X) ArX->Ni3

Mechanistic cycle of photoredox/nickel dual catalysis bypassing two-electron transmetalation.

References

  • Sheppard Group (2008). Metal-catalysed halogen exchange reactions of aryl halides. Org. Biomol. Chem. 1

  • Tellis, J. C., et al. (2014). Single-Electron Transmetalation via Photoredox/Nickel Dual Catalysis. Science / PMC. 6

  • Kuang, Y., et al. (2020). Dual Nickel- and Photoredox-Catalyzed Reductive Cross-Coupling of Aryl Halides with Dichloromethane via a Radical Process. Organic Letters, ACS Publications. 5

  • Entegris (2023). Buchwald Ligands Review.3

  • Hazra, S., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, ACS Publications. 2

  • Garg, N., et al. (2019). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. NIH/PMC. 4

Sources

Troubleshooting

method refinement for quantification of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde

Welcome to the Technical Support & Method Refinement Center . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with the quantitative...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Method Refinement Center . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with the quantitative bioanalysis of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde .

This molecule presents a unique triad of analytical challenges: a highly lipophilic biphenyl core, an ionizable phenolic hydroxyl group, and a highly reactive ortho-aldehyde moiety. Standard LC-MS/MS protocols often fail here, resulting in signal suppression, severe peak tailing, and rapid analyte degradation. This guide moves beyond basic operating procedures to explain the causality behind method optimization, ensuring your analytical workflow is both robust and self-validating.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q: Why is my sensitivity extremely poor when using standard 0.1% Formic Acid in positive ESI mode? A: 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde is a phenolic aldehyde. Aldehydes are poor proton acceptors, making Positive Electrospray Ionization (ESI+) highly inefficient. Conversely, the phenolic hydroxyl group (at position 4) is highly acidic due to intramolecular hydrogen bonding with the adjacent ortho-aldehyde group. Switching to Negative Electrospray Ionization (ESI-) with a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.8) promotes efficient deprotonation to the [M−H]− ion, drastically improving the signal-to-noise ratio[1].

Q: I am observing severe peak tailing and shifting retention times. How do I correct this? A: The free hydroxyl and aldehyde moieties interact strongly with unendcapped, residual silanols on standard C18 silica columns. Furthermore, the biphenyl core of the analyte requires specific stationary phase interactions for optimal retention. Solution: Switch to a Biphenyl or Phenyl-Hexyl column . The stationary phase's π−π interactions will align with the analyte's biphenyl core, while the specialized capping prevents secondary silanol interactions, yielding sharp, symmetrical peaks[2].

Q: My calibration curve loses linearity at low concentrations, and my Quality Control (QC) samples fail after 12 hours in the autosampler. What is the mechanism behind this failure? A: This is a classic symptom of analyte auto-oxidation. The aldehyde group (-CHO) is highly susceptible to oxidation, converting into a carboxylic acid (-COOH) when exposed to oxygen and aqueous matrices over time[3]. Solution: This must be addressed during sample preparation. Add a mild reducing agent, such as 0.1% Ascorbic Acid , to your extraction solvent to create a protective reducing environment. Additionally, maintain the autosampler temperature strictly at 4°C.

Section 2: Troubleshooting Guide

Observed IssueMechanistic CauseCorrective Action
Loss of Signal Over Time Auto-oxidation of the aldehyde moiety to a carboxylic acid in the sample matrix.Add 0.1% Ascorbic Acid to the extraction solvent. Keep autosampler at 4°C[3].
Severe Peak Tailing Secondary interactions between the phenolic -OH/-CHO groups and residual silanols on the column.Replace standard C18 with a Biphenyl or Phenyl-Hexyl column. Ensure mobile phase pH is optimized[2].
Matrix Ion Suppression Co-eluting endogenous phospholipids competing for charge droplets in the ESI source.Implement Solid Phase Extraction (SPE) or use a Stable Isotope-Labeled Internal Standard (SIL-IS) to normalize the suppression effect.
Poor Ionization Efficiency Failure to deprotonate the phenol group in highly acidic mobile phases (e.g., 0.1% Formic Acid).Switch to ESI(-) mode. Use 10 mM Ammonium Acetate (pH 6.8) as Mobile Phase A[1].

Section 3: Visual Workflows & Logic Trees

AnalyticalWorkflow A Sample Matrix (Plasma/Microsomes) B Antioxidant Addition (0.1% Ascorbic Acid) A->B Block Auto-oxidation C Protein Precipitation (Cold Acetonitrile) B->C Extract Analyte D UHPLC Separation (Biphenyl Phase) C->D 2 µL Injection E ESI(-) MS/MS (MRM Mode) D->E Gradient Elution

Figure 1: Analytical workflow for phenolic aldehyde quantification.

TroubleshootingTree Issue Signal Loss or Peak Tailing Cause1 Aldehyde Oxidation Issue->Cause1 Cause2 Silanol Interactions Issue->Cause2 Cause3 Ion Suppression Issue->Cause3 Sol1 Add Ascorbic Acid Chill Autosampler Cause1->Sol1 Sol2 Use Biphenyl Column Neutral pH Mobile Phase Cause2->Sol2 Sol3 Optimize SPE Use SIL-IS Cause3->Sol3

Figure 2: Troubleshooting decision tree for signal loss and peak tailing.

Section 4: Quantitative Data & Method Parameters

Table 1: Optimized LC-MS/MS MRM Parameters Note: Parameters are optimized for a triple quadrupole mass spectrometer operating in dynamic MRM mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Proposed Fragmentation
Target Analyte 225.1 [M−H]− 196.15022Loss of -CHO radical
Target Analyte 225.1 [M−H]− 210.15018Loss of −CH3​ group
SIL-Internal Standard 231.1 [M−H]− 202.15022(Assuming D6-labeled analog)

Table 2: Mobile Phase & Column Optimization Summary

ParameterStandard Approach (Sub-optimal)Refined Approach (Recommended)Mechanistic Rationale
Column Chemistry Standard C18 (Aliphatic)Biphenyl or Phenyl-HexylEnhances π−π interactions with the biphenyl core; mitigates silanol-induced tailing.
Mobile Phase A 0.1% Formic Acid (pH ~2.7)10 mM Ammonium Acetate (pH ~6.8)Neutral pH promotes phenolic deprotonation in ESI(-) without degrading the silica column bed.
Mobile Phase B 100% Methanol100% AcetonitrileAcetonitrile provides sharper peaks and lower backpressure for biphenyl phases.

Section 5: Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol incorporates a self-validating feedback loop. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) immediately prior to extraction validates recovery, while the antioxidant validates chemical stability.

Phase 1: Matrix Extraction & Stabilization

  • Aliquot: Transfer 50 µL of the biological matrix (e.g., plasma, microsomal incubation) into a pre-chilled 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution. (Self-Validation Check: The SIL-IS must co-elute perfectly with the analyte to normalize any matrix-induced ion suppression).

  • Protein Precipitation & Protection: Add 150 µL of ice-cold Acetonitrile containing 0.1% Ascorbic Acid . (Self-Validation Check: The ascorbic acid creates a reducing environment. If the aldehyde degrades, the SIL-IS will degrade proportionally, maintaining the area ratio).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a low-volume glass insert. Store at 4°C.

Phase 2: UHPLC-MS/MS Execution

  • Injection: Inject 2 µL onto a Biphenyl UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile) over 4 minutes against Mobile Phase A (10 mM Ammonium Acetate, pH 6.8).

  • Detection: Monitor the MRM transitions in ESI(-) mode as defined in Table 1.

References

  • Title: Bioactive Potential of Balkan Fomes fomentarius Strains: Novel Insights into Comparative Mycochemical Composition and Antioxidant, Anti-Acetylcholinesterase, and Antiproliferative Activities. Source: PubMed Central (National Institutes of Health). URL: [Link]

  • Title: LC-ESI-QTOF-MS/MS Identification and Characterization of Phenolic Compounds from Leaves of Australian Myrtles and Their Antioxidant Activities. Source: MDPI Molecules. URL: [Link]

  • Title: Optimization and Encapsulation of Phenolic Compounds Extracted from Maize Waste by Freeze-Drying, Spray-Drying, and Microwave-Drying Using Maltodextrin. Source: PubMed Central (National Institutes of Health). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Cytotoxicity Comparison Guide: 4-Methylcyclohex-3-enecarbaldehyde and Structural Analogs

Executive Summary The evaluation of cytotoxicity in cyclic aldehydes and their terpene derivatives is a critical step in both toxicological safety profiling for the fragrance industry and the discovery of novel antineopl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of cytotoxicity in cyclic aldehydes and their terpene derivatives is a critical step in both toxicological safety profiling for the fragrance industry and the discovery of novel antineoplastic agents. This guide provides an objective, data-driven comparison of 4-Methylcyclohex-3-enecarbaldehyde (commonly known as myrac aldehyde) and its structural analogs, most notably its naturally occurring isomer Perillaldehyde and its saturated counterpart Cyclohexanecarbaldehyde .

While 4-Methylcyclohex-3-enecarbaldehyde is primarily utilized as an intermediate in organic synthesis (via the Diels-Alder reaction) and as a fragrance component with a generally low toxicity profile[1], its structural analogs—particularly perillaldehyde and its epoxide derivatives—exhibit potent, selective cytotoxicity against various human cancer cell lines[2][3]. This guide synthesizes structural properties, comparative cytotoxic data, mechanistic pathways, and self-validating experimental protocols for researchers in drug development and toxicology.

Structural and Physicochemical Comparison

The biological activity of these compounds is intrinsically linked to their structural features. The presence of the cyclohexene ring and the α,β-unsaturated carbonyl system (in the case of perillaldehyde) significantly dictates their reactivity with cellular nucleophiles (e.g., forming Schiff bases with proteins or peptide adducts)[4].

Table 1: Structural and Chemical Properties
CompoundChemical Structure TypeKey Structural FeaturePrimary Application / Profile
4-Methylcyclohex-3-enecarbaldehyde Substituted CyclohexeneIsolated double bond; Aldehyde groupFragrance, chemical intermediate. Synthesized via Diels-Alder cycloaddition[1]. Low relative cytotoxicity[5].
Perillaldehyde Monoterpene (Isomer)Exocyclic double bond; Conjugated systemNaturally occurring. High cytotoxicity; studied for antineoplastic properties[2].
Cyclohexanecarbaldehyde Saturated CyclohexaneLacks double bondsSaturated analog. Highly stable, low reactivity, minimal cytotoxicity[1].
Perillaldehyde Epoxides Epoxidized MonoterpeneEpoxide ring addition (e.g., 1,2-epoxide)Synthetic derivatives. Extremely potent cytotoxicity (IC50 < 4.0 μg/mL)[3].

Comparative Cytotoxicity Profiles

Quantitative data reveals a stark contrast in the cytotoxic potential of these analogs. Perillaldehyde and its epoxides demonstrate significant dose-dependent and time-dependent inhibition of cancer cell proliferation, whereas 4-Methylcyclohex-3-enecarbaldehyde and saturated analogs show limited cytotoxic effects, highlighting their safety for non-pharmaceutical applications[5].

Table 2: Quantitative Cytotoxicity (IC50 Values) Across Cell Lines
CompoundCell LineIC50 ValueExposure TimeMechanism / Observation
4-Methylcyclohex-3-enecarbaldehyde General / Various> 500 μM (Est.)24h - 72hLimited cytotoxicity; safe for general commercial use[5].
Perillaldehyde K562 (Leukemia)89.7 μM72hInduces caspase-dependent apoptosis and cell cycle arrest[2].
Perillaldehyde HCT116 (Colon)239.4 μM24hPI3K/AKT pathway inhibition; induces autophagy[6].
Perillaldehyde NCM460 (Normal)576.9 μM24hHigh IC50 indicates selective toxicity toward malignant cells[6].
Perillaldehyde 1,2-epoxide HL-60 (Leukemia)9.70 μM72hPotent apoptosis and necrosis induction[7][8].
Perillaldehyde 1,2-epoxide SF-295 (Glioblastoma)21.99 μM72hHigh degree of cell proliferation inhibition (GI > 95%)[7].

Note: IC50 values represent the concentration required to inhibit 50% of cell growth. Lower values indicate higher cytotoxicity.

Mechanisms of Action (MoA)

The pronounced cytotoxicity of perillaldehyde and its derivatives is driven by multi-target mechanisms that disrupt cellular homeostasis.

  • Mitochondrial Apoptosis Pathway : Perillaldehyde induces the generation of Reactive Oxygen Species (ROS), leading to the depolarization of the mitochondrial membrane potential. This triggers the release of cytochrome c and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3), culminating in apoptosis[2].

  • PI3K/AKT Pathway Inhibition & Autophagy : In colorectal cancer models, perillaldehyde downregulates the PI3K/AKT signaling axis. This inhibition relieves the suppression of autophagy-related proteins, inducing autophagic cell death[6].

  • Targeting HSP70 : Recent molecular studies indicate that perillaldehyde directly targets Heat Shock Protein 70 (HSP70), inactivating downstream oncogenic fusion proteins like BCR-ABL in leukemia cells[2].

MoA_Pathway Compound Perillaldehyde / Active Analogs HSP70 Inhibition of HSP70 Compound->HSP70 Targets ROS ROS Generation Compound->ROS PI3K Inhibition of PI3K/AKT Pathway Compound->PI3K Downregulates Apoptosis Apoptosis (Cell Death) HSP70->Apoptosis Mito Mitochondrial Membrane Depolarization ROS->Mito Autophagy Autophagic Cell Death PI3K->Autophagy Induces Caspase Caspase-9 / Caspase-3 Activation Mito->Caspase Caspase->Apoptosis

Caption: Signaling pathways mediating cytotoxicity and apoptosis induced by active structural analogs.

Experimental Protocols: Cytotoxicity Assessment

To accurately compare the cytotoxicity of 4-Methylcyclohex-3-enecarbaldehyde and its analogs, a self-validating MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay is the gold standard[1][6].

Causality & Scientific Integrity

The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes (primarily succinate dehydrogenase) in the mitochondria of living cells.

  • Why this matters: The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. If a compound (like perillaldehyde) disrupts mitochondrial function[2], formazan production plummets, providing a highly accurate, quantifiable measure of cytotoxicity.

Step-by-Step MTT Assay Protocol
  • Cell Seeding: Seed the target human cancer cells (e.g., K562, HCT116) into a 96-well microplate at a density of 2×103 to 5×103 cells/well in 100 µL of complete cell culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow adherence[5][6].

  • Compound Preparation: Dissolve the test compounds (4-Methylcyclohex-3-enecarbaldehyde, Perillaldehyde) in DMSO to create a stock solution. Prepare serial dilutions in culture medium (e.g., 0, 50, 100, 200, 400 μM)[6]. Critical Control: Ensure the final DMSO concentration in the wells does not exceed 0.1% to prevent solvent-induced toxicity[7].

  • Treatment: Aspirate the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or 5-Fluorouracil)[5][7]. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 2 to 4 hours at 37°C[5][6].

  • Solubilization: Carefully remove the medium (for adherent cells) or centrifuge the plate (for suspension cells like K562). Add 100-150 µL of solubilization solution (e.g., pure DMSO) to each well to dissolve the purple formazan crystals[5].

  • Quantification: Measure the absorbance at 450 nm or 570 nm using a microplate reader[5][6].

  • Data Analysis: Calculate cell viability percentage relative to the vehicle control. Plot the dose-response curve using software (e.g., GraphPad Prism) to interpolate the IC50 values[5][6].

MTT_Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (Serial Dilutions) Seed->Treat Incubate 3. Incubation (24h - 72h) Treat->Incubate MTT 4. Add MTT Reagent (Incubate 2-4h) Incubate->MTT Solubilize 5. Solubilize Formazan (Add DMSO) MTT->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read Analyze 7. Calculate IC50 (Dose-Response) Read->Analyze

Caption: Step-by-step experimental workflow for assessing compound cytotoxicity via MTT assay.

References

  • MDPI. (2025). Unlocking the Potential of Perillaldehyde: A Novel Mechanism for Chronic Myeloid Leukemia by Targeting HSP70. Molecules. Available at: [Link]

  • SciSpace / Journal of Medicinal Plants Research. (2018). Evaluation of cytotoxic and antitumor activity of perillaldehyde 1,2-epoxide. Available at: [Link]

  • MDPI. (2016). In Vivo Anti-Tumor Activity and Toxicological Evaluations of Perillaldehyde 8,9-Epoxide, a Derivative of Perillyl Alcohol. Available at: [Link]

  • PMC / Drug Design, Development and Therapy. (2025). Inhibition of Colorectal Cancer by Perillaldehyde Through Targeting SRD5A1 to Induce Autophagy via the PI3K/AKT Pathway. Available at:[Link]

  • Google Patents. (2017). Perfume compositions - WO2017157985A1.

Sources

Comparative

Orthogonal Purity Assessment of Synthesized 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde: A Comparative Guide

Executive Summary 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (CAS: 1111129-30-6) is a highly functionalized biphenyl intermediate critical to the development of advanced therapeutics and functional materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (CAS: 1111129-30-6) is a highly functionalized biphenyl intermediate critical to the development of advanced therapeutics and functional materials[1]. Typically synthesized via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-hydroxybenzaldehyde and 3,5-dimethylphenylboronic acid, the reaction is favored for its mild conditions and functional group tolerance[2].

However, this synthetic route inherently generates a complex matrix of impurities, including unreacted starting materials, homocoupled boronic acid derivatives (e.g., 3,3',5,5'-tetramethylbiphenyl), and palladium catalyst residues[3]. Accurate purity assessment is paramount. Relying solely on standard High-Performance Liquid Chromatography (HPLC) can be misleading due to varying UV response factors among the conjugated biphenyl product and its impurities[4].

This guide provides an objective, data-backed comparison of HPLC-UV, Quantitative NMR (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) to establish a robust, self-validating analytical strategy.

Analytical Strategy & Workflow

To ensure scientific integrity, a multi-modal approach is required. No single analytical technique can capture the complete impurity profile with absolute quantitative accuracy without extensive reference standard libraries.

Workflow SM Starting Materials 5-Br-Salicylaldehyde + 3,5-Dimethylphenylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd catalyst, Base) SM->Reaction Product Target API Intermediate 4-Hydroxy-3',5'-dimethyl- [1,1'-biphenyl]-3-carbaldehyde Reaction->Product Impurities Impurity Profile Homocoupling, Unreacted SMs, Pd Residues Reaction->Impurities HPLC HPLC-UV (Assay & Related Subs) Product->HPLC qNMR qNMR (Absolute Purity) Product->qNMR Impurities->HPLC GCMS GC-MS (Volatile Byproducts) Impurities->GCMS

Caption: Orthogonal analytical workflow for biphenyl impurity profiling.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Causality & Rationale: HPLC-UV is the industry standard for routine quality control due to its exceptional separation efficiency. However, a major limitation is that the UV absorbance of the biphenyl product differs significantly from that of its impurities[5]. Without establishing Relative Response Factors (RRFs) using qualified reference standards, direct area percent measurements can severely under- or over-report impurity levels[4].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of the synthesized biphenyl in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock.

  • Column Selection: Use a C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 3.5 µm) to ensure adequate retention of the hydrophobic biphenyl core.

  • Mobile Phase: Utilize gradient elution with Water (0.1% TFA) (A) and Acetonitrile (0.1% TFA) (B). Start at 30% B, ramping to 90% B over 15 minutes to elute non-polar homocoupled impurities.

  • Detection: Set the Photodiode Array (PDA) detector to 254 nm (optimal for aromatic rings) and 280 nm (sensitive to the phenolic/aldehyde chromophores).

  • Quantification: Calculate purity using established RRFs for known impurities to correct for chromophore bias.

Quantitative Data: Expected HPLC Impurity Profile

AnalyteRetention Time (min)RRF (at 254 nm)LOD (µg/mL)
5-Bromo-2-hydroxybenzaldehyde (SM)5.20.850.05
3,5-Dimethylphenylboronic acid (SM)4.10.420.10
4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde 8.7 1.00 (Ref) 0.02
3,3',5,5'-Tetramethylbiphenyl (Homocoupled)12.41.350.05

Method B: Quantitative NMR (qNMR)

Causality & Rationale: qNMR is a primary analytical method that measures absolute molar purity without requiring reference standards for the analyte or its impurities[6]. Because the integrated area of a proton resonance is directly proportional to the molar concentration of those protons, qNMR eliminates the UV response factor bias inherent in HPLC[4]. This makes it indispensable for certifying the absolute purity of the biphenyl intermediate and for calculating the RRFs used in Method A.

Step-by-Step Protocol:

  • Internal Standard Selection: Weigh precisely ~5 mg of Maleic acid (certified reference material, singlet at δ 6.26 ppm) as the internal standard (IS). Its signal does not overlap with the biphenyl's aromatic or aldehyde protons.

  • Sample Preparation: Co-weigh ~15 mg of the synthesized biphenyl into the same vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR data on a 400 MHz (or higher) spectrometer using a 90° pulse. Critical Step: Set a relaxation delay (D1) of at least 30 seconds to ensure complete relaxation of all nuclei—this is the self-validating mechanism that ensures quantitative accuracy[5].

  • Processing & Integration: Phase and baseline correct the spectrum. Integrate the IS singlet at 6.26 ppm and the distinct aldehyde proton (-CHO) of the product at ~10.3 ppm.

  • Calculation: Apply the standard qNMR mass balance equation to determine the absolute molar purity.

Quantitative Data: qNMR Chemical Shift Assignments

Proton EnvironmentChemical Shift (ppm, DMSO-d6)MultiplicityIntegrationSuitability for qNMR
Aldehyde (-CHO) ~10.3 Singlet 1H Excellent (No overlap)
Phenolic (-OH)~11.0Broad Singlet1HPoor (Exchangeable)
Aromatic (Biphenyl core)7.0 - 7.8Multiplets5HModerate (Potential impurity overlap)
Maleic Acid (Internal Standard)6.26Singlet2HExcellent (Reference)

Method C: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Rationale: While HPLC is ideal for the main product, GC-MS is superior for detecting volatile, non-polar impurities such as the homocoupled 3,3',5,5'-tetramethylbiphenyl and dehalogenated byproducts. The Suzuki-Miyaura coupling often produces these non-polar dimers via Pd(II)-mediated homocoupling if trace oxygen is present in the reactor[3]. GC-MS provides definitive structural elucidation via fragmentation patterns.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Ethyl Acetate.

  • Injection: Inject 1 µL in split mode (1:50) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Initial temp 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50-400.

  • Analysis: Identify the homocoupled byproduct by its molecular ion (m/z 210) and differentiate it from the target biphenyl (m/z 226).

Comparative Analysis & Decision Framework

To ensure the scientific integrity of the purity assessment, no single method should be used in isolation. The discrepancy often seen between HPLC area percent and true purity is resolved by orthogonal testing[6].

DecisionTree Start Purity Assessment Request Q1 Are reference standards available for all impurities? Start->Q1 HPLC Use HPLC-UV (Standard Method) Q1->HPLC Yes Q2 Is absolute molar purity required? Q1->Q2 No qNMR Use 1H qNMR (Primary Method) Q2->qNMR Yes Q3 Are volatile homocoupled byproducts suspected? Q2->Q3 No Q3->HPLC No, use Area % GCMS Use GC-MS (Trace Volatiles) Q3->GCMS Yes

Caption: Decision tree for selecting the optimal purity assessment methodology.

Performance Comparison Table

ParameterHPLC-UVqNMRGC-MS
Primary Use Case Routine batch release, tracking polar impuritiesAbsolute purity certification, RRF determinationTrace volatile impurities, byproduct ID
Accuracy High (if RRFs are known); Poor (if using Area %)Very High (Absolute molar purity)Moderate (Matrix effects can occur)
Reference Standard Required? Yes (for accurate impurity quantification)No (Only one universal Internal Standard needed)Yes (for accurate quantification)
Throughput High (Automated sequences)Low to Moderate (Long relaxation delays)Moderate

Conclusion

For the rigorous evaluation of synthesized 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde, a self-validating analytical system is mandatory. Relying on HPLC-UV alone risks misrepresenting the impurity profile due to chromophore variations between the starting materials, the biphenyl product, and its homocoupled derivatives. By establishing the absolute purity via qNMR and utilizing it to calculate HPLC Relative Response Factors[4], researchers can achieve an authoritative, highly accurate quality control workflow. GC-MS serves as a critical orthogonal check for non-polar homocoupling artifacts, ensuring comprehensive characterization of the Suzuki-Miyaura reaction output.

References

  • Title: A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of 2-Amino-5-formylthiazole Source: benchchem.com URL: 5

  • Title: Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid Source: benchchem.com URL: 6

  • Title: ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS Source: enovatia.com URL: 4

  • Title: 4-hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde | 1111129-30-6 Source: molport.com URL: 1

  • Title: A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives Source: benchchem.com URL: 2

  • Title: Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands Source: jst.go.jp URL: 3

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS for Biphenyl Compound Analysis

In the realm of analytical chemistry, particularly within pharmaceutical and environmental analysis, the accurate quantification of biphenyl compounds is of paramount importance. These aromatic hydrocarbons and their der...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of analytical chemistry, particularly within pharmaceutical and environmental analysis, the accurate quantification of biphenyl compounds is of paramount importance. These aromatic hydrocarbons and their derivatives, such as polychlorinated biphenyls (PCBs), are prevalent in various matrices and often subject to stringent regulatory scrutiny due to their potential toxicity.[1] The choice of analytical methodology is a critical decision that directly impacts data quality and reliability. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for this purpose.

This guide provides an in-depth comparison of HPLC and GC-MS for the analysis of biphenyl compounds, with a core focus on the cross-validation of results from these two orthogonal methods. As a self-validating system, the protocols described herein are designed to ensure the highest level of scientific integrity, providing researchers, scientists, and drug development professionals with the expertise to confidently select and validate their analytical approaches.

The Rationale for Orthogonal Method Cross-Validation

Relying on a single analytical method, no matter how well-validated, carries an inherent risk of unforeseen interferences or matrix effects that can lead to inaccurate results. Cross-validation using two distinct analytical techniques with different separation and detection principles, such as HPLC and GC-MS, provides a robust system of checks and balances. This orthogonal approach significantly enhances the confidence in the analytical data, a cornerstone of regulatory submissions and fundamental research. The objective of such a validation is to demonstrate that each method is suitable for its intended purpose and that the results are equivalent and reliable across the two platforms.[2][3]

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[4]

Principles of HPLC Separation and Detection

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. For biphenyl compounds, which are generally hydrophobic, reversed-phase HPLC is the method of choice.[5] In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[6]

Detection is most commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analytes at a specific wavelength.[5] For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS).

Experimental Protocol: HPLC-DAD for Biphenyl Analysis

This protocol outlines a general procedure for the analysis of biphenyl using HPLC with DAD detection.

1. Sample Preparation:

  • Accurately weigh and dissolve the biphenyl standard or sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

  • For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analyte.[1]

2. Chromatographic Conditions:

  • Column: A C18 or a biphenyl stationary phase column is recommended for good separation of aromatic compounds.[6][7] A typical dimension would be 250 mm x 4.6 mm with 5 µm particle size.

  • Mobile Phase: An isocratic or gradient elution using a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and acetonitrile or methanol.[5][6] A starting point could be a 70:30 (v/v) mixture of acetonitrile and water.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 254 nm.[5]

3. Data Analysis:

  • Identify the biphenyl peak based on its retention time compared to a known standard.

  • Quantify the analyte using a calibration curve constructed from a series of standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering exceptional separation efficiency and highly specific detection.[1][4]

Principles of GC-MS Separation and Detection

In GC, a gaseous mobile phase (carrier gas, typically helium or hydrogen) carries the vaporized sample through a long, narrow column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column wall. For biphenyls, a nonpolar capillary column, such as a DB-5, is commonly used.[5]

The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected based on their mass-to-charge ratio (m/z). This provides a unique "fingerprint" for each compound, allowing for highly confident identification.[1]

Experimental Protocol: GC-MS for Biphenyl Analysis

This protocol provides a general procedure for the analysis of biphenyl using GC-MS.

1. Sample Preparation:

  • Sample preparation for GC-MS is critical and often involves extraction into a volatile organic solvent like hexane or dichloromethane.[1][8]

  • Techniques like LLE or SPE are employed depending on the sample matrix.[1]

  • The final extract is concentrated to a small volume (e.g., 1 mL) before injection.

2. GC-MS Conditions:

  • Column: A DB-5 or similar nonpolar capillary column (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

  • Inlet Temperature: 250 °C.[5]

  • Injection Mode: Splitless injection.

  • Oven Temperature Program: Start at 60 °C (hold for 1 min), ramp to 250 °C at 15 °C/min.[5]

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • MS Mode: Can be run in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[9][10] For biphenyl, the molecular ion (m/z 154) and other characteristic fragments would be monitored.

3. Data Analysis:

  • Compound identification is confirmed by matching both the retention time and the mass spectrum with that of a reference standard.[1]

  • Quantification is performed using a calibration curve, often with the inclusion of an internal standard to correct for variations in sample preparation and injection.

Cross-Validation of HPLC and GC-MS Results: A Framework for Trust

The core of this guide is the cross-validation process, which establishes the interchangeability and reliability of the two analytical methods. This process is guided by the principles outlined in regulatory documents such as the FDA's guidance on analytical method validation and the ICH Q2(R1) and the more recent Q2(R2) and Q14 guidelines.[11][12][13][14][15][16]

Experimental Design for Cross-Validation
  • Sample Selection: A set of at least 10-15 samples should be chosen, spanning the expected concentration range. This should include both "real-world" samples and matrix-spiked samples at low, medium, and high concentrations.

  • Parallel Analysis: Each sample is analyzed in replicate (e.g., n=3) using both the validated HPLC and GC-MS methods.

  • Data Compilation: The quantitative results from both methods for each sample are tabulated for direct comparison.

Key Performance Parameters for Comparison

The following validation parameters should be assessed for both methods and their results compared:

  • Linearity: The linearity of the calibration curve for both methods should be established over the same concentration range. The coefficient of determination (R²) should be > 0.99 for both.[7]

  • Accuracy: Determined by the analysis of spiked samples, accuracy is expressed as the percentage recovery. The recovery values from both methods should be comparable and within an acceptable range (e.g., 98-102%).[17]

  • Precision: Assessed as the relative standard deviation (%RSD) of replicate measurements. Both intra-day (repeatability) and inter-day (intermediate precision) should be evaluated. The %RSD values should be low (e.g., < 2%) and similar for both techniques.[17]

  • Selectivity/Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components. For HPLC, this is demonstrated by the absence of interfering peaks at the analyte's retention time. For GC-MS, the specificity is inherently high due to the uniqueness of the mass spectrum.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the sensitivity of the methods. It is expected that GC-MS, particularly in SIM mode, will have a lower LOD and LOQ than HPLC-UV.[9][17] The determined values should be appropriate for the intended application.

Statistical Comparison of Results

Once the data is collected, statistical tests are employed to determine if there is a significant difference between the results obtained from the two methods.

  • Student's t-test: Used to compare the mean values of the results for each sample set. A p-value > 0.05 typically indicates no significant difference between the means.

  • F-test: Used to compare the variances (precision) of the two methods. A p-value > 0.05 suggests that there is no significant difference in the precision of the two methods.

  • Correlation and Regression Analysis: Plotting the results from HPLC against the results from GC-MS should yield a strong linear correlation with a slope close to 1 and an intercept close to 0.

Performance Comparison Summary

The choice between HPLC and GC-MS will ultimately depend on the specific analytical challenge. Below is a summary of their comparative performance for biphenyl analysis.

ParameterHPLC-UVGC-MS
Applicability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds
Selectivity Moderate (based on retention time and UV spectrum)High (based on retention time and mass spectrum)
Sensitivity (LOQ) ng/mL range[5][17]pg/mL to low ng/mL range[8][17]
Sample Preparation Often simpler, direct injection possibleMore complex, requires extraction into a volatile solvent
Analysis Time Typically 10-30 minutesCan be faster for simple mixtures
Robustness Generally highHigh, but susceptible to matrix effects in the inlet

Visualizing the Workflow

To better illustrate the processes described, the following diagrams outline the experimental workflows for HPLC and GC-MS analysis and the overarching cross-validation logic.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Extraction LLE/SPE (if needed) Dissolution->Extraction Filtration Filtration Extraction->Filtration Vial HPLC Vial Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler Column C18/Biphenyl Column Separation Autosampler->Column Detector DAD Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Quantification via Calibration Curve Integration->Calibration

Caption: Experimental workflow for HPLC analysis of biphenyl compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction LLE/SPE with Organic Solvent Sample->Extraction Concentration Concentration of Extract Extraction->Concentration Vial GC Vial Concentration->Vial Injection Splitless Injection Vial->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Impact Ionization Separation->Ionization MassAnalysis Mass Analysis (Scan or SIM) Ionization->MassAnalysis TIC Generate Total Ion Chromatogram MassAnalysis->TIC Spectrum Mass Spectrum Identification TIC->Spectrum Quantification Quantification Spectrum->Quantification

Caption: General workflow for the GC/MS analysis of biphenyl compounds.[1]

Cross_Validation_Logic cluster_methods Analytical Methods cluster_comparison Data Comparison cluster_conclusion Conclusion Samples Sample Set (n > 10) HPLC Validated HPLC Method Samples->HPLC GCMS Validated GC-MS Method Samples->GCMS Results_HPLC HPLC Results HPLC->Results_HPLC Results_GCMS GC-MS Results GCMS->Results_GCMS Stats Statistical Analysis (t-test, F-test, Correlation) Results_HPLC->Stats Results_GCMS->Stats Conclusion Conclusion on Method Equivalency Stats->Conclusion

Caption: Logical flow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of biphenyl compounds. The choice between them is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the volatility of the analytes. HPLC offers broader applicability for less volatile compounds, while GC-MS provides unparalleled selectivity and sensitivity for volatile analytes.[4]

A rigorous cross-validation, as outlined in this guide, is the ultimate demonstration of analytical confidence. By proving the equivalency of results from two orthogonal methods, researchers and drug development professionals can ensure the integrity and defensibility of their data, satisfying both scientific curiosity and regulatory demands. This commitment to a self-validating analytical system is the hallmark of sound science.

References

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Labcorp. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • HPLC Methods for analysis of Biphenyl. HELIX Chromatography. Available at: [Link]

  • Lee, G., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42, e63222. Available at: [Link]

  • Determination of Organochlorine Pesticides and Polychlorinated Biphenyls Using GC/MS/MS Operated in the MRM. Shimadzu. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate. Available at: [Link]

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. International Journal of Molecular Sciences, 20(1), 201. Available at: [Link]

  • Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). ResearchGate. Available at: [Link]

  • Gas chromatography mass spectrometry determination of polychlorinated biphenyls in waste oils. Trade Science Inc. Available at: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde versus Known ALDH1A1 Inhibitors

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the identification of novel small molecules with specific biological activities is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification of novel small molecules with specific biological activities is a cornerstone of therapeutic advancement. This guide provides an in-depth comparative analysis of the putative biological activity of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde against established inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a critical enzyme implicated in cancer stem cell biology and therapeutic resistance.

While direct experimental data on the biological targets of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde is not yet publicly available, its structural features—specifically the presence of a hydroxy-substituted biphenyl aldehyde moiety—suggest a plausible interaction with aldehyde dehydrogenase enzymes. The ALDH superfamily, comprising 19 isoforms, plays a vital role in cellular detoxification by metabolizing both endogenous and exogenous aldehydes.[1] Of particular interest is the ALDH1A1 isoform, which is increasingly recognized as a marker for cancer stem cells and a key player in the development of resistance to chemotherapy.[2][3][4]

This guide, therefore, positions 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde in the context of ALDH1A1 inhibition, offering a comparative framework against well-characterized inhibitors. We will delve into the significance of ALDH1A1 as a therapeutic target, present a comparative analysis of inhibitory potencies, and provide detailed experimental protocols for assessing the biological activity of this and similar compounds.

The Significance of ALDH1A1 in Oncology

Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a cytosolic enzyme that plays a crucial role in the oxidation of retinaldehyde to retinoic acid, a key regulator of cell differentiation, proliferation, and apoptosis.[3] Beyond its physiological functions, elevated ALDH1A1 activity has been identified as a hallmark of cancer stem cells (CSCs) in a variety of malignancies, including breast, ovarian, lung, and prostate cancers.[2][3][4] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence.

The role of ALDH1A1 in cancer progression is multifaceted. It contributes to the detoxification of chemotherapeutic agents, thereby conferring drug resistance.[2] Furthermore, its involvement in retinoic acid signaling can promote the self-renewal and survival of CSCs.[5] Consequently, the development of potent and selective ALDH1A1 inhibitors has emerged as a promising therapeutic strategy to target the CSC population and overcome chemoresistance.[6][7]

Comparative Analysis of ALDH1A1 Inhibitors

To provide a quantitative benchmark for the potential activity of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde, we compare it with a selection of known ALDH inhibitors with varying potencies and selectivities. Headlining this comparison is NCT-501 , a highly potent and selective theophylline-based inhibitor of ALDH1A1.[6][8][9]

CompoundTarget(s)IC50 (nM)Mechanism of ActionReference(s)
4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde Inferred: ALDH1A1Not DeterminedNot Determined-
NCT-501 ALDH1A1 40 Reversible, non-covalent[6][8][9]
CM-37 ALDH1A14,600Selective, competitive[10]
Disulfiram Pan-ALDH (ALDH1, ALDH2)VariableIrreversible, covalent[1]
DEAB (4-(Diethylamino)benzaldehyde) Pan-ALDHVariable (Ki of 4 nM for ALDH1)Reversible, competitive substrate[1]

NCT-501 stands out for its exceptional potency and selectivity for ALDH1A1, with an IC50 value of 40 nM.[6][8][9] It exhibits over 1000-fold selectivity against other ALDH isoforms such as ALDH1B1, ALDH2, and ALDH3A1.[9] This high degree of selectivity is crucial for minimizing off-target effects and providing a clean pharmacological tool for studying the specific roles of ALDH1A1. The mechanism of action for NCT-501 is reported to be reversible and non-covalent.[11]

In contrast, compounds like Disulfiram and DEAB are pan-ALDH inhibitors, affecting multiple isoforms.[1] While useful as research tools, their lack of selectivity can lead to broader biological effects, making it difficult to attribute observed outcomes solely to the inhibition of ALDH1A1.

Proposed Signaling Pathway and Experimental Workflow

To investigate the biological activity of novel compounds like 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde, a structured experimental approach is essential. The following diagrams illustrate the putative signaling pathway affected by ALDH1A1 inhibition and a general workflow for screening and characterizing potential inhibitors.

ALDH1A1_Signaling_Pathway cluster_1 Cancer Stem Cell Chemotherapeutic_Agents Chemotherapeutic Agents (e.g., Cyclophosphamide) ALDH1A1 ALDH1A1 Chemotherapeutic_Agents->ALDH1A1 Metabolism Retinaldehyde Retinaldehyde Retinaldehyde->ALDH1A1 Oxidation Retinoic_Acid Retinoic Acid ALDH1A1->Retinoic_Acid Detoxified_Drug Detoxified Drug ALDH1A1->Detoxified_Drug RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Activation Gene_Expression Gene Expression (Self-renewal, Proliferation) RAR_RXR->Gene_Expression Drug_Efflux Drug Efflux Gene_Expression->Drug_Efflux Inhibitor 4-Hydroxy-3',5'-dimethyl- [1,1'-biphenyl]-3-carbaldehyde (Putative Inhibitor) Inhibitor->ALDH1A1 Inhibition

Caption: Putative signaling pathway of ALDH1A1 in cancer stem cells and the proposed point of intervention for 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde.

Experimental_Workflow Compound_Synthesis Synthesis of 4-Hydroxy-3',5'-dimethyl- [1,1'-biphenyl]-3-carbaldehyde In_Vitro_Screening In Vitro Enzymatic Assay (ALDH1A1 Inhibition) Compound_Synthesis->In_Vitro_Screening IC50_Determination IC50 Determination In_Vitro_Screening->IC50_Determination Selectivity_Profiling Selectivity Profiling (vs. other ALDH isoforms) IC50_Determination->Selectivity_Profiling Cell_Based_Assay Cell-Based Assay (ALDEFLUOR™) Selectivity_Profiling->Cell_Based_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Reversibility, Kinetics) Cell_Based_Assay->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies

Caption: A logical workflow for the comprehensive biological evaluation of a novel ALDH1A1 inhibitor candidate.

Experimental Protocols

To facilitate the investigation of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde and other potential ALDH1A1 inhibitors, we provide detailed, step-by-step methodologies for key in vitro and cell-based assays.

Protocol 1: In Vitro Spectrophotometric ALDH1A1 Inhibition Assay

This assay measures the enzymatic activity of purified recombinant human ALDH1A1 by monitoring the production of NADH at 340 nm.

Materials:

  • Recombinant Human ALDH1A1 (e.g., R&D Systems, Cat# 5869-DH)[12]

  • Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.8[13]

  • β-Nicotinamide adenine dinucleotide (NAD+) solution: 15 mM in ultrapure water[13]

  • Substrate: Propionaldehyde, 200 mM in ultrapure water[12]

  • Test Compound (e.g., 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde) and Known Inhibitor (e.g., NCT-501) dissolved in DMSO.

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of ALDH1A1 in assay buffer to a final concentration of 100-200 nM.[14]

    • Prepare serial dilutions of the test compound and known inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.[14]

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 170 µL of Assay Buffer

      • 10 µL of NAD+ solution (final concentration ~0.79 mM)

      • 10 µL of diluted test compound or known inhibitor. For control wells, add 10 µL of DMSO.

  • Enzyme Addition and Incubation:

    • Add 10 µL of the ALDH1A1 working solution to each well.

    • Incubate the plate at 25°C for 2 minutes.[14]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the propionaldehyde substrate solution to each well.

    • Immediately begin reading the absorbance at 340 nm every 30 seconds for 5-10 minutes in a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADH production (V) from the linear portion of the kinetic curve (ΔAbs340/min).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based ALDEFLUOR™ Assay for ALDH Activity

This assay utilizes a fluorescent substrate to measure ALDH activity in live cells, allowing for the identification and isolation of cells with high ALDH activity (ALDHbr).

Materials:

  • ALDEFLUOR™ Kit (STEMCELL Technologies, Cat# 01700)[5]

  • Cancer cell line of interest (e.g., OVCAR-3 for ovarian cancer)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test Compound and DEAB (ALDH inhibitor, provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cultured cells using Trypsin-EDTA and wash with complete medium.

    • Resuspend the cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • Staining:

    • Prepare two tubes for each sample: one "test" tube and one "control" tube.

    • To the "control" tube, add 5 µL of the DEAB reagent.[15]

    • Add 5 µL of the activated ALDEFLUOR™ reagent to the "test" tube.

    • Immediately transfer half of the cell suspension from the "test" tube to the "control" tube.

    • Incubate both tubes at 37°C for 30-60 minutes, protected from light.[15]

  • Inhibitor Treatment:

    • For inhibitor studies, pre-incubate the cells with the test compound (e.g., 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde or NCT-501) for a predetermined time before adding the ALDEFLUOR™ reagent.

  • Flow Cytometry Analysis:

    • Following incubation, centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.

    • Analyze the cells on a flow cytometer using the fluorescein isothiocyanate (FITC) channel.

    • The DEAB-treated sample is used to set the gate for the ALDH-positive population.

    • Quantify the percentage of ALDHbr cells in the presence and absence of the inhibitor to determine its effect on cellular ALDH activity.

Synthesis of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde

The synthesis of unsymmetrical biaryls such as the title compound can be achieved through various cross-coupling methodologies. The Suzuki cross-coupling reaction is a particularly effective and widely used method. A plausible synthetic route is outlined below, based on established procedures for similar biphenyl aldehydes.[16][17]

Synthesis_Workflow Starting_Material_1 3-Bromo-4-hydroxybenzaldehyde Coupling_Reaction Suzuki Cross-Coupling (Pd catalyst, base) Starting_Material_1->Coupling_Reaction Starting_Material_2 3,5-Dimethylphenylboronic acid Starting_Material_2->Coupling_Reaction Product 4-Hydroxy-3',5'-dimethyl- [1,1'-biphenyl]-3-carbaldehyde Coupling_Reaction->Product

Caption: Proposed synthetic workflow for 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde via a Suzuki cross-coupling reaction.

Conclusion

While the specific biological activity of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde remains to be experimentally determined, its chemical structure strongly suggests potential as an inhibitor of aldehyde dehydrogenases, particularly the cancer stem cell marker ALDH1A1. This guide provides a comprehensive framework for its evaluation, placing it in the context of known ALDH1A1 inhibitors like the potent and selective NCT-501. The detailed experimental protocols offered herein provide a clear path for researchers to elucidate the inhibitory profile and mechanism of action of this and other novel biphenyl aldehyde compounds. The exploration of such molecules holds significant promise for the development of new therapeutic strategies targeting the vulnerabilities of cancer stem cells.

References

  • ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism. (2022). Frontiers in Oncology. [Link]

  • Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). (2015). Journal of Medicinal Chemistry. [Link]

  • Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). (2015). PMC. [Link]

  • Aldehyde dehydrogenase 1A1 in stem cells and cancer. (2015). PMC. [Link]

  • Isolation and identification of cancer stem cells by ALDH activity assay. (2020). Protocols.io. [Link]

  • Optimization of ALDEFLUOR™ Protocol. (2011). YouTube. [Link]

  • Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). (2015). PMC. [Link]

  • Application of AlDeSense to Stratify Ovarian Cancer Cells Based on Aldehyde Dehydrogenase 1A1 Activity. (2023). JoVE. [Link]

  • ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review). (2021). Spandidos Publications. [Link]

  • A High-Content Assay Enables the Automated Screening and Identification of Small Molecules with Specific ALDH1A1-Inhibitory Activity. (2017). PMC. [Link]

  • Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). (2015). Journal of Medicinal Chemistry. [Link]

  • A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer. (2019). Cancers. [Link]

  • Aldefluor assay. (n.d.). Bio-protocol. [Link]

  • A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer. (2022). MDPI. [Link]

  • Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. (2015). PMC. [Link]

  • RECOMBINANT HUMAN ALDEHYDE DEHYDROGENASE (ALDH) ENZYMES. (2022). Krishgen Biosystems. [Link]

  • Aldehyde Dehydrogenase Assay (ALDH). (n.d.). Sciencell. [Link]

  • Synthesis of 4-biphenylcarboxaldehyde. (n.d.). PrepChem.com. [Link]

  • Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. (n.d.). Europe PMC. [Link]

  • Elabscience® Aldehyde Dehydrogenase (ALDH) Activity Assay Kit. (n.d.). Elabscience. [Link]

  • SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. (1998). Organic Syntheses. [Link]

  • Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5'-tetramethoxy. (n.d.). Organic Syntheses. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). ResearchGate. [Link]

Sources

Validation

Benchmarking the Synthesis of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde: A Comprehensive Comparison Guide

4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (also known systematically as 5-(3,5-dimethylphenyl)-2-hydroxybenzaldehyde) is a highly functionalized biphenyl derivative. Featuring a salicylaldehyde core, it ser...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde (also known systematically as 5-(3,5-dimethylphenyl)-2-hydroxybenzaldehyde) is a highly functionalized biphenyl derivative. Featuring a salicylaldehyde core, it serves as a critical building block for Schiff base ligands, metal-organic frameworks (MOFs), and fluorescent probes.

Synthesizing this specific biphenyl linkage presents a unique challenge: the target molecule contains two highly reactive, unprotected polar groups—a hydroxyl (-OH) and a formyl (-CHO) group. This guide objectively benchmarks the synthesis of this compound across three distinct methodologies, providing mechanistic causality, quantitative data, and a self-validating experimental protocol.

Mechanistic Overview & Causal Analysis

The core synthetic challenge lies in forming the C-C bond between the two aryl rings without triggering side reactions at the electrophilic formyl group or the acidic phenolic hydroxyl group. Retrosynthetically, the most logical disconnection is the biphenyl bond itself, leading to the precursors 5-bromo-2-hydroxybenzaldehyde and a 3,5-dimethylphenyl organometallic or halide counterpart.

Method A: Suzuki-Miyaura Cross-Coupling (The Gold Standard)

The Suzuki-Miyaura coupling utilizes 5-bromo-2-hydroxybenzaldehyde and (3,5-dimethylphenyl)boronic acid.

  • Causality of Success: Boronic acids are exceptionally stable and possess low nucleophilicity. This prevents unwanted nucleophilic attack on the unprotected formyl group. Furthermore, the bromine atom at the 5-position of the salicylaldehyde ring is highly activated for palladium-catalyzed oxidative addition, ensuring exclusive regioselectivity at the C5 position .

Method B: Negishi Cross-Coupling (The High-Reactivity Alternative)

This method couples 5-bromo-2-hydroxybenzaldehyde with (3,5-dimethylphenyl)zinc bromide.

  • Causality of Failure/Inefficiency: Organozinc reagents are highly nucleophilic. If the -OH and -CHO groups are left unprotected, the organozinc reagent will deprotonate the phenol and attack the aldehyde, destroying the starting material. This necessitates a three-step process (protection, coupling, deprotection), severely reducing atom economy and overall yield.

Method C: Direct C-H Arylation (The Atom-Economical Frontier)

This approach attempts to couple 2-hydroxybenzaldehyde directly with 1-bromo-3,5-dimethylbenzene using a palladium catalyst, avoiding the need for a pre-functionalized boronic acid.

  • Causality of Poor Regioselectivity: While highly atom-economical, the phenolic -OH and formyl -CHO groups act as directing groups that preferentially guide the palladium catalyst to the ortho positions (C3). Achieving the desired meta/para C-H activation (at C5) is thermodynamically and kinetically unfavorable, resulting in complex mixtures and low yields of the target compound.

Quantitative Data Comparison

The following table summarizes the benchmarking data across the three methodologies.

Synthesis MethodPrecursorsCatalyst SystemRegioselectivityFunctional Group ToleranceEst. Overall Yield
Suzuki-Miyaura 5-Bromo-2-hydroxybenzaldehyde + (3,5-dimethylphenyl)boronic acidPd(PPh3)4, K2CO3, Toluene/H2OExclusive (C5)Excellent (No protection needed)80–85%
Negishi Protected 5-Bromo-2-hydroxybenzaldehyde + Arylzinc bromidePd2(dba)3, THFExclusive (C5)Poor (Requires protection steps)45–55% (over 3 steps)
C-H Arylation 2-Hydroxybenzaldehyde + 1-Bromo-3,5-dimethylbenzenePd(OAc)2, Ag2CO3, DMFPoor (Mixture of C3 and C5)Moderate30–40%

Visualizations of Synthetic Pathways

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Intermediate: Pd(II)(Ar)(Br)L_2 Pd0->OxAdd + 5-Bromo-2-hydroxybenzaldehyde TransMet Transmetalation Intermediate: Pd(II)(Ar)(Ar')L_2 OxAdd->TransMet + (3,5-Dimethylphenyl)boronic acid + Base (e.g., K2CO3) RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim - Base-Borate byproduct RedElim->Pd0 Catalyst Regeneration Product Product: 4-Hydroxy-3',5'-dimethyl- [1,1'-biphenyl]-3-carbaldehyde RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Workflow cluster_Suzuki Method A: Suzuki-Miyaura (Optimal) cluster_CH Method B: Direct C-H Arylation Start Target Molecule: 4-Hydroxy-3',5'-dimethyl- [1,1'-biphenyl]-3-carbaldehyde S1 Precursors: 5-Bromosalicylaldehyde + (3,5-Dimethylphenyl)boronic acid Start->S1 C1 Precursors: Salicylaldehyde + 1-Bromo-3,5-dimethylbenzene Start->C1 S2 Conditions: Pd(PPh3)4, K2CO3, Toluene/H2O, 80°C S1->S2 S3 Result: 80-85% Yield Exclusive C5-Arylation S2->S3 C2 Conditions: Pd(OAc)2, Ag2CO3, DMF, 120°C C1->C2 C3 Result: 30-40% Yield Poor Regioselectivity C2->C3

Caption: Experimental workflow comparison: Suzuki-Miyaura vs. Direct C-H Arylation.

Experimental Protocol (Self-Validating System)

Because the Suzuki-Miyaura method is objectively superior for this target , the following protocol details its execution. This workflow is designed as a self-validating system, ensuring that intermediate states can be verified.

Step 1: Reagent Preparation & Degassing
  • Action: In an oven-dried Schlenk flask, combine 5-bromo-2-hydroxybenzaldehyde (1.0 equiv), (3,5-dimethylphenyl)boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv). Add a solvent mixture of Toluene/H₂O (4:1 v/v).

  • Causality: The biphasic system is crucial. The organic layer dissolves the organic precursors, while the aqueous layer dissolves the base, facilitating the formation of the reactive boronate complex required for transmetalation .

  • Validation: Degas the mixture by bubbling argon or nitrogen for 15 minutes. Failure to degas will result in the rapid oxidation of the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle.

Step 2: Reaction Execution
  • Action: Add the catalyst, Pd(PPh₃)₄ (0.05 equiv), under a positive stream of argon. Heat the biphasic mixture to 80 °C for 12–18 hours under vigorous stirring.

  • Validation (TLC Tracking): Monitor the reaction via Thin Layer Chromatography (Hexanes/Ethyl Acetate 4:1). The starting 5-bromo-2-hydroxybenzaldehyde will appear as a lower Rf spot. The product will exhibit a higher Rf due to the increased lipophilicity imparted by the 3,5-dimethylphenyl group. Both spots will be strongly UV-active.

Step 3: Acidic Workup & Purification
  • Action: Cool the reaction to room temperature. Add 1M HCl dropwise until the aqueous layer reaches pH ~3. Extract the aqueous layer with Ethyl Acetate (3x).

  • Causality: During the reaction, the basic conditions (K₂CO₃) deprotonate the phenolic -OH (pKa ~8.5), turning the product into a water-soluble phenoxide salt. Acidification is mandatory to protonate the phenoxide back to a phenol, allowing it to partition into the organic layer.

  • Validation (NMR Confirmation): After column chromatography (silica gel), ¹H NMR will validate the structure. The disappearance of the starting material's aromatic signals, the appearance of a 6H singlet at ~2.3 ppm (the two methyl groups), and the retention of the far downfield formyl proton (~9.8 ppm) and phenolic proton (~11.0 ppm) confirm successful synthesis without functional group degradation.

References

  • Title: Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions Source: Molecules (MDPI) URL: [Link][1]

  • Title: A Ligand-Free Approach towards Coumarin Analogs via Natural Deep Eutectic Solvent-Mediated Suzuki–Miyaura Coupling Source: Molecules (MDPI) URL: [Link][2]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde, ensuring the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, offering insights into the causality behind each procedural step, grounded in established safety protocols and chemical principles.

Hazard Identification and Risk Assessment: Understanding the Compound

The presence of a biphenyl scaffold, a hydroxyl group, and an aldehyde functional group suggests potential for toxicity and irritation. Biphenyl itself can cause irritation to the skin, eyes, and respiratory tract. The aldehyde group can be reactive and often contributes to sensitizing properties.

Based on the GHS classification of its close analogue, this compound should be handled as a hazardous substance with the following potential risks[1]:

  • Harmful if swallowed

  • Harmful in contact with skin

  • Causes skin irritation

  • Causes serious eye irritation

  • Harmful if inhaled

Table 1: Properties and Assumed Hazards of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde

PropertyValue / InformationSource(s)
Physical State Likely an off-white or light brown solid/powder at room temperature.[2]
Solubility Expected to have low water solubility but be soluble in organic solvents like ethanol, ether, and aromatic hydrocarbons.
Assumed GHS Hazards Acute Toxicity, Oral (Warning) Acute Toxicity, Dermal (Warning) Skin Irritation (Warning) Serious Eye Irritation (Warning) Acute Toxicity, Inhalation (Warning)[1]
Storage Incompatibility Strong oxidizing agents, strong bases.[2]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the compound's irritant and potentially toxic nature, a stringent PPE protocol is mandatory. The purpose of PPE is to create a physical barrier that prevents chemical exposure through all potential routes: dermal, ocular, and inhalation.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) tested according to standards like EN 374. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact[3].

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against dust particles or splashes[4][5]. Standard safety glasses do not provide a sufficient seal.

  • Skin and Body Protection: A lab coat or long-sleeved clothing is essential[5]. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of the solid compound that may generate dust, and any handling of its solutions, should be conducted within a certified chemical fume hood to ensure adequate ventilation[6][7].

Operational Handling and Storage: Preventing Exposure and Incidents

Safe disposal begins with safe handling and storage. These procedures are designed to minimize waste generation and prevent accidental release.

  • Handling:

    • Weigh and transfer the chemical in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation of dust[8][7].

    • Avoid dust formation during handling[2][4].

    • Wash hands thoroughly after handling, even if gloves were worn[2][4]. Do not eat, drink, or smoke in the laboratory[5][9].

  • Storage:

    • Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area[7][10].

    • Crucially, segregate this compound from incompatible materials such as strong oxidizing agents and strong acids/bases to prevent dangerous reactions[11].

    • The storage area should be clearly marked, and access should be limited to authorized personnel.

Step-by-Step Disposal Protocol

Disposal of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash [12][13]. This is because it is not a benign salt, its pH is not neutral, and it is classified as a hazardous substance that can harm aquatic life and disrupt wastewater treatment processes[3][12][13].

Step 1: Waste Characterization and Segregation

  • Rationale: Proper segregation is the most critical step in preventing accidental chemical reactions within a waste container. Mixing incompatible waste streams can lead to the generation of heat, toxic gases, or even explosions.

  • Procedure:

    • Designate 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde waste as "Hazardous Organic Solid Waste."

    • Do not mix this waste with other chemical waste streams unless you have explicit approval from your institution's Environmental Health & Safety (EHS) office[14][15].

    • At a minimum, keep this waste segregated from acids, bases, and oxidizers[16].

Step 2: Selecting the Appropriate Waste Container

  • Rationale: The waste container must be compatible with the chemical to prevent leaks, corrosion, or degradation of the container itself.

  • Procedure:

    • Use a container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail for solids or a glass bottle for solutions) that is in good condition, free of cracks or leaks[13][15].

    • Ensure the container has a tightly fitting screw-top cap[14][15]. Funnels should not be left in the container opening[14].

    • If reusing a container, ensure it is triple-rinsed, and the original label is completely defaced or removed[14][16].

Step 3: Proper Labeling of the Waste Container

  • Rationale: Accurate labeling is a legal requirement and is essential for the safety of everyone who will handle the container, from lab personnel to waste technicians. It communicates the contents and associated hazards.

  • Procedure:

    • Label the container clearly with the words "Hazardous Waste"[15].

    • List the full chemical name: "4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde" and its approximate quantity or concentration[14][15]. Do not use abbreviations or chemical formulas[15].

    • Include relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

    • Add the date when the first waste was added to the container and the name of the generating laboratory/researcher[14].

Step 4: Accumulation and Storage of Waste

  • Rationale: Designated satellite accumulation areas ensure that hazardous waste is stored safely at its point of generation, under the control of knowledgeable personnel, before being moved to a central storage facility.

  • Procedure:

    • Store the sealed waste container in a designated satellite accumulation area within your lab[15].

    • This area must be under the control of the lab personnel generating the waste[15].

    • The container must be kept closed at all times except when waste is being added[13][15].

    • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 5: Arranging for Final Disposal

  • Rationale: Final disposal must be handled by a licensed and certified hazardous waste management company, as required by federal and local regulations. Your institution's EHS office facilitates this process.

  • Procedure:

    • Once the container is nearly full (around 90%), or as per your institution's policy, contact your EHS office to schedule a waste pickup[15].

    • Provide them with all necessary information from the waste label.

    • Do not attempt to transport the chemical waste off-site yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde.

G start Start: Waste Generated (4-Hydroxy-3',5'-dimethyl- [1,1'-biphenyl]-3-carbaldehyde) ppe Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat start->ppe Before Handling characterize Characterize Waste: - Hazardous Organic Solid - Assumed Hazards: Harmful, Irritant segregate Segregate from Incompatibles: - Acids - Bases - Oxidizers characterize->segregate ppe->characterize container Select Compatible Container: - HDPE or Glass - Good Condition - Tightly-sealing lid label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date container->label store Store in Satellite Accumulation Area: - Secondary Containment - Keep Closed label->store segregate->container pickup Arrange for EHS Pickup: - Container is ~90% full - Complete waste pickup form store->pickup end End: Proper Disposal by Licensed Vendor pickup->end

Caption: Workflow for the safe disposal of chemical waste.

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and contain the spill if it is safe to do so.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust[2].

    • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our scientific advancements do not come at the cost of personal or environmental health.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Safety Data Sheet: Biphenyl. (n.d.). Carl ROTH.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Biphenyl Uses: Chemical Properties, Industrial Applications & Safety. (2025, September 19). Echemi.
  • Chemical Waste Management Guide. (n.d.). Boston University Environmental Health & Safety.
  • Biphenyl Alcohol Handling and Storage. (2023, March 12). Foreschem Co.,Ltd.
  • BIPHENYL. (n.d.). Ataman Kimya.
  • Code of Practice on the Handling, Transportation and Disposal of Polychlorinated Biphenyl Waste. (n.d.). Environmental Protection Department.
  • 4-Hydroxy-(1,1'-biphenyl)-3-carbaldehyde. (n.d.). PubChem.
  • SAFETY DATA SHEET - p-Phenylbenzaldehyde. (2011, December 15). Fisher Scientific.
  • SAFETY DATA SHEET - p-Phenylbenzaldehyde. (2011, December 15). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-(Dimethylamino)biphenyl. (2025, September 22). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Hydroxybenzaldehyde. (2025, September 17). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Hydroxy-4-methoxy-d3-benzaldehyde. (2025, November 06). Sigma-Aldrich.
  • SAFETY DATA SHEET - [1,1'-biphenyl]-4,4'-dicarbaldehyde. (2023, November 30). Ossila.

Sources

Handling

Personal protective equipment for handling 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a rigorous exercise in mechanistic chemistry. Handling 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a rigorous exercise in mechanistic chemistry. Handling 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde requires an advanced understanding of its molecular structure. Treating this compound as a standard organic solid is a critical operational error.

This guide synthesizes the physicochemical properties of this specific biphenyl derivative with field-proven logistical protocols, ensuring that your laboratory operations remain safe, efficient, and scientifically sound.

Mechanistic Toxicology: The "Why" Behind the Hazard

To design an effective safety protocol, we must first understand the causality of the compound's toxicity. This molecule presents a severe dual-hazard profile driven by two distinct functional groups situated on a highly lipophilic biphenyl backbone.

  • The Phenolic Moiety (4-Hydroxy group): Phenol derivatives are highly corrosive and possess a dangerous local anesthetic effect. Upon dermal contact, the compound rapidly denatures epidermal proteins. Because it numbs the nerve endings, severe, deep-tissue chemical burns can develop without immediate pain[1]. Furthermore, phenols are rapidly absorbed through the stratum corneum, leading to systemic toxicity affecting the central nervous system, liver, and kidneys[1].

  • The Aromatic Aldehyde Moiety (3-Carbaldehyde group): Aldehydes are potent electrophiles. They readily undergo nucleophilic attack by the primary amines of biological macromolecules (such as lysine residues in proteins or nucleic acids in DNA) to form covalent Schiff bases[2][3]. This cross-linking causes severe cellular dysfunction, respiratory irritation, and long-term sensitization[3].

  • Intramolecular Hydrogen Bonding: The ortho relationship between the 4-hydroxy and 3-carbaldehyde groups allows for intramolecular hydrogen bonding (similar to salicylaldehyde). This masks the polarity of the hydroxyl group, significantly increasing the molecule's overall lipophilicity and accelerating its penetration through protective gloves and human skin.

ToxicityMechanism Compound 4-Hydroxy-3',5'-dimethyl- [1,1'-biphenyl]-3-carbaldehyde Hbond Intramolecular H-Bonding (Increased Lipophilicity) Compound->Hbond Phenol Phenolic OH (Corrosive/Anesthetic) Hbond->Phenol Aldehyde Formyl Group (Electrophilic) Hbond->Aldehyde Skin Rapid Dermal Absorption & Protein Denaturation Phenol->Skin DNA Schiff Base Formation with Biomolecules Aldehyde->DNA Systemic Systemic Toxicity (CNS, Liver, Kidneys) Skin->Systemic Sensitization Cellular Dysfunction & Sensitization DNA->Sensitization

Mechanistic pathway of toxicity driven by intramolecular hydrogen bonding.

Quantitative Hazard Baselines

Because specific toxicological data for this exact derivative is scarce, we must extrapolate operational thresholds from its highly characterized structural analogs.

Table 1: Quantitative Hazard Baselines & Structural Proxies

Structural Proxy / MoietyOral LD50 (Rodent)Primary Biological HazardOperational Safety Threshold
Benzaldehyde (Aldehyde Proxy)250 - 800 mg/kg[2]Electrophilic cross-linking, SensitizationOcular/nasal irritation occurs at 500 ppm[2]
Phenol (Hydroxy Proxy)~317 mg/kgProtein denaturation, Systemic ToxicityDilute (<10%): Double Nitrile; Conc: Neoprene[1]
Target Compound Estimated <300 mg/kgSynergistic Dual-Mechanism Toxicity Zero-tolerance for dermal/inhalation exposure

Mandatory Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for this compound. Phenolic compounds can rapidly penetrate leather and standard thin nitrile[1][4]. The following PPE matrix is mandatory and grounded in chemical causality.

Table 2: PPE Specifications and Mechanistic Rationale

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Utility-grade Neoprene or Butyl Rubber worn over 8-mil Nitrile gloves[1].Phenol readily permeates standard nitrile. The outer heavy glove blocks the solvent/phenol, while the inner nitrile acts as a final indicator layer[1].
Eye/Face Protection Chemical splash goggles AND a full face shield[1][4].Corneal proteins are highly susceptible to rapid, irreversible aldehyde cross-linking and phenolic burns[3].
Body Protection Fully buttoned Tyvek lab coat or heavy cotton. No leather shoes [4].Phenol penetrates leather shoes and watch bands, trapping the corrosive agent against the skin[4].
Respiratory Handled exclusively inside a certified chemical fume hood (sash down)[1].Prevents inhalation of aerosolized crystalline dust, which causes severe pulmonary edema[1].

Operational Workflow: Safe Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Pre-Operational Verification

  • Ensure the fume hood is operational with a face velocity of 80–100 fpm.

  • Critical: Physically locate a sealed bottle of pharmaceutical-grade Polyethylene Glycol (PEG 300 or PEG 400) and place it on the benchtop adjacent to the hood[5].

  • Validation Check: If PEG 300/400 is not present, do not open the chemical container.

Step 2: Environmental Isolation & Weighing

  • Don the mandatory PPE (Double gloves: Nitrile inner, Neoprene outer).

  • Lower the fume hood sash to the lowest workable height.

  • Use an anti-static, grounded spatula to transfer the solid. This prevents the generation of airborne dust particles that could be inhaled.

  • Weigh the material directly into a pre-tared, sealable glass vial. Do not use aluminum or zinc weighing boats, as phenolic compounds can attack these metals[4].

  • Validation Check: Inspect the outer Neoprene gloves. If any powder is visible on the gloves, wipe them immediately with a 70% ethanol-soaked wipe before touching other equipment.

Step 3: Decontamination

  • Seal the primary container and the reaction vessel.

  • Wipe down the balance, spatulas, and hood surface with paper towels wetted with 70% isopropanol or ethanol[5].

  • Dispose of the wipes in a dedicated, sealable hazardous waste container.

HandlingWorkflow Prep 1. Preparation Verify PEG 300 PPE 2. PPE Donning Butyl/Neoprene Prep->PPE Hood 3. Fume Hood Sash Down PPE->Hood Decon 4. Decontamination 70% EtOH Wipe Hood->Decon

Step-by-step operational workflow for handling phenolic compounds.

Emergency Response & Spill Management

Because of the compound's anesthetic effect, you may not feel a dermal exposure immediately. Treat any suspected contact as a severe exposure.

Protocol: Dermal Exposure Response

  • Do not use water initially if PEG is available. Water can sometimes spread lipophilic phenols over a larger surface area before washing them away.

  • Immediately flush or dab the exposed area with low-molecular-weight Polyethylene Glycol (PEG 300 or PEG 400)[5]. PEG chemically binds to the phenol moiety, drastically slowing its absorption through the skin[5].

  • Continue applying PEG for at least 15 minutes.

  • If PEG is absolutely unavailable, use an emergency deluge shower and flush with copious amounts of water for a minimum of 15–30 minutes[1][4].

  • Seek immediate medical attention, bringing the Safety Data Sheet (SDS) with you.

Protocol: Spill Cleanup

  • For solid spills, do not sweep (this aerosolizes the aldehyde). Carefully collect the crystals using a specialized scraper, then wet-wipe the residue with a 70% ethanol solution[5].

  • For liquid solution spills, cover the spill with paper towels wetted in 70% isopropanol to absorb the material safely[5].

  • Place all cleanup materials into a clearly labeled glass or compatible heavy-plastic waste container.

Disposal Plan

  • Segregation: Store waste containing 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde strictly away from strong oxidizers and reducing agents[6].

  • Containment: Use only glass bottles for waste accumulation. Hot or concentrated phenolic solutions will attack aluminum, magnesium, lead, and zinc[4].

  • Labeling: Label clearly as "Hazardous Waste: Phenolic Aromatic Aldehyde / Corrosive / Toxic."

  • Disposal: Route through your institution's Environmental Health and Safety (EHS) department as prescribed hazardous chemical waste[4][6].

References

  • UC Riverside Environmental Health & Safety. "SAFE USE OF PHENOL." University of California, Riverside.
  • Western Washington University EHS. "Phenol: AVOID CONTACT!" Western Washington University.
  • Yale Environmental Health & Safety. "Phenol Standard Operating Procedure." Yale University.
  • Monash University Health Safety & Wellbeing. "Phenol - OHS Information Sheet." Monash University.
  • Benchchem. "3-(3-Methylphenyl)propionaldehyde: A Technical Guide to Safety and Hazards." Benchchem.
  • ResearchOnline@JCU. "Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities." James Cook University.

Sources

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